7-(2'-Deoxyadenosin-N6-yl)aristolactam I
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H22N6O7 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
(12Z)-12-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]imino-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1,6,8,11(19),13(18),14,16-heptaen-9-ol |
InChI |
InChI=1S/C27H22N6O7/c1-37-14-4-2-3-11-18(14)21(22-19-12(27(36)32-22)5-15-24(20(11)19)39-10-38-15)31-25-23-26(29-8-28-25)33(9-30-23)17-6-13(35)16(7-34)40-17/h2-5,8-9,13,16-17,32,34-36H,6-7,10H2,1H3/b31-21-/t13-,16+,17+/m0/s1 |
InChI Key |
UJUDOVXXLPFCGM-OXQBEUBMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I?
A comprehensive overview for researchers, scientists, and drug development professionals
Introduction: 7-(2'-Deoxyadenosin-N6-yl)aristolactam I, commonly abbreviated as dA-AAI, is a significant DNA adduct formed from the metabolic activation of aristolochic acid I (AAI). Aristolochic acids are a class of nitrophenanthrene carboxylic acids found in various plants of the Aristolochia genus, which have been used in some traditional herbal medicines. Exposure to aristolochic acid is strongly associated with the development of aristolochic acid nephropathy (AAN), Balkan endemic nephropathy (BEN), and upper urothelial tract carcinomas. The formation of dA-AAI is a critical event in the genotoxicity of aristolochic acid I, serving as a key biomarker for exposure and a crucial factor in the initiation of carcinogenesis. This guide provides a detailed examination of its chemical structure, properties, formation, and the methodologies used for its study.
Chemical Structure and Properties
This compound is a complex molecule formed by the covalent linkage of an aristolactam I moiety to the N6 position of a deoxyadenosine (B7792050) nucleoside. The aristolactam I portion is a metabolite of aristolochic acid I.
Chemical Formula: C₂₇H₂₂N₆O₇
Synonyms:
-
dA-AAI
-
Adenosine, 2'-deoxy-N-(5,6-dihydro-8-methoxy-5-oxobenzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-7-yl)-
The structure comprises the deoxyadenosine base linked via its exocyclic amino group to the C7 position of the aristolactam I ring system.
Physicochemical Data
| Property | Value |
| Molecular Weight | 542.50 g/mol |
| Physical Description | Powder |
| Solubility | Insoluble in water (2.8E-3 g/L at 25°C, calculated); Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][2] |
| Density | 1.87 ± 0.1 g/cm³ (20°C, 760 Torr, calculated)[1][2] |
Biological Significance
The formation of dA-AAI is a critical step in the mechanism of aristolochic acid-induced carcinogenesis. It is the most abundant and persistent DNA adduct found in the tissues of individuals with AAN and BEN.[3] This persistence is a key factor in its mutagenic potential. The presence of the bulky dA-AAI adduct in the DNA helix can lead to errors during DNA replication, specifically causing A:T to T:A transversion mutations.[3] These characteristic mutations have been identified in the TP53 tumor suppressor gene in urothelial tumors from patients exposed to aristolochic acid.[3] Consequently, dA-AAI serves as a reliable biomarker for long-term exposure to aristolochic acid.[3]
Metabolic Activation and Formation of dA-AAI
The formation of this compound is not a direct reaction but requires the metabolic activation of its precursor, aristolochic acid I. This multi-step process is catalyzed by various enzymes.
The metabolic activation pathway begins with the reduction of the nitro group of aristolochic acid I. This reduction is mediated by cytosolic reductases such as NAD(P)H:quinone oxidoreductase (NQO1) and microsomal enzymes including cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2. This enzymatic reduction leads to the formation of a reactive cyclic N-acylnitrenium ion. This highly electrophilic intermediate then readily attacks the nucleophilic exocyclic amino group (N6) of deoxyadenosine residues within the DNA, forming the stable this compound adduct.
Caption: Metabolic activation pathway of Aristolochic Acid I.
Experimental Protocols
Synthesis of this compound
A common method for the chemical synthesis of dA-AAI involves the reductive activation of aristolochic acid I in the presence of deoxyadenosine. A summarized protocol based on published methods is as follows[4]:
Materials:
-
Aristolochic acid I (AAI)
-
Zinc dust (Zn), pre-activated with 1% HCl
-
Dimethylformamide (DMF)
-
Potassium phosphate (B84403) buffer (50 mM, pH 5.8)
Procedure:
-
Pre-activate the zinc dust by treating it with 1% HCl.
-
Dissolve aristolochic acid I (1 mg) in DMF (100 µL).
-
Add the pre-activated zinc dust (20 mg) to the AAI solution.
-
Separately, dissolve 2'-deoxyadenosine (2 mg) in 50 mM potassium phosphate buffer (1 mL, pH 5.8).
-
Add the deoxyadenosine solution to the AAI/Zn dust mixture.
-
The reaction proceeds, leading to the formation of this compound.
-
The product can then be purified using techniques such as High-Performance Liquid Chromatography (HPLC).
Analytical Detection and Quantification
The detection and quantification of dA-AAI adducts in biological samples are crucial for research and biomonitoring. Two primary methods are employed:
-
³²P-Postlabeling Assay: This highly sensitive technique involves the enzymatic digestion of DNA to mononucleotides, followed by the radiolabeling of the adducted nucleotides with ³²P-ATP. The labeled adducts are then separated by thin-layer chromatography and quantified by their radioactivity. This method can be enhanced by nuclease P1 enrichment or butanol extraction to increase sensitivity.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high specificity and structural confirmation. DNA is enzymatically hydrolyzed to nucleosides, and the resulting mixture is separated by liquid chromatography. The dA-AAI adduct is then detected and quantified by a mass spectrometer. Isotope dilution methods, using a stable isotope-labeled internal standard, are often employed for accurate quantification.[1][4][6][7][8] Ultra-performance liquid chromatography coupled with electrospray ionization and multistage mass spectrometry (UPLC-ESI/MSⁿ) provides very low limits of detection.[1][4]
Quantitative Data on dA-AAI Adduct Levels
The levels of dA-AAI adducts can vary significantly depending on the tissue type, duration, and level of exposure to aristolochic acid.
| Biological Matrix | Adduct Levels (adducts per 10⁸ nucleotides) | Species | Method of Detection |
| Human Renal Cortex (UUC patients) | 9 to 338 | Human | UPLC-ESI/MSⁿ |
| Human Renal Cortex (Endemic cases) | Average of 2 (range 0.2–19.2) | Human | ³²P-Postlabeling & MS |
| Rat Urothelium (experimental) | Varies with dose and time | Rat | ³²P-Postlabeling |
| Rat Kidney (experimental) | Generally higher than in the liver | Rat | ³²P-Postlabeling |
Conclusion
This compound is a pivotal molecule in understanding the toxic and carcinogenic effects of aristolochic acid. Its chemical structure, arising from the metabolic activation of AAI and subsequent reaction with DNA, leads to its significant biological consequences. The methodologies for its synthesis and analysis are well-established, enabling its use as a critical biomarker in clinical and research settings. For professionals in drug development, understanding the mechanisms of DNA adduct formation, such as that of dA-AAI, is essential for evaluating the genotoxic potential of new chemical entities. Further research into the repair mechanisms of such adducts may provide insights into potential therapeutic interventions.
References
- 1. Biomonitoring of aristolactam-DNA adducts in human tissues using ultra-performance liquid chromatography/ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aristolactam-DNA Adducts in the Renal Cortex: Biomarker of Environmental Exposure to Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and quantitation of dG-AAI and dA-AAI adducts by 32P-postlabeling methods in urothelium and exfoliated cells in urine of rats treated with aristolochic acid I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of DNA Adducts in Target and Nontarget Organs of Aristolochic Acid I-Exposed Rats: Correlating DNA Adduct Levels with Organotropic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery adductomics provides a comprehensive portrait of tissue-, age- and sex-specific DNA modifications in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Formation of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I: A Technical Guide to its Mechanism and Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aristolochic acid I (AAI), a potent nephrotoxic and carcinogenic compound found in plants of the Aristolochia genus, poses a significant health risk to humans. Its carcinogenicity is primarily attributed to the formation of DNA adducts, leading to genetic mutations and the initiation of cancer. This technical guide provides an in-depth exploration of the mechanism behind the formation of a key DNA adduct, 7-(2'-Deoxyadenosin-N6-yl)aristolactam I (dA-AAI), from AAI. We will detail the metabolic activation pathway of AAI, the enzymatic processes involved, and the subsequent chemical reaction with deoxyadenosine (B7792050) residues in DNA. Furthermore, this guide presents comprehensive experimental protocols for the detection and quantification of dA-AAI, along with a summary of relevant quantitative data and visualizations of the key processes.
The Mechanism of this compound Formation
The formation of the dA-AAI adduct is a multi-step process that begins with the metabolic activation of aristolochic acid I. This process transforms the relatively inert AAI molecule into a highly reactive electrophilic species that can covalently bind to DNA.
Metabolic Activation of Aristolochic Acid I
The critical step in the activation of AAI is the reduction of its nitro group.[1] This enzymatic reduction is carried out by various cellular enzymes, primarily cytochrome P450 (CYP) enzymes, specifically CYP1A1 and CYP1A2, and NAD(P)H:quinone oxidoreductase (NQO1).[2][3] The reduction proceeds through a series of intermediates to form a cyclic N-acylnitrenium ion, which is the ultimate carcinogenic species.[4][5] This highly reactive electrophile has a delocalized positive charge, making it a potent agent for attacking nucleophilic sites on DNA bases.[1][6]
The following diagram illustrates the metabolic activation pathway of aristolochic acid I.
Reaction with Deoxyadenosine
The electrophilic N-acylnitrenium ion readily reacts with the exocyclic amino groups of purine (B94841) bases in DNA. The primary target for this adduction is the N6 position of deoxyadenosine, leading to the formation of the stable this compound (dA-AAI) adduct.[1][7] This covalent modification of the DNA structure is a critical initiating event in the mutagenesis and carcinogenesis associated with aristolochic acid exposure.[8]
Quantitative Data on dA-AAI Adduct Formation
The formation of dA-AAI adducts has been quantified in various experimental models and human tissues. The levels of these adducts can serve as biomarkers of exposure to aristolochic acid and may correlate with the risk of developing associated cancers.
| Biological Matrix | Treatment/Exposure | Adduct Level (adducts/10⁸ nucleotides) | Reference |
| Rat Forestomach | 10 mg/kg bw AAI (oral, 5 daily doses) | 330 ± 30 | [9] |
| Rat Kidney | 10 mg/kg bw AAI (oral, 5 daily doses) | Lower than forestomach | [9] |
| Rat Liver | 10 mg/kg bw AAI (oral, 5 daily doses) | Lower than forestomach | [9] |
| Human Renal Cortex (UUC patients) | Environmental/Herbal exposure | 9 - 338 | [3] |
| Human-induced Hepatocyte-like cells | 0.7-2.5 µM AAI | up to 105 | [1] |
| RT4 human bladder cells | 100 nM AAI | Significantly higher than other carcinogens | [7] |
Experimental Protocols
The detection and quantification of dA-AAI adducts are crucial for research into the toxicology and carcinogenicity of aristolochic acid. The following sections provide detailed methodologies for key experiments.
Detection and Quantification of dA-AAI by ³²P-Postlabeling Assay
The ³²P-postlabeling assay is a highly sensitive method for detecting DNA adducts.[2]
Materials:
-
DNA samples
-
Micrococcal nuclease/spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Polyethyleneimine (PEI)-cellulose TLC plates
-
Solvents for chromatography
Procedure:
-
DNA Digestion: Digest 5-10 µg of DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 method): Treat the digest with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, enriching the more resistant adducts.[6]
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) on PEI-cellulose plates.
-
Detection and Quantification: Visualize the adducts by autoradiography and quantify the radioactivity using a phosphorimager. Calculate adduct levels relative to the total amount of DNA.
Quantification of dA-AAI by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of DNA adducts.[3]
Materials:
-
DNA samples
-
Stable isotope-labeled internal standard (e.g., [¹⁵N₅]-dA-AAI)
-
Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
DNA Hydrolysis: Hydrolyze 10 µg of DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard to the hydrolyzed DNA sample.
-
Solid-Phase Extraction (SPE): Purify and concentrate the adducts from the complex biological matrix using SPE cartridges.
-
LC Separation: Separate the dA-AAI adduct from other nucleosides using a reverse-phase HPLC column with a suitable gradient elution.
-
MS/MS Detection: Detect and quantify the adduct using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for both the native adduct and the internal standard are monitored.[3]
Synthesis of this compound Standard
The chemical synthesis of the dA-AAI adduct is necessary to provide a standard for accurate quantification in biological samples.
Procedure Outline: A detailed, multi-step organic synthesis is required, which is beyond the scope of a brief protocol here. However, the general approach involves the chemical synthesis of aristolactam I, followed by its activation to a reactive intermediate (e.g., N-chloroaristolactam) which is then reacted with deoxyadenosine under controlled conditions.[10][11] The product is then purified using techniques such as HPLC.
Visualizing Workflows and Relationships
Experimental Workflow for dA-AAI Adduct Analysis
The following diagram outlines a typical experimental workflow for the analysis of dA-AAI adducts in biological samples.
Logical Relationship of AAI Exposure to Cancer
This diagram illustrates the causal chain from exposure to aristolochic acid I to the development of cancer.
Conclusion
The formation of this compound is a well-established mechanism underlying the genotoxicity and carcinogenicity of aristolochic acid I. Understanding this process, from metabolic activation to the precise chemical modification of DNA, is fundamental for assessing the risks associated with AAI exposure and for developing strategies for prevention and treatment of related cancers. The experimental protocols detailed in this guide provide researchers with the necessary tools to accurately detect and quantify this critical DNA adduct, facilitating further investigations into the molecular epidemiology and toxicology of aristolochic acid.
References
- 1. Genotoxic effects of aristolochic acid I on functional human-induced hepatocyte-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 3. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 32P-postlabelling analysis of the DNA adducts formed by aristolochic acid I and II. | Semantic Scholar [semanticscholar.org]
- 5. The Mutational Features of Aristolochic Acid-Induced Mouse and Human Liver Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of DNA adducts formed by aristolochic acids in the target organ (forestomach) of rats by 32P-postlabelling analysis using different chromatographic procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. 32P-postlabelling analysis of the DNA adducts formed by aristolochic acid I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N6-adenyl arylation of DNA by aristolochic acid II and a synthetic model for the putative proximate carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
The Biological Significance of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I in Aristolochic Acid Nephropathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aristolochic acid nephropathy (AAN) is a progressive, fibrotic kidney disease induced by the consumption of plants from the Aristolochia genus. A key molecular event in the pathogenesis of AAN is the formation of DNA adducts, which are covalent bonds between metabolites of aristolochic acid and DNA. Among these, 7-(2'-Deoxyadenosin-N6-yl)aristolactam I (dA-AL-I) is the most prominent and persistent adduct formed from aristolochic acid I (AAI), the major component of aristolochic acid. This technical guide provides an in-depth examination of the biological significance of dA-AL-I in AAN, detailing its formation, its role as a critical biomarker for exposure and disease initiation, and its downstream effects on cellular signaling pathways. This document summarizes quantitative data on dA-AL-I levels, provides detailed experimental protocols for its detection and for the study of AAN in preclinical models, and visualizes key molecular pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development working to understand and combat aristolochic acid nephropathy.
Introduction: The Central Role of dA-AL-I in Aristolochic Acid Nephropathy
Aristolochic acid nephropathy (AAN) is a devastating renal disease characterized by tubulointerstitial fibrosis and progression to end-stage renal failure. It is frequently associated with an increased risk of urothelial carcinomas. The etiological agent, aristolochic acid (AA), is a mixture of nitrophenanthrene carboxylic acids, with aristolochic acid I (AAI) being the most abundant and nephrotoxic component. The toxicity of AAI is intrinsically linked to its metabolic activation and subsequent covalent binding to DNA, forming DNA adducts.
The most abundant and persistent of these adducts is this compound (dA-AL-I). This adduct serves as a definitive biomarker of AAI exposure and is considered a primary initiator of the molecular events that lead to both the nephrotoxic and carcinogenic effects of AAI. The formation of dA-AL-I adducts triggers a cascade of cellular responses, including DNA damage response pathways, cell cycle arrest, and the activation of pro-fibrotic and pro-inflammatory signaling cascades, ultimately culminating in the pathological hallmarks of AAN. Understanding the biological significance of dA-AL-I is therefore paramount to elucidating the mechanisms of AAN and developing effective therapeutic interventions.
Quantitative Data on dA-AL-I Adduct Levels
The quantification of dA-AL-I adducts in various tissues is crucial for assessing exposure to AAI and for understanding the dose-response relationship in AAN. The following table summarizes representative quantitative data on dA-AL-I levels from human and animal studies.
| Species | Tissue | Exposure/Condition | dA-AL-I Level (adducts per 108 nucleotides) | Detection Method | Reference(s) |
| Human | Renal Cortex | Chinese Herbs Nephropathy (CHN) | 7 - 53 | 32P-postlabelling | [1] |
| Human | Renal Cortex | Urothelial Cancer Patients (Taiwan) | 9 - 338 | UPLC-ESI/MSn | |
| Rat | Kidney | AAI/AAII mixture | ~10-25 (total AA-DNA adducts) | 32P-postlabelling | [2] |
| Rat | Liver | AAI/AAII mixture | ~0.5-5 (total AA-DNA adducts) | 32P-postlabelling | [2] |
| Rat | Kidney | Isolated Perfused Kidney with AAI | Not specified in adducts/nucleotide | HPLC | [3][4] |
Experimental Protocols
Detection and Quantification of dA-AL-I
The 32P-postlabelling assay is an ultrasensitive method for the detection and quantification of DNA adducts.[5][6][7]
-
Principle: DNA is enzymatically digested to 3'-mononucleotides. The adducted nucleotides are then enriched and radiolabeled at the 5'-hydroxyl group using [γ-32P]ATP and T4 polynucleotide kinase. The resulting 3',5'-bisphosphate adducted nucleotides are separated by thin-layer chromatography (TLC) and quantified by their radioactive decay.[5][6]
-
Detailed Protocol:
-
DNA Isolation: Isolate high-purity DNA from tissue samples using standard phenol-chloroform extraction or a commercial DNA isolation kit.
-
DNA Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 Method): Treat the digested DNA with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, while adducted nucleotides are resistant to this enzyme.
-
32P-Labelling: Incubate the enriched adducts with [γ-32P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides.
-
TLC Separation: Apply the labeled adducts to a polyethyleneimine (PEI)-cellulose TLC plate. Develop the chromatogram using a multi-directional solvent system to achieve separation of the adducts.
-
Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled adduct spots. Quantify the radioactivity of the spots corresponding to dA-AL-I using a phosphor imager or by scintillation counting of the excised spots. Calculate the adduct levels relative to the total amount of DNA analyzed.
-
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and specificity for the quantification of DNA adducts.[8]
-
Principle: DNA is enzymatically hydrolyzed to nucleosides. The dA-AL-I adduct is then separated from normal nucleosides by UPLC and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards are used for accurate quantification.
-
Detailed Protocol:
-
DNA Isolation: Isolate DNA from tissues as described for the 32P-postlabelling assay.
-
DNA Hydrolysis: Digest 10-50 µg of DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Clean-up: Use solid-phase extraction (SPE) to enrich the adducted nucleosides and remove interfering substances.
-
UPLC Separation:
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[9]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the adduct, followed by a re-equilibration step. An example gradient could be: 0-2 min, 10-45% B; 2-6 min, 45-60% B; 6-7 min, 95% B; 7-8 min, 10% B.[10]
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for dA-AL-I and its stable isotope-labeled internal standard.
-
-
Quantification: Generate a calibration curve using authentic dA-AL-I standards and the internal standard. Calculate the concentration of dA-AL-I in the samples based on this curve.
-
In Vivo Model of Aristolochic Acid Nephropathy
Rodent models are essential for studying the pathogenesis of AAN and for evaluating potential therapeutic agents.
-
Animal Model: Male C57BL/6 mice or Wistar rats are commonly used.[11][12][13]
-
Aristolochic Acid I Administration:
-
Dosage and Route: Administer AAI via intraperitoneal (i.p.) injection or oral gavage. A common dosage for inducing chronic nephropathy in mice is 3-5 mg/kg body weight.[12] For rats, daily subcutaneous injections of 10 mg/kg have been used.[14]
-
Frequency and Duration: For chronic models, AAI is typically administered 2-3 times per week for several weeks (e.g., 3-10 weeks).[11][12]
-
-
Monitoring and Endpoints:
-
Renal Function: Monitor blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels.
-
Histopathology: At the end of the study, sacrifice the animals and collect the kidneys for histological analysis (e.g., H&E, Masson's trichrome, and Sirius red staining) to assess tubular injury, interstitial fibrosis, and inflammation.
-
DNA Adduct Analysis: Isolate DNA from the kidneys and other tissues to quantify dA-AL-I levels using 32P-postlabelling or UPLC-MS/MS.
-
Gene and Protein Expression: Analyze the expression of key genes and proteins involved in fibrosis (e.g., TGF-β1, α-SMA, collagen I), inflammation, and DNA damage response pathways.
-
Key Signaling Pathways and Molecular Mechanisms
The formation of dA-AL-I adducts in renal tubular epithelial cells initiates a complex network of signaling pathways that contribute to the pathophysiology of AAN.
Metabolic Activation of AAI and Formation of dA-AL-I
AAI is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. This process involves the reduction of the nitro group of AAI to a cyclic N-acylnitrenium ion, which is a highly reactive electrophile that readily binds to the exocyclic amino groups of purine (B94841) bases in DNA.
p53-Mediated DNA Damage Response and Cell Cycle Arrest
The presence of bulky dA-AL-I adducts on the DNA helix is recognized by the cellular DNA damage response (DDR) machinery. This leads to the activation of the tumor suppressor protein p53, which in turn orchestrates a response that includes cell cycle arrest, apoptosis, and senescence.[2][15]
The persistent dA-AL-I adducts can lead to A:T to T:A transversion mutations during DNA replication, a hallmark of AA-induced carcinogenesis.[16] These mutations are frequently found in the TP53 tumor suppressor gene in urothelial cancers from AAN patients.
TGF-β/Smad3 Signaling and Renal Fibrosis
A central mechanism in the progression of AAN is the development of renal fibrosis. The transforming growth factor-beta (TGF-β) signaling pathway, particularly through its downstream mediator Smad3, is a key driver of this fibrotic process.[17][18]
Conclusion
This compound is a pivotal molecule in the pathophysiology of aristolochic acid nephropathy. Its formation and persistence in renal tissues serve as a direct link between aristolochic acid I exposure and the subsequent development of both nephrotoxicity and urothelial cancer. As a reliable biomarker, the detection of dA-AL-I is crucial for diagnosing and monitoring AAN. Furthermore, the elucidation of the signaling pathways triggered by this DNA adduct, including the p53-mediated DNA damage response and the TGF-β/Smad3-driven fibrotic cascade, has provided critical insights into the molecular mechanisms of the disease. The experimental protocols and data summarized in this guide offer a foundational resource for researchers and drug development professionals. Continued investigation into the biological consequences of dA-AL-I formation is essential for the development of targeted therapies aimed at preventing or reversing the devastating effects of aristolochic acid nephropathy.
References
- 1. mdpi.com [mdpi.com]
- 2. Co-Exposure to Aristolochic Acids I and II Increases DNA Adduct Formation Responsible for Aristolochic Acid I-Mediated Carcinogenicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARISTOLOCHIC ACID I METABOLISM IN THE ISOLATED PERFUSED RAT KIDNEY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emerging role of tumor suppressor p53 in acute and chronic kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.purdue.edu [chem.purdue.edu]
- 7. Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. agilent.com [agilent.com]
- 11. Aristolochic Acid Induces Chronic Kidney Disease in ACE Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. [PDF] Acute nephrotoxicity of aristolochic acids in mice | Semantic Scholar [semanticscholar.org]
- 14. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 15. DNA damage and p53-mediated cell cycle arrest: A reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview of aristolochic acid nephropathy: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | TGF-β/Smad signaling in renal fibrosis [frontiersin.org]
- 18. Transforming growth factor‐β signalling in renal fibrosis: from Smads to non‐coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
The Genotoxicity of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(2'-Deoxyadenosin-N6-yl)aristolactam I (dA-AL-I) is the predominant, persistent, and premutagenic DNA adduct formed from the metabolic activation of aristolochic acid I (AAI), a potent nephrotoxic and carcinogenic compound found in plants of the Aristolochia genus.[1][2] This technical guide provides an in-depth overview of the genotoxicity of dA-AL-I, consolidating quantitative data, detailing experimental protocols for its detection and measurement, and illustrating the key molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in toxicology, pharmacology, and drug development.
Introduction
Aristolochic acid I (AAI) is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[3] Its consumption has been linked to severe health consequences, including aristolochic acid nephropathy (AAN) and an increased risk of urothelial carcinomas.[2][4] The genotoxicity of AAI is primarily attributed to its metabolic activation to a reactive aristolactam-nitrenium ion, which covalently binds to DNA, forming DNA adducts.[2][5] The most abundant and persistent of these adducts is this compound (dA-AL-I).[1][6] This adduct is a critical biomarker for AAI exposure and plays a central role in the initiation of the carcinogenic process by inducing a characteristic A:T to T:A transversion mutation signature in genes such as TP53.[2][3] Understanding the mechanisms of dA-AL-I formation and its genotoxic effects is crucial for risk assessment and the development of potential therapeutic interventions.
Quantitative Genotoxicity Data
The following tables summarize quantitative data on the formation of aristolactam-DNA adducts and the cytotoxic effects of AAI from various studies.
Table 1: In Vivo DNA Adduct Levels of Aristolactam I
| Species | Tissue | Compound Administered | Dose | Adduct Level (adducts/10⁸ nucleotides) | Reference |
| Rat | Forestomach | AAI | 10 mg/kg/day for 5 days | 330 ± 30 | [1] |
| Rat | Glandular Stomach | AAI | 10 mg/kg/day for 5 days | 180 ± 15 | [1] |
| Rat | Kidney | AAI | 10 mg/kg/day for 5 days | Lower than stomach | [1] |
| Rat | Liver | AAI | 10 mg/kg/day for 5 days | Lower than stomach | [1] |
| Rat | Bladder | AAI | 10 mg/kg/day for 5 days | Lower than stomach | [1] |
| Mouse | Kidney | AAI | 2 mg/kg | 400 | [7] |
| Mouse | Liver | AAI | Not Specified | 176 (dA-AL-I) | [7] |
| Mouse | Kidney | AAI | Not Specified | 1017 (dA-AL-I) | [7] |
Table 2: In Vitro DNA Adduct Levels and Cytotoxicity of Aristolochic Acid I
| Cell Line | Compound | Concentration | Effect | Measurement | Reference |
| RT4 (Human Bladder) | AAI | 1 nM - 100 nM | DNA adduct formation detected down to 1 nM | dA-AL-I adducts | [3] |
| RT4 (Human Bladder) | AAI | 100 nM | ~1000-fold higher adduct levels than 4-ABP (1 µM) | DNA adducts | [3] |
| RT4 (Human Bladder) | AAI | 0.05 - 10 µM | Concentration- and time-dependent cytotoxicity | Cell Viability (MTT Assay) | [3] |
| HepG2 (Human Liver) | AA | 25 - 200 µM | Dose-dependent induction of DNA breakage | Comet Assay | [8] |
Table 3: Human DNA Adduct Levels of Aristolactam I in Renal Tissue
| Patient Cohort | Adduct Measured | Adduct Level (adducts/10⁷ nucleotides) | Reference |
| Chinese Herbs Nephropathy (n=6) | dA-AL-I | 0.7 to 5.3 | [6] |
| Chinese Herbs Nephropathy (n=6) | dG-AL-I | 0.02 to 0.12 | [6] |
| Chinese Herbs Nephropathy (n=6) | dA-AL-II | 0.06 to 0.24 | [6] |
| Urothelial Carcinoma (Taiwan, n=unknown) | dA-AL-I | 9 to 338 (adducts/10⁸ nucleotides) | [7] |
Experimental Protocols
Detailed methodologies for key experiments in the study of dA-AL-I genotoxicity are provided below.
Quantification of dA-AL-I Adducts by ³²P-Postlabelling Assay
The ³²P-postlabelling assay is a highly sensitive method for detecting DNA adducts. The nuclease P1-enhanced version is often used to increase sensitivity.
Materials:
-
DNA sample (5-10 µg)
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates
-
Solvents for chromatography
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Digestion: The DNA sample is enzymatically hydrolyzed to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 enhancement): Normal (unadducted) nucleotides are dephosphorylated by nuclease P1, leaving the adducted nucleotides for subsequent labeling.
-
³²P-Labeling: The adducted nucleotides are radiolabeled at the 5'-position with ³²P from [γ-³²P]ATP in a reaction catalyzed by T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: The separated adducts are detected by autoradiography or phosphorimaging. The amount of radioactivity in the adduct spots is measured and used to calculate the level of DNA adducts relative to the total number of nucleotides.[1][6]
Quantification of dA-AL-I Adducts by UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high specificity and sensitivity for the quantification of DNA adducts.
Materials:
-
DNA sample (10 µg)
-
Enzymes for DNA hydrolysis (e.g., DNase I, snake venom phosphodiesterase, alkaline phosphatase)
-
Internal standards (e.g., ¹⁵N-labeled dA-AL-I)
-
UPLC system with a suitable column (e.g., reversed-phase)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Solvents for mobile phase (e.g., acetonitrile, water with formic acid and ammonium (B1175870) acetate)
Procedure:
-
DNA Hydrolysis: The DNA is enzymatically digested to individual deoxynucleosides.
-
Sample Preparation: An internal standard is added to the digested DNA sample. The sample may be further purified, for example, by solid-phase extraction.
-
UPLC Separation: The mixture of deoxynucleosides is injected into the UPLC system. The dA-AL-I adduct is separated from normal deoxynucleosides and other components on a reversed-phase column using a gradient elution program.
-
MS/MS Detection: The eluent from the UPLC is introduced into the mass spectrometer. The instrument is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both dA-AL-I and the internal standard are monitored for detection and quantification.
-
Data Analysis: A calibration curve is generated using known concentrations of the dA-AL-I standard. The concentration of dA-AL-I in the sample is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.[7][9]
Cell Viability Assessment by MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
Test compound (AAI) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.[10]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of AAI. Control wells receive medium with the vehicle (e.g., DMSO) only. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[3][10]
-
MTT Addition: After the treatment period, 10-20 µL of MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.[10] During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[3][11]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3][12]
-
Calculation: Cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
DNA Damage Assessment by Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Cells treated with the test compound
-
Low-melting-point agarose (B213101)
-
Lysis solution (containing high salt and detergents)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green, ethidium (B1194527) bromide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Embedding: A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
DNA Unwinding: The slides are placed in an alkaline electrophoresis buffer to allow the DNA to unwind.
-
Electrophoresis: The slides are subjected to electrophoresis at a low voltage. Damaged DNA containing strand breaks will migrate from the nucleoid towards the anode, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized, and the DNA is stained with a fluorescent dye.
-
Visualization and Scoring: The slides are examined using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail using specialized software. Common metrics include tail length, percent DNA in the tail, and tail moment.[5][13]
Visualizations
Metabolic Activation and DNA Adduct Formation Pathway
The following diagram illustrates the metabolic activation of Aristolochic Acid I and the subsequent formation of the this compound adduct.
Caption: Metabolic activation of AAI to a reactive nitrenium ion and formation of the dA-AL-I adduct.
Experimental Workflow for Genotoxicity Assessment
This diagram outlines a typical experimental workflow for assessing the genotoxicity of a compound like Aristolochic Acid I.
Caption: A generalized workflow for the assessment of genotoxicity.
Conclusion
References
- 1. 32P-postlabelling analysis of the DNA adducts formed by aristolochic acid I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aristolactam-DNA adducts are a biomarker of environmental exposure to aristolochic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of aristolochic acid-derived DNA adducts in rats using 32P-postlabeling/polyacrylamide gel electrophoresis analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. dovepress.com [dovepress.com]
- 10. benchchem.com [benchchem.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. MTT Assay [protocols.io]
- 13. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
The Mutational Fingerprint of a Potent Carcinogen: A Technical Guide to the Mutational Signature of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mutational signature associated with 7-(2'-Deoxyadenosin-N6-yl)aristolactam I (dA-AL-I), the primary DNA adduct formed from exposure to aristolochic acid (AA). Aristolochic acid, a compound found in certain plants, is a potent human carcinogen linked to urothelial and other cancers.[1][2][3][4][5] The characteristic mutational pattern left by this adduct, cataloged as COSMIC Signature 22, serves as a definitive molecular biomarker of AA exposure.[1][3][4][6] This guide will detail the quantitative characteristics of this signature, the experimental methodologies used for its identification, and the cellular pathways implicated in its pathogenesis.
The Hallmarks of the Aristolochic Acid Mutational Signature
The mutational signature of aristolochic acid, and by extension the dA-AL-I adduct, is one of the most distinct and recognizable patterns of somatic mutations in cancer genomes. Its primary characteristic is a striking predominance of A:T-to-T:A transversions.[2][3] In some studies of AA-associated upper tract urothelial carcinomas (UTUCs), these transversions can account for over 70% of all single base substitutions.[2]
Quantitative Data on Mutational Signature 22
The following tables summarize the key quantitative features of the mutational signature associated with aristolochic acid exposure.
| Substitution Type | Proportion in AA-Associated Cancers | Typical Proportion in Other Cancers (COSMIC Database) |
| A:T > T:A | ~73% [2] | ~4.4% [2] |
| C:G > A:T | Variable | Variable |
| C:G > G:C | Variable | Variable |
| C:G > T:A | Variable | Variable |
| A:T > C:G | Variable | Variable |
| A:T > G:C | Variable | Variable |
| Trinucleotide Context Preference for A > T Transversions | Observed Frequency |
| T/CAG | Strongly Preferred [2] |
| Other Contexts | Less Frequent |
Table 1: Predominant Nucleotide Substitution in Aristolochic Acid-Associated Cancers.
Table 2: Trinucleotide Context for A > T Transversions in the Aristolochic Acid Mutational Signature.
Experimental Protocols for Identifying the dA-AL-I Mutational Signature
The identification and characterization of the mutational signature of dA-AL-I rely on a combination of advanced molecular biology techniques and bioinformatic analyses.
DNA Adduct Detection
The presence of dA-AL-I adducts in tissue is a direct confirmation of AA exposure.
-
³²P-Postlabeling: This highly sensitive method has been traditionally used to detect and quantify aristolactam-DNA adducts in renal and urothelial tissues.[2][7]
-
Mass Spectrometry: Modern techniques, such as ultra-performance liquid chromatography-electrospray ionization/multistage mass spectrometry (UPLC-ESI/MSn), offer high specificity and sensitivity for the identification and quantification of specific adducts like dA-AL-I.[7][8]
Genome-Wide Mutational Signature Analysis
-
Whole-Exome and Whole-Genome Sequencing (WES/WGS): High-throughput sequencing of tumor and matched normal DNA is the gold standard for identifying all somatic mutations within the coding regions or the entire genome, respectively.[1][2]
-
Bioinformatic Analysis: Sequencing data is processed through a pipeline of alignment, variant calling, and filtering to identify high-confidence somatic mutations. Subsequently, specialized software packages are used to extract and quantify the contribution of known mutational signatures (like COSMIC Signature 22) to the observed mutational catalog.[1]
Below is a generalized workflow for the experimental and computational identification of the aristolochic acid mutational signature.
Cellular Signaling Pathways Implicated in Aristolochic Acid Carcinogenesis
Exposure to aristolochic acid and the subsequent formation of dA-AL-I adducts trigger a cascade of cellular responses that contribute to carcinogenesis. Key signaling pathways affected include those involved in inflammation, cell survival, and apoptosis.
-
NF-κB and STAT3 Signaling: In hepatocytes, aristolochic acid I (AAI) has been shown to activate the NF-κB and STAT3 signaling pathways, which can promote inflammatory responses and apoptosis.[9]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the p38 and ERK sub-pathways, has been implicated in the oncogenic effects of AA in urothelial cancer cells, potentially promoting cell migration and invasion.[10]
The diagram below illustrates the metabolic activation of aristolochic acid and its impact on downstream cellular pathways.
Conclusion
The mutational signature associated with this compound is a powerful tool for molecular epidemiology and diagnostics. Its distinct A:T > T:A transversion pattern provides a clear "molecular fingerprint" of aristolochic acid exposure.[3] Understanding the quantitative nature of this signature, the experimental methods for its detection, and the cellular pathways it perturbs is crucial for researchers and clinicians working to understand, diagnose, and potentially treat AA-associated malignancies. The high tumor mutation burden in these cancers may also have therapeutic implications, such as predicting response to immunotherapy.[1]
References
- 1. Aristolochic acid mutational signature defines the low-risk subtype in upper tract urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutational Signature of Aristolochic Acid Exposure as Revealed by Whole-Exome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aristolochic acid mutational signature defines the low-risk subtype in upper tract urothelial carcinoma [thno.org]
- 4. Frontiers | Mutational signature and clonal relatedness of recurrent urothelial carcinomas with aristolochic acid [frontiersin.org]
- 5. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aristolactam-DNA Adducts in the Renal Cortex: Biomarker of Environmental Exposure to Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Aristolochic Acid Affects Upper Tract Urothelial Cancer Behavior through the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I in the Etiology of Upper Urothelial Cancer: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Aristolochic acid (AA), a potent nephrotoxin and human carcinogen found in certain herbal remedies, is a significant etiological agent for upper urothelial cancer (UUC). The carcinogenicity of AA is primarily mediated through the formation of DNA adducts, with 7-(2'-Deoxyadenosin-N6-yl)aristolactam I (dA-AL-I) being the most prevalent and persistent adduct in urothelial tissues. This technical guide provides a comprehensive overview of the role of dA-AL-I in UUC, detailing its mechanism of action, the specific mutational signatures it generates, and the signaling pathways it perturbs. Furthermore, this guide presents detailed experimental protocols for the detection and quantification of dA-AL-I and for studying its biological effects, aiming to equip researchers with the necessary information to further investigate this critical area of oncology and toxicology.
Introduction
Upper urothelial cancer, a malignancy of the renal pelvis or ureter, has a notably high incidence in certain regions, which has been strongly linked to the consumption of aristolochic acid-containing herbal products.[1] Aristolochic acid I (AAI), the most abundant and toxic component of AA, undergoes metabolic activation to form reactive intermediates that bind to DNA, leading to the formation of DNA adducts.[2][3] The most prominent of these is dA-AL-I, which plays a crucial role in the initiation of carcinogenesis.[4][5] This adduct is not efficiently repaired by the nucleotide excision repair pathway, leading to its persistence in the genome and the induction of a characteristic mutational signature.[6] Understanding the molecular mechanisms by which dA-AL-I contributes to UUC is paramount for the development of targeted therapies and preventative strategies.
Mechanism of Action of dA-AL-I in UUC
The carcinogenic effect of dA-AL-I is a multi-step process that begins with the metabolic activation of AAI and culminates in the dysregulation of key cellular signaling pathways.
Metabolic Activation of Aristolochic Acid I and Formation of dA-AL-I
Mutational Signature of dA-AL-I
The presence of the bulky dA-AL-I adduct in the DNA template leads to errors during DNA replication. Specifically, it causes a distinctive A:T to T:A transversion mutation.[9][10] This mutational signature is a hallmark of AA-induced cancers and is frequently observed in the TP53 tumor suppressor gene, as well as in oncogenes such as FGFR3 and HRAS, in patients with UUC.[11] The accumulation of these mutations drives the malignant transformation of urothelial cells.
Quantitative Data on dA-AL-I in UUC
The quantification of dA-AL-I adducts in patient tissues serves as a critical biomarker for AA exposure and UUC risk.
| Parameter | Tissue Type | Adduct Level (adducts per 10⁸ nucleotides) | Reference |
| dA-AL-I | UUC Tumor | 0.2 - 19.2 | [4] |
| dA-AL-I | Renal Cortex (UUC patients) | 1.5 (average) | [4][5] |
| dA-AL-I | Renal Cortex (non-endemic UUC controls) | Not Detected | [4] |
| dA-AL-I | Rat Exfoliated Urothelial Cells (10 mg/kg/day AAI) | 2.1 ± 0.3 (per 10⁹ dA) | [12] |
| dA-AL-I | Mouse Kidney (1 mg/kg AAI) | ~150 (per 10⁸ dA) | [13] |
| dA-AL-I | Mouse Liver (1 mg/kg AAI) | ~20 (per 10⁸ dA) | [13] |
Table 1: Quantitative Levels of dA-AL-I Adducts in Human and Animal Tissues
| Gene | Mutation Type | Frequency in AA-associated UUC | Reference |
| TP53 | A:T to T:A Transversion | High (dominant mutation) | [11] |
| FGFR3 | Activating Mutations (including A:T>T:A) | Detected | [11] |
| HRAS | Activating Mutations (including A:T>T:A) | Detected | [11] |
Table 2: Mutational Frequencies in Key Genes in AA-Associated UUC
Signaling Pathways Perturbed by dA-AL-I
The genotoxic stress induced by dA-AL-I adducts activates several signaling pathways that contribute to carcinogenesis.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis. In AA-related UUC, the p38 and Extracellular signal-Regulated Kinase (ERK) sub-pathways are activated.[14][15] This activation can promote cell migration and invasion, potentially through the upregulation of matrix metalloproteinases (MMPs).[14]
Experimental Protocols
Detection and Quantification of dA-AL-I Adducts
This ultrasensitive method is widely used for the detection of DNA adducts.[2][16][17]
Protocol:
-
DNA Digestion: Digest 10 µg of DNA to nucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducts by either nuclease P1 digestion, which removes normal nucleotides, or by butanol extraction.
-
Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates.
-
Detection and Quantification: Detect the adducts by autoradiography and quantify using a phosphorimager. Adduct levels are calculated relative to the total amount of nucleotides.
Ultra-performance liquid chromatography-tandem mass spectrometry provides a highly specific and rapid method for dA-AL-I quantification.[9][12][18]
Protocol:
-
DNA Extraction and Digestion: Extract DNA from tissues or cells and enzymatically digest it to individual nucleosides.
-
Solid-Phase Extraction (SPE): Enrich the dA-AL-I adducts from the digest using a C18 Sep-Pak cartridge.
-
UPLC Separation: Separate the enriched adducts on a reverse-phase UPLC column.
-
MS/MS Detection: Detect and quantify dA-AL-I using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with a stable isotope-labeled internal standard.
In Vitro Tumorigenicity Assay
This assay assesses the transforming potential of AAI in urothelial cells.[14]
Protocol:
-
Cell Culture: Culture human urothelial SV-HUC-1 cells in appropriate medium.
-
AAI Exposure: Expose the cells to a low concentration of AAI for an extended period to mimic chronic exposure.
-
Tumorigenic Transformation: Subsequently, treat the cells with a carcinogen such as 3-methylcholanthrene (B14862) (MCA) to induce tumorigenic transformation.
-
Assessment of Malignant Phenotype: Evaluate the transformed cells for characteristics of cancer cells, such as increased proliferation, migration, and invasion, using assays like the Boyden chamber assay.
Western Blotting for MAPK Pathway Activation
This technique is used to detect the phosphorylation and thus activation of key proteins in the MAPK pathway.[1][14][19]
Protocol:
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated p38 (p-p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence detection system.
-
Normalization: Strip the membrane and re-probe with antibodies against total ERK, total p38, and a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
Conclusion
The dA-AL-I DNA adduct is a critical molecular lesion in the etiology of aristolochic acid-induced upper urothelial cancer. Its formation, persistence, and mutagenic properties directly contribute to the initiation and progression of this disease. The distinct A:T to T:A mutational signature serves as a powerful biomarker for AA exposure. Furthermore, the elucidation of signaling pathways, such as the MAPK pathway, that are dysregulated by dA-AL-I-induced genotoxic stress, provides potential targets for therapeutic intervention. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the role of dA-AL-I in UUC and to develop novel diagnostic and therapeutic strategies. Continued research in this area is essential to mitigate the global health burden of this preventable cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and mechanistic insights into the transport of aristolochic acids and their active metabolites by human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aristolactam-DNA Adducts in the Renal Cortex: Biomarker of Environmental Exposure to Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Aristolochic acid I derived DNA adduct levels in human renal toxicity models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel and specific method for the determination of aristolochic acid-derived DNA adducts in exfoliated urothelial cells by using ultra performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Aristolochic Acid Affects Upper Tract Urothelial Cancer Behavior through the MAPK Pathway [mdpi.com]
- 15. Aristolochic Acid Affects Upper Tract Urothelial Cancer Behavior through the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 18. Noninvasive measurement of aristolochic acid-DNA adducts in urine samples from aristolochic acid-treated rats by liquid chromatography coupled tandem mass spectrometry: evidence for DNA repair by nucleotide-excision repair mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Persistence of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I in human kidney tissue.
An In-Depth Technical Guide on the Persistence of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I in Human Kidney Tissue
Introduction
Aristolochic acid (AA), a phytochemical found in Aristolochia species, is a potent human nephrotoxin and carcinogen.[1][2] Its consumption is linked to severe kidney diseases, including Aristolochic Acid Nephropathy (AAN) and Balkan Endemic Nephropathy (BEN), which are characterized by progressive renal fibrosis and a high risk of urothelial carcinoma of the upper urinary tract (UTUC).[1][3][4] The carcinogenicity of aristolochic acid I (AAI), the most abundant congener, is mediated through its metabolic activation to reactive species that covalently bind to DNA, forming DNA adducts.[1]
The most persistent and mutagenic of these is this compound (dA-AL-I).[3][5] This specific adduct is remarkably stable and can be detected in renal tissues decades after exposure has ceased, serving as a critical biomarker for AA exposure and a key factor in the initiation of carcinogenesis.[2][3][6] The persistence of dA-AL-I is a critical determinant for the unique A:T to T:A transversion mutational signature (SBS22) frequently observed in the TP53 tumor suppressor gene in AA-associated cancers.[1][3][7] This guide provides a comprehensive overview of the quantitative data, experimental detection protocols, and molecular pathways related to the persistence of dA-AL-I in human kidney tissue.
Data Presentation: Quantitative Levels of dA-AL-I Adducts
The concentration of dA-AL-I adducts in human renal tissue varies depending on the patient cohort, level of exposure, and time since exposure. The data below, compiled from multiple studies, quantifies the levels of this persistent adduct.
| Patient Cohort | Adduct Levels (per 10⁸ nucleotides) | Source Citation |
| Taiwanese Clear Cell Renal Cell Carcinoma (ccRCC) Patients | 0.3 - 258 | [6] |
| Taiwanese Upper Urinary Tract Carcinoma (UUC) Patients | 9 - 338 | [8] |
| Chinese Herbs Nephropathy (CHN) Patients | 7 - 53 | [5][9] |
| Balkan Endemic Nephropathy (BEN) Patient (single sample) | 1.5 | [10] |
| Belgian Aristolochic Acid Nephropathy (AAN) Patients | Detected >20 years post-exposure | [3] |
Note: Adduct levels from some studies were converted from a base of 10⁷ to 10⁸ nucleotides for standardized comparison.
Experimental Protocols for Adduct Detection
The detection and quantification of dA-AL-I in human kidney tissue primarily rely on two highly sensitive methodologies: ³²P-Postlabelling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
³²P-Postlabelling Assay
This classic and highly sensitive method is used to detect bulky DNA adducts without prior knowledge of their chemical structure.
Methodology:
-
DNA Isolation: High molecular weight DNA is extracted from the human renal cortex or other target tissues using standard phenol-chloroform extraction or commercial kits.
-
Enzymatic Digestion: The purified DNA is digested into its constituent deoxynucleoside 3'-monophosphates using a combination of micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 Version): To increase sensitivity, normal (unadducted) nucleotides are dephosphorylated to deoxynucleosides by treatment with nuclease P1, thereby enriching the sample for the more resistant adducted nucleotides.[5]
-
Radiolabelling: The enriched adducts are quantitatively labelled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labelled adducts are separated from excess [γ-³²P]ATP and other components using multi-dimensional thin-layer chromatography (TLC).[3][5] Co-chromatography with an authentic dA-AL-I standard is used for identification.[9]
-
Detection and Quantification: The separated, radiolabelled adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are expressed relative to the total number of nucleotides.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high specificity and structural confirmation, and is increasingly positioned to supplant ³²P-postlabelling for biomonitoring.[7][8]
Methodology:
-
DNA Isolation: DNA is extracted from kidney tissue as described above.
-
Internal Standard Spiking: A known amount of a stable isotope-labelled internal standard (e.g., [¹⁵N₅]-dA-AL-I) is added to the DNA sample to ensure accurate quantification by correcting for sample loss during processing.[7]
-
Enzymatic Digestion to Deoxynucleosides: The DNA is completely hydrolyzed to individual deoxynucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.
-
Chromatographic Separation: The digested sample is injected into a UPLC system. The dA-AL-I adduct is separated from normal deoxynucleosides and other adducts on a reverse-phase column, providing high-resolution separation in a short time frame.[7]
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer, typically a linear ion trap or triple quadrupole, via an electrospray ionization (ESI) source.[7] The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the native dA-AL-I and the isotope-labelled internal standard are monitored, providing exceptional sensitivity and specificity.
-
Quantification: The amount of dA-AL-I in the sample is determined by comparing the peak area ratio of the native adduct to that of the internal standard. The lower limit of quantification for dA-AL-I using this method can be as low as 0.3 adducts per 10⁸ DNA bases.[7][8]
Visualizations: Workflow and Molecular Pathway
The following diagrams illustrate the experimental workflow for adduct detection and the molecular pathway leading to the formation of the persistent dA-AL-I adduct.
References
- 1. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 3. Exceptionally long-term persistence of DNA adducts formed by carcinogenic aristolochic acid I in renal tissue from patients with aristolochic acid nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncovering the risks of aristolochic acid-III and its DNA adducts: A potential contributor to urinary system carcinogenesis - American Chemical Society [acs.digitellinc.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Aristolochic Acid in the Etiology of Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomonitoring of aristolactam-DNA adducts in human tissues using ultra-performance liquid chromatography/ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of DNA adducts formed by aristolochic acid in renal tissue from patients with Chinese herbs nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aristolactam-DNA Adducts in the Renal Cortex: Biomarker of Environmental Exposure to Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis of Aristolactam I and its Reaction with Deoxyadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of aristolactam I, a principal metabolite of the nephrotoxic and carcinogenic compound aristolochic acid I (AAI). It further details the subsequent reaction of activated aristolactam I with deoxyadenosine (B7792050), a critical event in the formation of DNA adducts that initiate mutagenesis and carcinogenesis. This document synthesizes key quantitative data, outlines detailed experimental protocols for the study of these processes, and provides visual diagrams of the core metabolic and reaction pathways. The information presented herein is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and oncology, as well as for professionals engaged in drug development and safety assessment.
Introduction
Aristolochic acids are a group of nitrophenanthrene carboxylic acids found in plants of the Aristolochia genus, which have been used in some traditional herbal medicines.[1] The most abundant and toxic of these is aristolochic acid I (AAI).[1] Ingestion of AAI is associated with aristolochic acid nephropathy (AAN), a progressive renal interstitial fibrosis, and an increased risk of urothelial carcinoma.[2] The carcinogenicity of AAI is not direct; it requires metabolic activation to exert its genotoxic effects.[3] A key step in this bioactivation is the reduction of the nitro group of AAI to form N-hydroxyaristolactam I, which is a proximate carcinogen.[4] This intermediate can then be further activated to a reactive nitrenium ion that readily binds to DNA, forming adducts.[4][5] The most abundant and persistent of these adducts is 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI).[1][6] This guide will delve into the enzymatic pathways responsible for the formation of aristolactam I and its subsequent reaction with deoxyadenosine.
Biosynthesis of Aristolactam I from Aristolochic Acid I
The conversion of AAI to aristolactam I is a reductive metabolic process primarily occurring in the liver and kidneys.[7] This bioactivation is a critical step, as it leads to the formation of the ultimate carcinogenic species.
Enzymatic Pathways
The nitroreduction of AAI is catalyzed by several cytosolic and microsomal enzymes.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): This cytosolic enzyme is considered the most important and efficient enzyme in the activation of AAI in humans.[2] It catalyzes a two-electron reduction of the nitro group of AAI.[4]
-
Cytochrome P450 (CYP) Enzymes: Microsomal enzymes, particularly CYP1A1 and CYP1A2, are also involved in the reductive activation of AAI, especially under hypoxic conditions.[2][8] These enzymes can perform a one-electron reduction of AAI.
-
NADPH-cytochrome P450 reductase (POR): This microsomal flavoprotein can also directly reduce AAI, although its contribution is considered minor compared to NQO1 and CYPs.[2]
The initial product of this nitroreduction is the reactive intermediate N-hydroxyaristolactam I. This metabolite can then be further reduced to the more stable aristolactam I.[7]
Reaction with Deoxyadenosine and DNA Adduct Formation
N-hydroxyaristolactam I is a proximate carcinogen that can be further activated to a highly electrophilic cyclic acylnitrenium ion.[5] This reactive species readily attacks nucleophilic sites on DNA bases, with a preference for purines. The most significant reaction is with the exocyclic amino group of deoxyadenosine, leading to the formation of the 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI) adduct.[1][3] This adduct is considered a biomarker of AAI exposure and is directly implicated in the A:T to T:A transversion mutations observed in the TP53 tumor suppressor gene in AAN-associated cancers.[2][6]
Quantitative Data
The following tables summarize key quantitative data related to the enzymatic conversion of AAI and the resulting DNA adduct formation.
Table 1: Kinetic Parameters of Enzymes Involved in AAI Metabolism
| Enzyme | Species | Substrate | Km (µM) | Vmax (pmol/min/pmol P450) | Vmax/Km (ml/h/nmol P450) | Reference |
| CYP1A1 | Human | AAI | 13.0 ± 2.1 | 1.8 ± 0.1 | 129.6 | [1] |
| CYP1A2 | Human | AAI | 17.1 ± 3.2 | 0.9 ± 0.1 | 31.6 | [1] |
| CYP1A1 | Rat | AAI | 25.4 ± 4.5 | 0.15 ± 0.01 | 0.34 | [1] |
| CYP1A2 | Rat | AAI | 7.9 ± 1.1 | 5.7 ± 0.2 | 43.2 | [1] |
| NQO1 | Human | AAI | 17 | N/A | N/A | [9] |
| NQO1 | Human | AAII | 158 | N/A | N/A | [9] |
Table 2: Levels of dA-AAI Adducts in Human and Rat Tissues
| Species | Tissue | Exposure | Adduct Level (adducts / 108 nucleotides) | Reference |
| Human | Renal Cortex (CHN patients) | Chronic | 7.0 - 53.0 | [10] |
| Human | Renal Cortex (AAN patients) | Chronic | 0.7 - 5.3 | [5] |
| Rat | Forestomach | 5 daily doses (10 mg/kg AAI) | 330 ± 30 | [11] |
| Rat | Glandular Stomach | 5 daily doses (10 mg/kg AAI) | 180 ± 15 | [11] |
| Rat | Kidney | 5 daily doses (10 mg/kg AAI) | Lower than forestomach | [11] |
| Rat | Kidney | 5 daily doses (10 mg/kg AAII) | 80 ± 20 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biosynthesis of aristolactam I and its reaction with deoxyadenosine.
In Vitro Nitroreduction of Aristolochic Acid I
Objective: To determine the ability of a specific enzyme or enzyme preparation (e.g., recombinant human NQO1, liver microsomes) to metabolize AAI to intermediates that form DNA adducts.
Materials:
-
Aristolochic acid I (AAI)
-
Calf thymus DNA
-
NADPH (for CYPs and POR) or NADH (for NQO1)
-
Enzyme source (e.g., recombinant enzyme, S9 fraction, microsomes)
-
50 mM Tris-HCl buffer, pH 7.4
-
DMSO (for dissolving AAI)
-
Microcentrifuge tubes
-
Incubator (37°C)
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Calf thymus DNA (1 mg/mL)
-
NADPH (1 mM) or NADH (1 mM)
-
The enzyme of interest (e.g., 10-50 µg of microsomal protein)
-
Tris-HCl buffer to a final volume of 200 µL.
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding AAI (dissolved in DMSO) to the desired final concentration (e.g., 10-100 µM). The final DMSO concentration should not exceed 1%.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding two volumes of cold ethanol (B145695) and placing on ice.
-
Isolate the DNA by centrifugation and subsequent washing with ethanol and water.
-
The isolated DNA is then ready for DNA adduct analysis (e.g., by ³²P-postlabeling).
³²P-Postlabeling Analysis of DNA Adducts
Materials:
-
DNA sample (isolated from in vitro or in vivo experiments)
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1
-
[γ-³²P]ATP
-
T4 polynucleotide kinase
-
Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)
-
Chromatography tanks and solvents
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Digestion: Digest 5-10 µg of DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 method): Treat the digested DNA with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, while adducts are resistant to this enzyme.
-
Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional TLC on polyethyleneimine-cellulose plates.
-
Detection and Quantification: Visualize the adduct spots by autoradiography or a phosphorimager. Quantify the adduct levels by excising the spots and measuring the radioactivity using liquid scintillation counting or by densitometry of the phosphorimage.
HPLC and LC-MS/MS Analysis of Aristolactam I and its Deoxyadenosine Adduct
Objective: To identify and quantify aristolactam I and its deoxyadenosine adduct in biological matrices.
Materials:
-
HPLC or UPLC system coupled with a UV-Vis or mass spectrometer (MS/MS) detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile (B52724) and water, often with a modifier like formic acid or acetic acid.
-
Standards of aristolactam I and dA-AAI
-
Biological sample (e.g., urine, digested DNA)
General HPLC Procedure:
-
Sample Preparation: Extract the analytes from the biological matrix using a suitable method (e.g., solid-phase extraction for urine, enzymatic digestion for DNA).
-
Chromatographic Separation: Inject the prepared sample onto the C18 column. Use a gradient elution program with acetonitrile and acidified water to separate the compounds.
-
Detection:
-
HPLC-UV: Monitor the elution profile at a specific wavelength (e.g., 254 nm) to detect and quantify aristolactam I.
-
LC-MS/MS: Use electrospray ionization (ESI) in positive mode. For quantification, employ multiple reaction monitoring (MRM) to track specific parent-to-product ion transitions for aristolactam I and the dA-AAI adduct, ensuring high specificity and sensitivity.[13]
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
Caption: Metabolic pathway of Aristolochic Acid I to Aristolactam I.
Caption: Formation of the dA-AAI adduct and subsequent mutation.
Conclusion
References
- 1. Cytochrome P450 1A2 Detoxicates Aristolochic Acid in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymes metabolizing aristolochic acid and their contribution to the development of aristolochic acid nephropathy and urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Role of P450 1A1 and P450 1A2 in bioactivation versus detoxication of the renal carcinogen aristolochic acid I: studies in Cyp1a1-/-, Cyp1a2-/-, and Cyp1a1/1a2-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of activation of aristolochic acid I and II with NADPH:quinone oxidoreductase, sulphotransferases and N-acetyltranferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of DNA adducts formed by aristolochic acid in renal tissue from patients with Chinese herbs nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 32P-postlabelling analysis of the DNA adducts formed by aristolochic acid I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 13. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Formation of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro formation of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I (dA-AAI), a significant DNA adduct implicated in the carcinogenicity of aristolochic acid I (AAI). This document details the metabolic activation pathways, experimental protocols for synthesis, and quantitative data reported in the literature.
Introduction
Aristolochic acid (AA) is a group of naturally occurring nitrophenanthrene carboxylic acids found in plants of the Aristolochia genus.[1] Aristolochic acid I (AAI) is a major component and a potent nephrotoxin and human carcinogen.[2][3] Its carcinogenicity is primarily attributed to the formation of covalent DNA adducts, which can lead to mutations in critical genes like TP53.[4] The most abundant and persistent of these adducts in human tissues is this compound (dA-AAI).[3][4] Understanding the in vitro formation of this adduct is crucial for toxicological studies, biomarker development, and the elucidation of the mechanisms of aristolochic acid-induced carcinogenesis.
Metabolic Activation and Reaction with Deoxyadenosine (B7792050)
Below is a diagram illustrating the key steps in the metabolic activation of AAI and its subsequent reaction with deoxyadenosine to form the dA-AAI adduct.
Quantitative Data on In Vitro Adduct Formation
The efficiency of dA-AAI formation can vary depending on the reaction conditions. The following table summarizes quantitative data from in vitro studies, highlighting the levels of adduct formation observed under different experimental settings.
| System Component | Aristolochic Acid I (AAI) Concentration | Incubation Time | Adduct Level (adducts / 108 nucleotides) | Reference |
| Rat Liver S9 (anaerobic) | Not Specified | Not Specified | Formation confirmed | [7] |
| Xanthine Oxidase | Not Specified | Not Specified | Formation confirmed | [7] |
| Calf Thymus DNA (in vivo rat model) | 10.0 mg/kg bw | 3 months | 4598 (kidney), 1967 (liver) | [2][8] |
| Human Renal Cortex (patient samples) | Environmental Exposure | Not Applicable | 9 to 338 | [9] |
| Mouse Kidney (in vivo model) | 2 mg/kg | Not Specified | ~400 | [9] |
Detailed Experimental Protocols
This section provides a detailed protocol for the in vitro synthesis of the dA-AAI adduct, adapted from the methodology described by Yun et al. (2012).[9] This method is suitable for generating analytical standards for mass spectrometry and other detection techniques.
Materials and Reagents
-
Aristolochic acid I (AAI)
-
2'-Deoxyadenosine (dA)
-
Zinc dust (pre-activated with 1% HCl)
-
N,N-Dimethylformamide (DMF)
-
50 mM Potassium phosphate (B84403) buffer (pH 5.8)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer (for characterization)
Synthesis Procedure
The following workflow diagram outlines the key steps in the synthesis and purification of dA-AAI.
Step-by-Step Protocol:
-
Preparation of Reactants:
-
Dissolve 1 mg of Aristolochic Acid I (AAI) in 100 µL of N,N-Dimethylformamide (DMF).[9]
-
To this solution, add 20 mg of pre-activated Zinc dust. Zinc dust is activated by treatment with 1% HCl.[9]
-
In a separate tube, dissolve 2 mg of 2'-deoxyadenosine (dA) in 1 mL of 50 mM potassium phosphate buffer (pH 5.8).[9]
-
-
Reaction:
-
Add the deoxyadenosine solution to the AAI/Zinc dust mixture.[9]
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography or HPLC.
-
-
Purification:
-
Upon completion of the reaction, the mixture is typically filtered to remove the zinc dust.
-
The resulting solution containing the dA-AAI adduct is then purified using reverse-phase high-performance liquid chromatography (HPLC).
-
-
Characterization:
-
The purified product should be characterized to confirm its identity. This is commonly achieved using mass spectrometry (MS), which will provide the exact mass of the dA-AAI adduct, and tandem mass spectrometry (MS/MS) to confirm its structure.[10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation.
-
Analytical Methods for Detection
The detection and quantification of dA-AAI in biological samples are critical for exposure assessment and mechanistic studies. The primary methods employed include:
-
32P-Postlabeling: This highly sensitive technique has been traditionally used for the detection of DNA adducts, including dA-AAI.[3][11] It involves enzymatic digestion of DNA, enrichment of adducted nucleotides, labeling with 32P, and separation by thin-layer chromatography.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method, particularly ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), has become the gold standard for the quantification of dA-AAI.[9] It offers high sensitivity and specificity, allowing for the unambiguous identification and quantification of the adduct.[9][10]
Conclusion
The in vitro formation of this compound is a key process in the genotoxicity of aristolochic acid I. Understanding the enzymatic pathways and having robust protocols for the synthesis and detection of this adduct are essential for research in toxicology, carcinogenesis, and for the development of biomarkers of exposure to aristolochic acids. The methodologies and data presented in this guide provide a solid foundation for professionals working in these fields.
References
- 1. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 2. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-Exposure to Aristolochic Acids I and II Increases DNA Adduct Formation Responsible for Aristolochic Acid I-Mediated Carcinogenicity in Rats | MDPI [mdpi.com]
- 4. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DNA adduct formation of aristolochic acid I and II in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aristolactam-DNA Adducts in the Renal Cortex: Biomarker of Environmental Exposure to Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for ³²P-Postlabeling Analysis of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I (dA-AL-I)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolochic acid (AA) is a group of naturally occurring nephrotoxins and carcinogens found in plants of the family Aristolochiaceae.[1] Ingestion of AA can lead to aristolochic acid nephropathy (AAN) and an increased risk of upper urothelial cancer.[1] AA exerts its genotoxic effects through the formation of covalent DNA adducts after metabolic activation. The major DNA adducts formed from aristolochic acid I (AAI) are 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AL-I) and 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AL-I).[2][3] The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts, capable of detecting as low as one adduct in 10⁹–10¹⁰ normal nucleotides.[4][5][6] This document provides a detailed protocol for the analysis of the dA-AL-I adduct using the nuclease P1 enrichment variation of the ³²P-postlabeling assay.
Principle of the Assay
The ³²P-postlabeling assay involves four main steps:
-
Enzymatic Digestion of DNA: DNA is digested into normal and adducted deoxyribonucleoside 3'-monophosphates.[4][5][7]
-
Adduct Enrichment: The adducted nucleotides are enriched from the digest, commonly by nuclease P1 treatment, which dephosphorylates normal nucleotides but not the bulky aromatic adducts.[8][9][10]
-
³²P-Labeling: The 5'-hydroxyl group of the enriched adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[4][5][7]
-
Chromatographic Separation and Quantification: The ³²P-labeled adducts are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), detected by autoradiography, and quantified by scintillation counting or phosphorimaging.[4][10][11]
Quantitative Data Summary
The following table summarizes representative quantitative data for aristolochic acid I-DNA adducts in various rat tissues, as determined by the ³²P-postlabeling assay.
| Tissue | Adduct Level (adducts/10⁸ nucleotides) | Reference |
| Forestomach (target organ) | 330 ± 30 | [2][3] |
| Glandular stomach | 180 ± 15 | [2][3] |
| Kidney | 80 ± 20 (for AAII) | [2][3] |
| Liver | Lower than stomach and kidney | [2][3] |
| Urinary bladder epithelium | Lower than stomach and kidney | [2][3] |
Note: The data presented are from studies on male Wistar rats treated orally with aristolochic acid I or II. Adduct levels can vary depending on the dose, duration of exposure, and the specific tissue analyzed.
Experimental Protocols
Materials and Reagents
-
DNA sample (extracted from tissue or cells)
-
Micrococcal nuclease (MNase)
-
Spleen phosphodiesterase (SPD)
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP (high specific activity)
-
Polyethyleneimine (PEI)-cellulose TLC plates
-
All necessary buffers, solvents, and standards
-
Scintillation counter or phosphorimager
Detailed Methodology
1. DNA Digestion
-
To 5-10 µg of DNA in a microcentrifuge tube, add 2.5 µL of 10x digestion buffer (200 mM sodium succinate, 100 mM CaCl₂, pH 6.0).
-
Add a mixture of micrococcal nuclease (MNase) and spleen phosphodiesterase (SPD). The final concentrations should be approximately 20 units/mL of MNase and 2 units/mL of SPD.
-
Incubate the mixture at 37°C for 3-4 hours to digest the DNA to deoxyribonucleoside 3'-monophosphates.
-
Terminate the reaction by heating at 100°C for 2 minutes.
2. Nuclease P1 Enrichment
-
To the DNA digest, add 1.5 µL of 0.5 M sodium acetate (B1210297) (pH 5.0) and 1 µg of nuclease P1.
-
Incubate at 37°C for 30-45 minutes. This step dephosphorylates the normal nucleotides to nucleosides, which are not substrates for T4 polynucleotide kinase.[8][9][10]
-
Terminate the reaction by adding 1.5 µL of 0.5 M Tris base to adjust the pH to approximately 9.5.
3. ³²P-Postlabeling
-
Prepare the labeling mixture containing:
-
T4 polynucleotide kinase buffer (10x)
-
[γ-³²P]ATP (3000 Ci/mmol)
-
T4 polynucleotide kinase (10-30 units)
-
-
Add the labeling mixture to the nuclease P1-treated DNA digest.
-
Incubate at 37°C for 30-45 minutes to label the 5'-hydroxyl group of the adducted nucleotides.
4. TLC Chromatography
-
Spot the ³²P-labeled sample onto a polyethyleneimine (PEI)-cellulose TLC plate.
-
Develop the chromatogram in multiple dimensions using appropriate solvent systems to separate the dA-AL-I adduct from other labeled species. A typical multi-dimensional TLC system involves:
-
D1: 1.0 M sodium phosphate, pH 6.0 (run overnight onto a paper wick).
-
D2: The plate is washed in water, dried, and then run in the same direction with 3.5 M lithium formate, 8.5 M urea, pH 3.5.
-
D3: The plate is washed in water, dried, and then run at a 90° angle to D1/D2 with 0.8 M lithium chloride, 0.5 M Tris-HCl, 8.5 M urea, pH 8.0.
-
D4: The plate is washed in water, dried, and then run in the same direction as D3 with 1.7 M sodium phosphate, pH 6.0.
-
-
The specific chromatographic conditions may need to be optimized for the best resolution of the dA-AL-I adduct.[12]
5. Detection and Quantification
-
Dry the TLC plate and place it in a cassette with a phosphorimager screen or X-ray film for autoradiography.
-
Expose for a sufficient time to visualize the radioactive spots corresponding to the dA-AL-I adduct.
-
Quantify the radioactivity of the adduct spots using a phosphorimager or by excising the spots from the TLC plate and counting them in a scintillation counter.
-
Calculate the adduct levels relative to the total amount of DNA analyzed.
Visualizations
Signaling Pathway of Aristolochic Acid I DNA Adduct Formation
Caption: Metabolic activation of Aristolochic Acid I and formation of DNA adducts leading to cancer.
Experimental Workflow for ³²P-Postlabeling Analysis
Caption: Step-by-step workflow of the ³²P-postlabeling assay for dA-AL-I analysis.
References
- 1. Quantitative determination of aristolochic acid-derived DNA adducts in rats using 32P-postlabeling/polyacrylamide gel electrophoresis analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 32P-postlabelling analysis of the DNA adducts formed by aristolochic acid I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 32P-postlabelling analysis of the DNA adducts formed by aristolochic acid I and II. | Semantic Scholar [semanticscholar.org]
- 4. ³²P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ³²P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 7. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 8. Nuclease P1-mediated enhancement of sensitivity of 32P-postlabeling test for structurally diverse DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 32P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of its sensitivity and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 32P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of its sensitivity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of DNA adducts formed by aristolochic acids in the target organ (forestomach) of rats by 32P-postlabelling analysis using different chromatographic procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I in Urine using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aristolochic acids (AAs) are a group of potent nephrotoxic and carcinogenic compounds found in Aristolochia species of plants, which have been used in some traditional herbal medicines.[1][2] Upon metabolic activation, aristolochic acid I (AA-I), a major component, forms covalent DNA adducts, leading to mutations and cancer initiation.[2][3] The primary DNA adduct formed is 7-(2'-Deoxyadenosin-N6-yl)aristolactam I (dA-AL-I).[2][4] The quantification of dA-AL-I in urine, specifically from exfoliated urothelial cells, serves as a crucial biomarker for assessing exposure to aristolochic acid and monitoring associated health risks, such as aristolochic acid nephropathy (AAN) and upper urinary tract urothelial carcinoma.[5][6]
This application note provides a detailed protocol for the sensitive and specific quantification of dA-AL-I in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5]
Signaling Pathway and Experimental Workflow
The metabolic activation of Aristolochic Acid I leads to the formation of DNA adducts, which can be excreted in urine and serve as a biomarker of exposure.
The overall experimental workflow for the quantification of dA-AL-I from urine samples is depicted below.
Experimental Protocols
Materials and Reagents
-
This compound (dA-AL-I) standard
-
Internal Standard (IS), e.g., Reserpine or a stable isotope-labeled dA-AL-I[5]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
DNA extraction kit
-
Enzymatic digestion cocktail (e.g., DNase I, snake venom phosphodiesterase, alkaline phosphatase)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[5]
Sample Preparation
-
Isolation of Exfoliated Urothelial Cells : Collect first-morning urine samples. Centrifuge the urine at a low speed (e.g., 1500 x g) to pellet the exfoliated cells.[5]
-
DNA Extraction : Extract genomic DNA from the pelleted urothelial cells using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Enzymatic Digestion : The extracted DNA is subjected to enzymatic hydrolysis to release the nucleoside adducts. This is a critical step to free the dA-AL-I from the DNA backbone.[5]
-
Solid-Phase Extraction (SPE) : Condition a C18 SPE cartridge with methanol followed by water. Load the digested DNA sample onto the cartridge. Wash the cartridge to remove interfering substances. Elute the dA-AL-I adduct and the internal standard with methanol.[5][7]
-
Sample Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for UPLC-MS/MS analysis.[8]
UPLC-MS/MS Instrumentation and Conditions
The following are typical starting parameters that may require optimization based on the specific instrumentation.
UPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[9] |
| Mobile Phase A | 0.1% Formic acid in water[9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid[10] |
| Gradient | Optimized for separation of dA-AL-I and IS |
| Flow Rate | 0.3 mL/min[9] |
| Injection Volume | 5 µL[10] |
| Column Temperature | 35 °C[10] |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[11] |
| MRM Transitions | Specific precursor-to-product ion transitions for dA-AL-I and the IS should be optimized. |
| Ion Source Temp. | 550 °C[10] |
| Nebulizer Gas | Optimized for instrument |
Quantitative Data Summary
The performance of the UPLC-MS/MS method should be validated for linearity, sensitivity, accuracy, and precision. The following table summarizes typical quantitative performance metrics reported in the literature for similar analyses.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [1][11] |
| Limit of Detection (LOD) | 0.2 - 2.5 ng/mL (for AL-I) | [1] |
| Limit of Quantification (LOQ) | 2 - 5 ng/mL (for AL-I) | [11] |
| Accuracy (Recovery) | 81.3 - 109.6% | [1] |
| Precision (RSD) | < 15% | [12][13] |
Note: The values presented are for aristolactam I (AL-I) or other analytes in urine and serve as a general reference. Method-specific validation for dA-AL-I is essential.
Conclusion
The described UPLC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of the DNA adduct this compound in exfoliated urothelial cells from urine.[5] This non-invasive method is a valuable tool for biomonitoring human exposure to aristolochic acids and can aid in the early diagnosis and risk assessment of associated diseases.[6][7] The detailed protocol and performance characteristics outlined in this application note offer a solid foundation for researchers and scientists in the fields of toxicology, drug development, and clinical diagnostics.
References
- 1. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A novel and specific method for the determination of aristolochic acid-derived DNA adducts in exfoliated urothelial cells by using ultra performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hkmj.org [hkmj.org]
- 7. Noninvasive measurement of aristolochic acid-DNA adducts in urine samples from aristolochic acid-treated rats by liquid chromatography coupled tandem mass spectrometry: evidence for DNA repair by nucleotide-excision repair mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS [mdpi.com]
- 10. Study of the Contents of Analogues of Aristolochic Acid in Houttuynia cordata by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of urinary alpha-aminoadipic semialdehyde by LC-MS/MS in patients with congenital metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I: An Analytical Standard for Research and Drug Development
Application Note
Introduction
7-(2'-Deoxyadenosin-N6-yl)aristolactam I (dA-AL-I) is a significant DNA adduct formed from the metabolic activation of aristolochic acid I (AA-I), a potent nephrotoxin and human carcinogen found in plants of the Aristolochia genus.[1][2] The presence of dA-AL-I in tissues serves as a crucial biomarker for exposure to aristolochic acid and is implicated in the initiation of upper urothelial cancer.[1][2] Accurate analytical standards of dA-AL-I are essential for toxicological studies, biomarker validation, and the development of potential therapeutic interventions. This document provides a detailed protocol for the chemical synthesis and purification of dA-AL-I for use as an analytical standard.
Metabolic Activation of Aristolochic Acid I
Caption: Metabolic activation pathway of Aristolochic Acid I.
Experimental Protocols
Synthesis of this compound
This protocol is a modification of the method described by Schmeiser and has been utilized for the biomimetic synthesis of dA-AL-I.[7]
Materials:
-
Aristolochic Acid I (AA-I)
-
2'-Deoxyadenosine (dA)
-
Zinc dust (Zn)
-
1% Hydrochloric acid (HCl)
-
Dimethylformamide (DMF)
-
50 mM Potassium phosphate (B84403) buffer (pH 5.8)
Procedure:
-
Activate Zinc Dust: Treat 20 mg of zinc dust with 1% HCl to activate its surface. Subsequently, wash the zinc dust thoroughly with deionized water and dry it completely.
-
Reaction Setup: In a suitable reaction vessel, dissolve 1 mg of Aristolochic Acid I in 100 µL of DMF.
-
Add Zinc: Add the pre-activated 20 mg of zinc dust to the AA-I/DMF solution and mix.
-
Add Deoxyadenosine (B7792050): In a separate tube, dissolve 2 mg of 2'-deoxyadenosine in 1 mL of 50 mM potassium phosphate buffer (pH 5.8).
-
Initiate Reaction: Add the 2'-deoxyadenosine solution to the AA-I/Zn dust mixture.
-
Incubation: Allow the reaction to proceed at room temperature with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography or HPLC.
-
Quenching and Extraction: Once the reaction is complete, the mixture can be processed for extraction of the product. The exact procedure for quenching and extraction may vary and should be optimized based on the specific experimental setup.
Purification of this compound by HPLC
The crude reaction mixture is purified by high-performance liquid chromatography (HPLC) to isolate the dA-AL-I adduct.[7]
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 Chemstation system or equivalent.
-
Column: Semi-preparative XBridge Prep Phenyl Column (250 × 10 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 95% Acetonitrile, 4.9% Water, and 0.1% Formic acid.
-
Flow Rate: 3 mL/min.
-
Detection: UV detector at 410 nm.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 30 minutes.
Procedure:
-
Sample Preparation: Prepare the crude reaction mixture for injection by filtering it to remove any particulate matter.
-
HPLC Purification (Cycle 1): Inject the prepared sample onto the semi-preparative HPLC column and run the specified gradient program.
-
Fraction Collection: Collect the fractions corresponding to the peak of dA-AL-I, which can be identified by its characteristic retention time and UV absorbance at 410 nm.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under vacuum.
-
HPLC Purification (Cycle 2): For higher purity, dissolve the residue in a suitable solvent and perform a second round of HPLC purification using the same conditions.
-
Final Product: Collect the purified fraction and evaporate the solvent to obtain the dA-AL-I standard with a purity of >99%.[7]
Caption: Workflow for the synthesis and purification of dA-AL-I.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis and purification of the this compound standard.
| Parameter | Value | Reference |
| Starting Materials | ||
| Aristolochic Acid I (AA-I) | 1 mg | [7] |
| 2'-Deoxyadenosine (dA) | 2 mg | [7] |
| Zinc Dust (Activated) | 20 mg | [7] |
| Reaction Solvents | ||
| Dimethylformamide (DMF) | 100 µL | [7] |
| Potassium Phosphate Buffer | 1 mL (50 mM, pH 5.8) | [7] |
| Purification | ||
| HPLC Cycles | 2 | [7] |
| Final Product | ||
| Approximate Overall Yield | ~2% (based on starting AA-I) | [7] |
| Purity | >99% (based on HPLC with UV detection) | [7] |
Characterization
The identity and purity of the synthesized this compound standard should be confirmed by appropriate analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight of the adduct. In positive ion mode, the protonated molecule [M+H]⁺ is observed. For dA-AL-I, the expected m/z is 543. Further confirmation is achieved through tandem mass spectrometry (MS/MS), where the loss of the deoxyribose sugar moiety is a characteristic fragmentation, resulting in a product ion at m/z 427.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed structural information. While a specific spectrum for dA-AL-I is not detailed in the provided search results, the spectrum for the closely related 7-(deoxy-adenosin-N6-yl)aristolactam II (dA-AL-II) shows characteristic signals for the aromatic protons of the aristolactam moiety and the protons of the deoxyadenosine sugar.[9][10] Similar characteristic shifts would be expected for dA-AL-I.
-
UV/Vis Spectroscopy: The dA-AL-I adduct exhibits a characteristic UV absorbance maximum at approximately 410 nm, which is utilized for its detection during HPLC purification.[7]
Conclusion
The provided protocols for the synthesis and purification of this compound offer a reliable method for obtaining a high-purity analytical standard. This standard is invaluable for researchers in toxicology, pharmacology, and drug development for the accurate quantification of this DNA adduct in biological samples, for studying its biological effects, and for the development of strategies to mitigate the toxicity of aristolochic acid. The detailed characterization of the standard is crucial to ensure its suitability for these analytical purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aristolactam-DNA Adducts in the Renal Cortex: Biomarker of Environmental Exposure to Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. N6-adenyl arylation of DNA by aristolochic acid II and a synthetic model for the putative proximate carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of immunohistochemistry for detecting aristolactam-DNA adducts in tissues.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The detection of aristolactam-DNA adducts in tissues is a critical biomarker for exposure to aristolochic acid (AA), a potent nephrotoxin and human carcinogen found in certain plants.[1][2][3] These adducts, formed following the metabolic activation of AA, are directly linked to the initiation of aristolochic acid nephropathy (AAN) and an increased risk of urothelial cancers.[1][3] The primary adducts identified in human tissues are 7-(deoxyadenosin-N⁶-yl)aristolactam I (dA-AL-I) and 7-(deoxyguanosin-N²-yl)aristolactam I (dG-AL-I).[4]
Currently, the gold standards for the quantification of aristolactam-DNA adducts are sensitive analytical techniques such as ³²P-postlabeling and ultra-performance liquid chromatography-electrospray ionization/multistage mass spectrometry (UPLC-ESI/MSn).[1][2][5] These methods provide precise quantitative data on adduct levels within a given tissue sample.
Immunohistochemistry (IHC) offers a complementary approach that, while not as quantitative, provides invaluable spatial information about the distribution of adducts within the tissue architecture. The ability to visualize the specific cells and subcellular compartments (i.e., nuclei) harboring these DNA adducts can provide significant insights into the mechanisms of AA-induced toxicity and carcinogenesis.
Challenges and Current Status: It is important to note that while the application of IHC for detecting aristolactam-DNA adducts is of great interest, there is a notable absence of commercially available and extensively validated antibodies specifically for this purpose in the published literature. The development of high-affinity and specific monoclonal or polyclonal antibodies that can recognize the aristolactam-DNA adducts in situ within fixed tissues is a critical prerequisite.
The protocols provided herein are based on well-established IHC procedures for other DNA adducts and serve as a guideline for the development and validation of such an assay once a suitable primary antibody becomes available.
Quantitative Data on Aristolactam-DNA Adducts (Non-IHC Methods)
The following table summarizes representative quantitative data on aristolactam-DNA adduct levels in human and animal tissues, as determined by ³²P-postlabeling and mass spectrometry. This data provides a reference for the expected adduct levels that an IHC protocol would aim to detect.
| Species | Tissue | Exposure/Condition | Adduct Type | Adduct Level (adducts per 10⁸ nucleotides) | Detection Method | Reference |
| Human | Renal Cortex | Endemic Nephropathy Cohort | dA-AL | 0.2 - 19.2 (average of 2) | ³²P-postlabeling | [2] |
| Human | Renal Cortex | Chinese Herbs Nephropathy | dA-AL-I | 7 - 53 | ³²P-postlabeling | [6] |
| Human | Renal Cortex | Urothelial Cancer Patients (Taiwan) | dA-AL-I | 0.9 - 33.8 | UPLC-ESI/MSn | [5] |
| Rat | Spleen | 10.0 mg/kg bw AA | Total AA-DNA adducts | 217.6 | ³²P-postlabeling | [7] |
| Rat | Spleen | 1.0 mg/kg bw AA | Total AA-DNA adducts | 29.4 | ³²P-postlabeling | [7] |
| Rat | Spleen | 0.1 mg/kg bw AA | Total AA-DNA adducts | 4.6 | ³²P-postlabeling | [7] |
| Rat | Kidney | AAI treatment | dA-AAI and dG-AAI | Not specified | ³²P-postlabeling | [8] |
| Rat | Liver | AAI treatment | dA-AAI and dG-AAI | Not specified | ³²P-postlabeling | [8] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Immunohistochemistry for Aristolactam-DNA Adducts in Paraffin-Embedded Tissues (Representative Protocol)
This protocol is a general guideline and requires optimization, particularly concerning the primary antibody concentration and antigen retrieval method, once a specific antibody is developed and validated.
1. Materials and Reagents:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Phosphate Buffered Saline (PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Anti-aristolactam-DNA adduct antibody (Hypothetical - requires development and validation)
-
Secondary Antibody: HRP-conjugated goat anti-mouse/rabbit IgG (species dependent on primary antibody)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting Medium
2. Deparaffinization and Rehydration:
-
Incubate slides in a 60°C oven for 20 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse slides in running deionized water for 5 minutes.
3. Antigen Retrieval:
-
Place slides in a staining jar filled with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer for 20 minutes. Do not allow to boil.
-
Remove from heat and allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBS two times for 5 minutes each.
4. Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.
-
Rinse slides in PBS two times for 5 minutes each.
5. Blocking and Antibody Incubation:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
Drain the blocking buffer and apply the primary anti-aristolactam-DNA adduct antibody (diluted in blocking buffer to a pre-determined optimal concentration).
-
Incubate overnight at 4°C in a humidified chamber.
-
The next day, wash slides three times in PBS for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
Wash slides three times in PBS for 5 minutes each.
6. Signal Detection:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and incubate until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides in deionized water.
7. Counterstaining and Mounting:
-
Counterstain by immersing slides in Hematoxylin for 1-2 minutes.
-
"Blue" the stain by rinsing in running tap water for 5-10 minutes.
-
Dehydrate the sections through an ascending series of ethanol concentrations (70%, 95%, 100%).
-
Clear in two changes of xylene for 5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
8. Visualization:
-
Examine under a light microscope. Nuclei positive for aristolactam-DNA adducts will appear brown, while negative nuclei will be blue.
Protocol 2: Overview of ³²P-Postlabeling for Aristolactam-DNA Adduct Quantification
This method is highly sensitive for the detection and quantification of DNA adducts and is the most frequently cited method in the literature for aristolactam-DNA adducts.
1. Principle: DNA is enzymatically digested to individual deoxynucleoside 3'-monophosphates. The adducted nucleotides are then radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase. The resulting ³²P-labeled adducted nucleotides are separated from normal nucleotides by chromatography (typically thin-layer chromatography or polyacrylamide gel electrophoresis).[3][9]
2. Abbreviated Workflow:
-
DNA Extraction: High-quality DNA is extracted from the tissue of interest.
-
Enzymatic Digestion: DNA is digested to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional but common): Methods like nuclease P1 digestion can be used to remove normal nucleotides, thereby enriching the adducted nucleotides.
-
³²P-Labeling: The 3'-monophosphate adducted nucleotides are radiolabeled with [γ-³²P]ATP by T4 polynucleotide kinase.
-
Chromatographic Separation: The labeled adducts are separated by multi-directional thin-layer chromatography (TLC).
-
Detection and Quantification: The TLC plates are exposed to a phosphor screen, and the radioactivity of the adduct spots is measured. Adduct levels are calculated relative to the total amount of DNA analyzed.[7]
References
- 1. Aristolactam-DNA adducts are a biomarker of environmental exposure to aristolochic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aristolactam-DNA Adducts in the Renal Cortex: Biomarker of Environmental Exposure to Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exceptionally long-term persistence of DNA adducts formed by carcinogenic aristolochic acid I in renal tissue from patients with aristolochic acid nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of DNA adducts formed by aristolochic acid in renal tissue from patients with Chinese herbs nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenicity and DNA Adduct Formation by Aristolochic Acid in the Spleen of Big Blue® Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. DNA adduct formation of aristolochic acid I and II in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I from Formalin-Fixed Paraffin-Embedded Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formalin-fixed paraffin-embedded (FFPE) tissues are an invaluable resource for molecular epidemiology and toxicological studies, providing a vast archive of clinically diagnosed samples. Aristolochic acids (AAs) are potent human carcinogens and nephrotoxins found in certain herbal medicines.[1] Exposure to AAs leads to the formation of DNA adducts, primarily 7-(2'-Deoxyadenosin-N6-yl)aristolactam I (dA-AL-I), which can serve as a crucial biomarker for assessing exposure and cancer risk.[2][3][4] This document provides a detailed protocol for the successful extraction and subsequent analysis of dA-AL-I from FFPE tissues, a process that has been shown to yield results comparable to those from fresh frozen tissues.[1][2][5]
The primary challenge in utilizing FFPE tissues for DNA adduct analysis lies in reversing the cross-linking caused by formalin fixation without degrading the target adducts.[6][7] Traditional methods involving high temperatures and alkaline pH are unsuitable as they can lead to adduct loss.[2][5] The protocols outlined below are based on established, mild extraction techniques that preserve the integrity of the dA-AL-I adduct, enabling sensitive and quantitative detection by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[1][2][8]
Experimental Protocols
I. Deparaffinization and Rehydration of FFPE Tissue Sections
This initial step is critical for removing the paraffin (B1166041) wax and rehydrating the tissue to allow for subsequent enzymatic reactions.
Materials:
-
FFPE tissue sections (10 µm thick)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Microcentrifuge tubes (1.5 ml)
Protocol:
-
Place one to five 10 µm thick FFPE tissue sections into a 1.5 ml microcentrifuge tube.
-
Add 1 ml of xylene to the tube. Vortex thoroughly and centrifuge at high speed for 5 minutes. Carefully remove the supernatant.
-
Repeat the xylene wash step.
-
Add 1 ml of 100% ethanol to the pellet to remove residual xylene. Vortex and centrifuge for 5 minutes. Remove the supernatant.
-
Sequentially rehydrate the tissue pellet by washing with 1 ml of 95% ethanol, followed by 70% ethanol, and finally deionized water. Vortex and centrifuge for 5 minutes at each step, removing the supernatant after each wash.
-
After the final water wash, carefully remove all residual liquid and air-dry the pellet.
II. Tissue Lysis and DNA Extraction
This protocol utilizes a commercial kit designed for FFPE DNA extraction, which has been validated for the recovery of dA-AL-I.[1][6] Mild lysis conditions are employed to release DNA while minimizing adduct degradation.
Materials:
-
Rehydrated tissue pellet
-
Commercial FFPE DNA Extraction Kit (e.g., Zymo Research ZR FFPE DNA MiniPrep™ Kit or Promega Maxwell® 16 FFPE plus LEV DNA Purification Kit)
-
Proteinase K
-
Lysis buffer (provided in the kit)
-
Binding buffer (provided in the kit)
-
Wash buffers (provided in the kit)
-
Elution buffer (provided in the kit)
-
Heating block or water bath
Protocol:
-
Resuspend the rehydrated tissue pellet in the appropriate volume of lysis buffer as recommended by the kit manufacturer.
-
Add Proteinase K to the sample.
-
Incubate the mixture at a temperature and duration optimized for de-crosslinking and tissue digestion (e.g., 55°C for 1-3 hours, followed by a heat step to inactivate the Proteinase K as per kit instructions). It is crucial to avoid prolonged exposure to high temperatures.
-
Follow the manufacturer's protocol for binding the DNA to the silica (B1680970) column or magnetic beads. This typically involves adding a binding buffer and centrifuging the mixture through a column or using a magnetic stand.
-
Wash the DNA-bound silica matrix with the provided wash buffers to remove contaminants.
-
Elute the purified DNA using the elution buffer.
-
Quantify the extracted DNA using a spectrophotometer or fluorometer. The A260/A280 ratio should be approximately 1.8 for pure DNA.[1]
III. Enzymatic Hydrolysis of DNA
To release the dA-AL-I adduct from the DNA backbone for MS analysis, the DNA must be enzymatically digested into individual nucleosides.
Materials:
-
Purified DNA sample
-
Nuclease P1
-
Alkaline Phosphatase
-
Appropriate buffer (e.g., sodium acetate, Tris-HCl)
-
Internal standard ([¹⁵N₅]-dA-AL-I) for quantitative analysis
Protocol:
-
To a known amount of DNA (e.g., 5-10 µg), add the internal standard.
-
Add Nuclease P1 and the appropriate buffer.
-
Incubate at 37°C for 2-4 hours.
-
Add Alkaline Phosphatase and adjust the buffer conditions if necessary.
-
Incubate at 37°C for an additional 2-4 hours or overnight.
-
The resulting solution containing the digested nucleosides and the dA-AL-I adduct is now ready for UPLC-MS/MS analysis.
IV. UPLC-MS/MS Analysis
The detection and quantification of dA-AL-I are performed using a highly sensitive UPLC-MS/MS system.
Instrumentation:
-
UPLC system coupled to a triple quadrupole or ion trap mass spectrometer.
Method:
-
Inject the digested DNA sample onto a reverse-phase UPLC column.
-
Separate the components using a gradient of mobile phases (e.g., water and acetonitrile (B52724) with a small amount of formic acid).
-
Detect the dA-AL-I and the internal standard using multiple reaction monitoring (MRM) or a similar targeted fragmentation method. The specific mass transitions for dA-AL-I are m/z 543.3 → 427.2 → 292.1, 293.1, and 412.1.[6]
-
Quantify the amount of dA-AL-I in the sample by comparing its peak area to that of the known amount of the internal standard.
Data Presentation
The following tables summarize expected DNA yields and dA-AL-I adduct levels from FFPE tissues based on published data.
Table 1: Comparison of DNA Yield from Fresh Frozen vs. FFPE Tissues
| Tissue Type | Extraction Method | DNA Yield from Fresh Frozen (µg/mg tissue) | DNA Yield from FFPE (µg/mg tissue) | Reference |
| Mouse Liver | Phenol-Chloroform vs. Commercial Kit | ~2.18 | ~0.64 | [6] |
| Mouse Kidney | Phenol-Chloroform vs. Commercial Kit | ~2.85 | ~0.47 | [6] |
Note: DNA yield from FFPE tissues is typically lower than from fresh frozen tissues due to irreversible cross-linking and potential DNA fragmentation. However, the quality is often sufficient for adduct analysis.[1][6]
Table 2: dA-AL-I Adduct Levels in Matched Fresh Frozen and FFPE Human Kidney Tissues
| Sample ID | Adduct Level in Fresh Frozen (adducts per 10⁸ bases) | Adduct Level in FFPE (adducts per 10⁸ bases) | Storage Time of FFPE Block | Reference |
| Subject 1 | 6.6 - 7.2 | 4.5 - 6.3 | > 4 years | [2] |
| Subject 2 | ~3.8 | ~3.1 - 3.6 | 9 years | [6] |
Note: The data demonstrates a good concordance between dA-AL-I levels in fresh frozen and long-term archived FFPE tissues, validating the use of FFPE samples for retrospective adduct analysis.[1][2][6]
Visualizations
Caption: Workflow for dA-AL-I extraction from FFPE tissues.
Caption: Rationale for dA-AL-I analysis in FFPE tissues.
References
- 1. Formalin-fixed paraffin-embedded tissue as a source for quantitation of carcinogen DNA adducts: aristolochic acid as a prototype carcinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Formalin-Fixed Paraffin-Embedded Tissues: An Untapped Specimen for Biomonitoring of Carcinogen DNA Adducts by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of DNA adducts formed by aristolochic acid in renal tissue from patients with Chinese herbs nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharm.stonybrook.edu [pharm.stonybrook.edu]
- 5. mdpi.com [mdpi.com]
- 6. A Rapid Throughput Method to Extract DNA from Formalin-Fixed Paraffin-Embedded Tissues for Biomonitoring Carcinogenic DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel approach for extracting DNA from formalin-fixed paraffin-embedded tissue using microwave - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Monoclonal Antibody Development for 7-(2'-Deoxyadenosin-N6-yl)aristolactam I Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of monoclonal antibodies (mAbs) specifically targeting 7-(2'-Deoxyadenosin-N6-yl)aristolactam I (dA-AL-I). The detection of this DNA adduct is a critical biomarker for exposure to aristolochic acid, a potent nephrotoxin and human carcinogen.[1][2] The following sections detail the necessary steps from immunogen preparation to the characterization and application of the developed monoclonal antibodies in a competitive immunoassay format.
Introduction
Aristolochic acids (AAs) are a group of nitrophenanthrene carboxylic acids found in various plants of the Aristolochia genus.[1] Upon metabolic activation, AAs can form covalent bonds with the DNA of renal cells, leading to the formation of aristolactam (AL)-DNA adducts.[2] The major adduct, this compound (dA-AL-I), is a key biomarker for AA exposure and is strongly associated with aristolochic acid nephropathy (AAN) and an increased risk of urothelial carcinoma.[2]
The development of highly specific and sensitive monoclonal antibodies against dA-AL-I is crucial for establishing reliable immunoassays for biomonitoring human exposure to AAs, facilitating early diagnosis, and supporting research in toxicology and drug development. These application notes provide the necessary protocols to achieve this.
Signaling Pathways and Experimental Workflow
The overall workflow for the development of a monoclonal antibody against dA-AL-I is depicted below. This process begins with the synthesis of the hapten (dA-AL-I) and its conjugation to a carrier protein to form an immunogen, followed by immunization, hybridoma production, and finally, antibody screening and characterization.
The metabolic activation of Aristolochic Acid I (AAI) and the subsequent formation of the dA-AL-I DNA adduct is a key pathway in its carcinogenicity.
Experimental Protocols
Preparation of dA-AL-I-BSA Immunogen
3.1.1. Synthesis of this compound (dA-AL-I)
Caution: Aristolochic acids are known human carcinogens and should be handled with appropriate safety precautions.
This protocol is adapted from established synthesis methods for aristolactam-DNA adducts.
-
Activation of Zinc Dust: Pre-activate zinc dust by treating with 1% HCl, followed by washing with distilled water and ethanol, and drying under vacuum.
-
Reaction Mixture: In a light-protected vessel, dissolve 1 mg of Aristolochic Acid I (AAI) in 100 µL of dimethylformamide (DMF). Add 20 mg of the pre-activated zinc dust to this solution.
-
Addition of Deoxyadenosine: To the AAI/Zn dust mixture, add 2 mg of 2'-deoxyadenosine (B1664071) dissolved in 1 mL of 50 mM potassium phosphate (B84403) buffer (pH 5.8).
-
Incubation: Stir the reaction mixture vigorously at 37°C for 24 hours in the dark.
-
Purification: Purify the resulting dA-AL-I adduct from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC). The identity of the purified product should be confirmed by mass spectrometry.
3.1.2. Conjugation of dA-AL-I to Bovine Serum Albumin (BSA)
The carboxyl group of dA-AL-I is not suitable for direct conjugation. Therefore, a derivative of aristolochic acid I (AA-I) with an activated carboxyl group is typically used for conjugation to a carrier protein, and this conjugate is then used for immunization.
-
Activation of AA-I: Dissolve AA-I in DMF and activate the carboxylic acid group using a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS-ester.
-
Conjugation Reaction: Dissolve Bovine Serum Albumin (BSA) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4). Add the activated AA-I NHS-ester solution dropwise to the BSA solution while gently stirring.
-
Incubation: Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C with continuous gentle stirring.
-
Dialysis: Remove unconjugated AA-I and by-products by extensive dialysis against phosphate-buffered saline (PBS) at 4°C.
-
Characterization: Determine the molar ratio of hapten to carrier protein using techniques such as MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry, comparing the spectra of the conjugate with that of the unconjugated BSA and AA-I.
Monoclonal Antibody Production
3.2.1. Immunization of Mice
-
Immunogen Preparation: Emulsify the dA-AL-I-BSA conjugate with an equal volume of Complete Freund's Adjuvant (CFA) for the initial immunization. For subsequent booster immunizations, use Incomplete Freund's Adjuvant (IFA).
-
Immunization Schedule:
-
Day 0: Immunize 6-8 week old female BALB/c mice with an intraperitoneal (i.p.) injection of 100 µg of the immunogen emulsified in CFA.
-
Day 14 and 28: Administer booster injections of 50 µg of the immunogen emulsified in IFA via i.p. injection.
-
Day 35: Collect a small amount of blood from the tail vein to test the antibody titer in the serum using an indirect ELISA.
-
3 days before fusion: Administer a final booster injection of 50 µg of the immunogen in saline (without adjuvant) via i.p. or intravenous (i.v.) injection.
-
3.2.2. Hybridoma Fusion and Selection
-
Cell Preparation: Euthanize the mouse with the highest antibody titer and aseptically remove the spleen. Prepare a single-cell suspension of splenocytes. In parallel, prepare SP2/0-Ag14 myeloma cells.
-
Fusion: Mix the splenocytes and myeloma cells at a ratio of 5:1. Co-pellet the cells by centrifugation. Add polyethylene (B3416737) glycol (PEG) 1500 dropwise to the cell pellet to induce fusion.
-
HAT Selection: Resuspend the fused cells in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), hypoxanthine, aminopterin, and thymidine (B127349) (HAT medium).
-
Plating: Distribute the cell suspension into 96-well culture plates.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for 10-14 days. During this time, unfused myeloma cells and splenocytes will die, while hybridoma cells will survive and proliferate.
3.2.3. Screening of Hybridomas by Indirect ELISA
-
Plate Coating: Coat 96-well microtiter plates with dA-AL-I conjugated to a different carrier protein (e.g., ovalbumin, OVA) at a concentration of 1 µg/mL in coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer (PBS containing 0.05% Tween-20, PBST).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (PBST with 1% BSA) to each well and incubate for 1 hour at 37°C.
-
Addition of Supernatants: After washing, add 100 µL of hybridoma culture supernatant to each well and incubate for 1 hour at 37°C.
-
Addition of Secondary Antibody: Wash the plates and add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.
-
Substrate Reaction: After a final wash, add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of 2 M H2SO4 to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader. Wells with a high absorbance value indicate the presence of antibodies specific for dA-AL-I.
3.2.4. Subcloning and Expansion
Clone the hybridomas from the positive wells by limiting dilution to ensure monoclonality. Expand the positive clones to produce larger quantities of the monoclonal antibody.
Antibody Characterization
3.3.1. Isotyping
Determine the isotype of the monoclonal antibody (e.g., IgG1, IgG2a, IgG2b, IgM) using a commercial mouse monoclonal antibody isotyping kit.
3.3.2. Development of a Competitive Indirect ELISA (ciELISA)
This assay is used to determine the sensitivity (IC50) and specificity (cross-reactivity) of the monoclonal antibody.
-
Plate Coating: Coat a 96-well plate with dA-AL-I-OVA (or another conjugate with a different carrier protein than the immunogen) at an optimal concentration determined by checkerboard titration.
-
Competitive Reaction: In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the monoclonal antibody with varying concentrations of the free analyte (dA-AL-I standard or cross-reactants).
-
Transfer to Coated Plate: Transfer 100 µL of the antibody-analyte mixture to the coated and blocked ELISA plate. Incubate for 1 hour at 37°C.
-
Detection: The rest of the procedure is similar to the indirect ELISA described in section 3.2.3, starting from the addition of the HRP-conjugated secondary antibody.
-
Data Analysis: Plot the absorbance at 450 nm against the logarithm of the analyte concentration. The data is fitted to a sigmoidal curve to determine the IC50 value, which is the concentration of the analyte that causes a 50% reduction in the maximum signal.
3.3.3. Cross-Reactivity Calculation
Calculate the cross-reactivity (CR) of the antibody with other related compounds using the following formula:
CR (%) = (IC50 of dA-AL-I / IC50 of competing compound) x 100
Data Presentation
The performance of a developed monoclonal antibody is best summarized in tables that present its sensitivity and specificity. The following tables provide representative data for a monoclonal antibody developed against aristolochic acid I (AA-I) and another against aristolochic acid II (AA-II), which can serve as a benchmark for a newly developed anti-dA-AL-I antibody.
Table 1: Sensitivity of Anti-AA-I Monoclonal Antibody in a Chemiluminescent Immunoassay (CLEIA)
| Analyte | IC50 (ng/mL) | Limit of Detection (LOD) (ng/mL) |
| Aristolochic Acid I (AA-I) | 1.8 | 0.4 |
Data derived from a study on an anti-AA-I mAb, demonstrating the expected sensitivity range.[1]
Table 2: Cross-Reactivity of an Anti-AA-II Monoclonal Antibody
| Competing Compound | IC50 (µg/mL) | Cross-Reactivity (%) |
| Aristolochic Acid II (AA-II) | - | 100 |
| Aristolochic Acid I (AA-I) | - | 3.4 |
| Aristolochic Acid IIIa | - | 17 |
| Aristolochic Acid VIIa | - | 0.86 |
| Aristolactam I (AL-I) | - | <0.07 |
This table shows the specificity of a monoclonal antibody developed against AA-II, highlighting its lower reactivity with related compounds. A similar profile would be desirable for an anti-dA-AL-I antibody, with high specificity for the target adduct.[3][4]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the successful development and characterization of high-affinity and specific monoclonal antibodies against the DNA adduct this compound. The availability of such antibodies is paramount for the development of robust and sensitive immunoassays for the biomonitoring of aristolochic acid exposure, thereby contributing significantly to public health and toxicological research.
References
- 1. Preparation of Anti-Aristolochic Acid I Monoclonal Antibody and Development of Chemiluminescent Immunoassay and Carbon Dot-Based Fluoroimmunoassay for Sensitive Detection of Aristolochic Acid I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Production, characterization of a monoclonal antibody against aristolochic acid-II and development of its assay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-(2'-Deoxyadenosin-N6-yl)aristolactam I as a Biomarker for Aristolochic Acid Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolochic acids (AAs) are a group of potent nephrotoxins and human carcinogens found in plants of the Aristolochia genus, which have been used in some traditional herbal medicines.[1][2] Exposure to AAs is associated with a severe kidney disease known as aristolochic acid nephropathy (AAN) and an increased risk of urothelial cell carcinoma.[1][2] A critical tool in assessing exposure and understanding the mechanism of AA-induced carcinogenesis is the measurement of DNA adducts, which are formed when reactive metabolites of AAs covalently bind to DNA.
The most abundant and persistent of these adducts is 7-(2'-Deoxyadenosin-N6-yl)aristolactam I (dA-AL-I), formed from the metabolic activation of aristolochic acid I (AAI).[3] The presence and levels of dA-AL-I in biological samples serve as a reliable and specific biomarker of AA exposure.[3] This adduct is directly linked to the characteristic A:T to T:A transversion mutations observed in the TP53 tumor suppressor gene of urothelial tumors from individuals with AAN, providing a direct link between exposure, DNA damage, and cancer development.[3]
These application notes provide a comprehensive overview of the use of dA-AL-I as a biomarker, including detailed protocols for its detection and quantification, a summary of reported adduct levels, and an illustration of the relevant biological pathways.
Data Presentation
The following tables summarize quantitative data on dA-AL-I adduct levels reported in various human and animal tissues following exposure to aristolochic acid. These values are typically expressed as the number of adducts per 10⁸ or 10⁹ nucleotides.
Table 1: dA-AL-I Adduct Levels in Human Tissues
| Tissue | Condition | Adduct Level (per 10⁸ nucleotides) | Detection Method | Reference |
| Renal Cortex | Aristolochic Acid Nephropathy (AAN) | 0.7 - 5.3 | ³²P-postlabeling | [4] |
| Renal Cortex | Urothelial Carcinoma | 0.9 - 33.8 | UPLC-ESI/MSn | [3] |
| Renal Cortex | Balkan Endemic Nephropathy (BEN) | Present in 70% of endemic cohort | ³²P-postlabeling | [5] |
Table 2: dA-AL-I Adduct Levels in Animal Models
| Animal Model | Tissue | Dose/Treatment | Adduct Level (per 10⁸ nucleotides) | Detection Method | Reference |
| Mouse | Kidney | 1 mg/kg AA-I | ~150 | UPLC-MS/MS | [6] |
| Mouse | Liver | 1 mg/kg AA-I | ~50 | UPLC-MS/MS | [6] |
| Rat | Kidney | 20 mg/kg AAI | ~150 | ³²P-postlabeling | [7] |
| Rat | Liver | 20 mg/kg AAI | ~25 | ³²P-postlabeling | [7] |
Experimental Protocols
Two primary methods are employed for the sensitive detection and quantification of dA-AL-I adducts: ³²P-postlabeling and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) .
Protocol 1: Detection of dA-AL-I by ³²P-Postlabeling Assay
This method is highly sensitive and relies on the radioactive labeling of DNA adducts.
1. DNA Isolation:
-
Isolate high-quality genomic DNA from tissue samples (e.g., renal cortex, urothelium) or cells using standard phenol-chloroform extraction or commercial DNA isolation kits.
-
Quantify the DNA concentration and assess its purity using UV spectrophotometry.
2. DNA Digestion:
-
Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
The reaction is typically carried out in a buffered solution at 37°C for 3-4 hours.
3. Adduct Enrichment (Nuclease P1 Method):
-
Treat the DNA digest with nuclease P1 to dephosphorylate normal nucleotides to deoxyribonucleosides, while adducted nucleotides are resistant to this enzyme.
-
This step enriches the adducted nucleotides in the sample.
4. ³²P-Labeling:
-
Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
This reaction is performed in a buffer containing the enzyme and radioactive ATP at 37°C for 30-60 minutes.
5. Chromatographic Separation:
-
Separate the ³²P-labeled adducted nucleotides by multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Use a series of different developing solvents to achieve optimal separation of the dA-AL-I adduct spot from other labeled species.
6. Detection and Quantification:
-
Visualize the separated adducts by autoradiography.
-
Quantify the radioactivity of the dA-AL-I spot using a phosphorimager or by scintillation counting of the excised spot.
-
Calculate the adduct level relative to the total amount of DNA analyzed.
Protocol 2: Quantification of dA-AL-I by UPLC-MS/MS
This method offers high specificity and the ability to quantify the absolute amount of the adduct.
1. DNA Isolation and Hydrolysis:
-
Isolate genomic DNA as described in Protocol 1.
-
Spike the DNA sample with a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]dA-AL-I) to correct for variations in sample processing and instrument response.
-
Enzymatically hydrolyze the DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. This is typically an overnight incubation at 37°C.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Purify and enrich the dA-AL-I adduct from the DNA hydrolysate using a C18 SPE cartridge.
-
Wash the cartridge to remove interfering substances and then elute the adducts with an appropriate solvent (e.g., methanol).
3. UPLC Separation:
-
Inject the purified sample onto a reverse-phase UPLC column (e.g., C18).
-
Use a gradient elution program with a mobile phase typically consisting of water and acetonitrile (B52724) with a small amount of formic acid to achieve chromatographic separation of dA-AL-I from other nucleosides.
4. MS/MS Detection:
-
Introduce the eluent from the UPLC system into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for both the native dA-AL-I and the isotope-labeled internal standard using Multiple Reaction Monitoring (MRM).
-
For dA-AL-I, this would typically involve monitoring the transition from the protonated molecule [M+H]⁺ to a specific fragment ion.
-
5. Quantification:
-
Generate a calibration curve using known amounts of the dA-AL-I standard.
-
Quantify the amount of dA-AL-I in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Express the results as the number of adducts per 10⁸ or 10⁹ nucleotides.
Mandatory Visualizations
Caption: Signaling pathway of aristolochic acid-induced carcinogenesis.
Caption: Experimental workflow for dA-AL-I quantification by UPLC-MS/MS.
References
- 1. Frontiers | Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms [frontiersin.org]
- 2. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proinflammatory gene and protein expression alterations in human limbal aniridia fibroblasts | PLOS One [journals.plos.org]
- 7. Gray (unit) - Wikipedia [en.wikipedia.org]
Application Note: Analysis of Aristolactam-DNA Adducts by Liquid Chromatography-Electrospray Ionization Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolochic acids (AAs) are a group of potent nephrotoxins and human carcinogens found in Aristolochia species of plants, which have been used in some traditional herbal medicines.[1] Upon metabolic activation, AAs form covalent DNA adducts, primarily aristolactam (AL)-DNA adducts, which can lead to mutations in critical genes like TP53 and are associated with aristolochic acid nephropathy (AAN) and upper urinary tract urothelial cell carcinoma (UUC).[2][3][4] The detection and quantification of these adducts are crucial for understanding the molecular mechanisms of AA-induced carcinogenesis and for biomonitoring human exposure.
This application note provides a detailed protocol for the analysis of aristolactam-DNA adducts using ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS). This method offers high sensitivity and specificity, making it a powerful tool to supplant older techniques like ³²P-postlabeling.[1][5]
Analytical Workflow Overview
The overall workflow for aristolactam-DNA adduct analysis involves several key stages, from biological sample collection to instrumental analysis and data interpretation.
Caption: Experimental workflow for aristolactam-DNA adduct analysis.
Metabolic Activation and Adduct Formation
Aristolochic acid I (AA-I), a principal component of Aristolochia herbs, undergoes metabolic activation to form DNA adducts.[1][5] This process involves the reduction of the nitro group, leading to the formation of a reactive aristolactam-nitrenium ion. This electrophilic intermediate can then covalently bind to the exocyclic amino groups of purine (B94841) bases in DNA, primarily forming 7-(deoxyadenosin-N⁶-yl) aristolactam I (dA-AL-I) and 7-(deoxyguanosin-N²-yl) aristolactam I (dG-AL-I).[5][6][7]
Caption: Metabolic activation pathway of aristolochic acid leading to DNA adduct formation.
Quantitative Data Summary
The UPLC-ESI-MS/MS method provides high sensitivity for the detection of aristolactam-DNA adducts. The following table summarizes the quantitative performance of the method for key adducts.
| Adduct | Lower Limit of Quantitation (LLOQ) | Linearity (R²) | Reference |
| 7-(deoxyadenosin-N⁶-yl) aristolactam I (dA-AL-I) | 0.3 adducts per 10⁸ bases | > 0.99 | [1][5] |
| 7-(deoxyguanosin-N²-yl) aristolactam I (dG-AL-I) | 1.0 adducts per 10⁸ bases | > 0.99 | [1][5] |
| Aristolactam I (AL-I) in urine | 0.2-2.5 ng/mL | > 0.99 | [8] |
Note: LLOQ values are based on using 10-20 µg of DNA for analysis.[5]
Experimental Protocols
Caution: Aristolochic acids are known human carcinogens and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[5]
DNA Extraction and Purification
-
Tissue Homogenization: Homogenize tissue samples (e.g., 50-100 mg of renal cortex) in a suitable lysis buffer.
-
Protein Digestion: Add proteinase K to the homogenate and incubate to digest proteins.
-
DNA Isolation: Extract DNA using a commercial DNA isolation kit (e.g., Qiagen columns) or a standard phenol-chloroform extraction method.[9]
-
RNA Removal: Treat the DNA solution with RNase A to remove any contaminating RNA.
-
DNA Precipitation: Precipitate the DNA with isopropanol, wash the pellet with 70% ethanol (B145695) to remove salts, and air-dry the pellet.[9]
-
Resuspension: Dissolve the purified DNA in nuclease-free water.
-
Quantification: Determine the DNA concentration and purity using a UV-Vis spectrophotometer.
Enzymatic Digestion of DNA to Deoxynucleosides
This protocol is designed for the complete hydrolysis of 20 µg of DNA.[5]
-
Internal Standard Spiking: Add a known amount of stable isotope-labeled internal standards (e.g., [¹⁵N₅]-dA-AL-I and [¹⁵N₅]-dG-AL-I) to the DNA sample. A typical spiking level is 5.0 adducts per 10⁸ bases.[5]
-
Initial Digestion: Add DNase I and incubate at 37 °C for 1.5 hours.
-
Second Digestion: Add nuclease P1 and continue to incubate at 37 °C for 3 hours.
-
Final Digestion: Add alkaline phosphatase and spleen phosphodiesterase and incubate for an additional 18 hours at 37 °C.[5]
-
Sample Cleanup: After digestion, the sample can be enriched for adducts using solid-phase extraction (SPE).
Solid-Phase Extraction (SPE) for Adduct Enrichment
SPE is used to remove unmodified deoxynucleosides and other interfering matrix components.
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB or NH₂) with methanol (B129727) followed by water.
-
Sample Loading: Load the enzymatic digest onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water) to remove salts and polar impurities. A multi-step rinsing protocol can be optimized for specific matrices.[8]
-
Elution: Elute the aristolactam adducts with a stronger solvent, such as methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
UPLC-ESI-MS/MS Analysis
Instrumentation: A UPLC system coupled to a triple quadrupole or ion-trap mass spectrometer with an electrospray ionization (ESI) source.[5][10]
LC Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 95% Acetonitrile, 4.9% Water, 0.1% Formic Acid.[5]
-
Gradient: A linear gradient from 10% B to 90% B over 30 minutes.[5]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or MS³ for enhanced specificity.
-
Key Transitions: The following MS³ transitions are used for quantitative measurements of AL-I adducts:[5]
| Analyte | MS³ Transition (m/z) |
| dA-AL-I | 543.3 → 427.2 → 292.3, 293.2, 412.2 |
| [¹⁵N₅]-dA-AL-I | 548.3 → 432.2 → 292.3, 293.2, 417.2 |
| dG-AL-I | 559.3 → 443.2 → various product ions |
Note: The characteristic fragmentation involves the neutral loss of the deoxyribose moiety (116 Da).[10][11] Optimized collision energies and other instrument-specific parameters should be determined empirically.
Conclusion
The described LC-ESI-MS/MS method provides a robust, sensitive, and specific platform for the quantification of aristolactam-DNA adducts in biological samples.[1] This analytical approach is essential for advancing research into the toxicology of aristolochic acids and for developing biomarkers of exposure and disease risk in human populations. The detailed protocols provided herein serve as a comprehensive guide for researchers and scientists in the fields of toxicology, drug development, and molecular epidemiology.
References
- 1. Biomonitoring of aristolactam-DNA adducts in human tissues using ultra-performance liquid chromatography/ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aristolactam-DNA Adducts in the Renal Cortex: Biomarker of Environmental Exposure to Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aristolactam-DNA adducts are a biomarker of environmental exposure to aristolochic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharm.stonybrook.edu [pharm.stonybrook.edu]
- 5. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the DNA adducts induced by aristolochic acids in oligonucleotides by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
Experimental models for studying the effects of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I.
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(2'-Deoxyadenosin-N6-yl)aristolactam I (dA-AAI) is a major DNA adduct formed from the metabolic activation of aristolochic acid I (AAI), a potent nephrotoxin and human carcinogen found in plants of the Aristolochia genus.[1][2][3][4] The formation of dA-AAI is a critical event in the initiation of aristolochic acid nephropathy (AAN) and the development of associated upper urothelial cancers (UUC).[2][5] This adduct is remarkably persistent in renal tissues, serving as a long-term biomarker of exposure to aristolochic acid.[5] The presence of dA-AAI leads to a characteristic A:T→T:A transversion mutation signature, which has been identified in the TP53 tumor suppressor gene of urothelial tumors from AAN patients.[1][5] Understanding the formation, persistence, and biological consequences of dA-AAI is crucial for elucidating the mechanisms of aristolochic acid-induced toxicity and carcinogenesis, and for developing potential therapeutic interventions.
These application notes provide an overview of the experimental models and protocols used to study the effects of dA-AAI.
Data Presentation
Table 1: In Vivo DNA Adduct Levels of this compound in Rodent Models
| Species | Tissue | Dose of AAI | Duration of Treatment | Adduct Level (adducts / 10⁸ nucleotides) | Reference |
| Rat | Kidney | 0.1 mg/kg bw | 5 times/week for 3 months | 95 | [6] |
| Rat | Kidney | 1.0 mg/kg bw | 5 times/week for 3 months | 4598 | [6] |
| Rat | Liver | 0.1 mg/kg bw | 5 times/week for 3 months | 25 | [6] |
| Rat | Liver | 1.0 mg/kg bw | 5 times/week for 3 months | 1967 | [6] |
| Rat | Kidney | 20 mg/kg bw | Single i.p. dose | ~1500 | [1] |
| Rat | Liver | 20 mg/kg bw | Single i.p. dose | ~150 | [1] |
Table 2: Human Renal Tissue DNA Adduct Levels of this compound
| Patient Cohort | Condition | Adduct Level (adducts / 10⁷ nucleotides) | Reference |
| Belgian Women | Chinese Herbs Nephropathy (CHN) | 0.7 - 5.3 | [7] |
| Endemic Region Residents | Upper Urinary Tract Carcinoma | 0.02 - 1.92 (per 10⁷ nucleotides) | [8] |
| Taiwanese Patients | Upper Urinary Tract Carcinoma | 0.09 - 3.38 (per 10⁷ nucleotides) | [3][9] |
Experimental Protocols
Protocol 1: In Vitro Formation of dA-AAI Adducts
This protocol describes the in vitro synthesis of the this compound adduct for use as a standard or for mechanistic studies.
Materials:
-
Aristolochic acid I (AAI)
-
Zinc dust (pre-activated with 1% HCl)
-
Dimethylformamide (DMF)
-
50 mM Potassium phosphate (B84403) buffer (pH 5.8)
-
Calf Thymus DNA (CT-DNA) (optional, for adduct formation in DNA)
-
Rat liver S9 fraction (optional, for enzymatic activation)
-
NADPH (optional, for enzymatic activation)
-
HPLC system for purification
Procedure:
-
Dissolve 1 mg of AAI in 100 µL of DMF.
-
Add 20 mg of pre-activated zinc dust to the AAI solution.
-
Dissolve 2 mg of 2'-deoxyadenosine in 1 mL of 50 mM potassium phosphate buffer (pH 5.8).
-
Add the deoxyadenosine (B7792050) solution to the AAI/zinc dust mixture.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle shaking.
-
Centrifuge the mixture to pellet the zinc dust.
-
Collect the supernatant containing the dA-AAI adduct.
-
Purify the dA-AAI adduct from the reaction mixture using reverse-phase HPLC.
For Enzymatic Activation (Optional):
-
Prepare an incubation mixture containing calf thymus DNA (1 mg/mL), AAI (0.2 mM), and rat liver S9 fraction (1 mg/mL protein) in a suitable buffer (e.g., phosphate buffer).
-
Initiate the reaction by adding NADPH (1 mM).
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction and isolate the DNA for adduct analysis.
Protocol 2: In Vivo Study of dA-AAI Formation in a Rat Model
This protocol outlines a general procedure for studying the formation of dA-AAI in rats following administration of aristolochic acid I.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Aristolochic acid I (AAI)
-
Vehicle for AAI administration (e.g., corn oil)
-
DNA extraction kits for animal tissues
-
Analytical equipment for adduct detection (e.g., ³²P-postlabeling or LC-MS/MS)
Procedure:
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Divide the rats into control and treatment groups.
-
Prepare a solution of AAI in the chosen vehicle at the desired concentration.
-
Administer AAI to the treatment group via oral gavage or intraperitoneal injection. The control group should receive the vehicle only. A dosing regimen could be a single dose or repeated doses over a period of time (e.g., 5 times a week for 3 months).[6]
-
At the end of the treatment period, euthanize the animals according to approved ethical protocols.
-
Harvest target tissues such as the kidney and liver.
-
Isolate genomic DNA from the harvested tissues using a commercial DNA extraction kit or standard phenol-chloroform extraction methods.
-
Quantify the extracted DNA and assess its purity.
-
Analyze the DNA for the presence and quantity of dA-AAI adducts using either ³²P-postlabeling or a more sensitive method like UPLC-ESI/MSn.[3][10]
Protocol 3: Detection and Quantification of dA-AAI by ³²P-Postlabeling
This is a sensitive method for detecting DNA adducts.
Materials:
-
DNA sample containing adducts
-
Micrococcal nuclease and spleen phosphodiesterase for DNA digestion
-
Nuclease P1 for adduct enrichment
-
[γ-³²P]ATP
-
T4 polynucleotide kinase
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
Digest 10 µg of DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Enrich the adducted nucleotides by digestion with nuclease P1, which removes normal nucleotides.
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Detect and quantify the adduct spots using a phosphorimager or by autoradiography.
-
Calculate the relative adduct labeling (RAL) to determine the adduct frequency.
Protocol 4: Quantification of dA-AAI by UPLC-ESI/MSn
This method offers high sensitivity and specificity for adduct quantification.
Materials:
-
DNA sample
-
Enzymes for DNA hydrolysis (e.g., DNase I, snake venom phosphodiesterase, alkaline phosphatase)
-
Internal standards (e.g., ¹⁵N-labeled dA-AAI)[10]
-
UPLC system coupled to an electrospray ionization (ESI) multi-stage mass spectrometer (MSn).
Procedure:
-
Hydrolyze 10-20 µg of DNA to deoxynucleosides using a cocktail of enzymes.
-
Add a known amount of the internal standard ([¹⁵N₅]-dA-AL-I) to the hydrolyzed DNA sample.[10]
-
Separate the deoxynucleosides using a UPLC system with a suitable C18 column.
-
Detect and quantify the dA-AAI adduct using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
The amount of dA-AAI is determined by comparing its peak area to that of the internal standard. The lower limit of quantification can reach 0.3 adducts per 10⁸ DNA bases.[3][10]
Visualization of Key Pathways and Workflows
Caption: Metabolic activation and detoxification pathways of Aristolochic Acid I.
References
- 1. Co-Exposure to Aristolochic Acids I and II Increases DNA Adduct Formation Responsible for Aristolochic Acid I-Mediated Carcinogenicity in Rats [mdpi.com]
- 2. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomonitoring of aristolactam-DNA adducts in human tissues using ultra-performance liquid chromatography/ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA adduct formation of aristolochic acid I and II in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exceptionally long-term persistence of DNA adducts formed by carcinogenic aristolochic acid I in renal tissue from patients with aristolochic acid nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of DNA adducts formed by aristolochic acid in renal tissue from patients with Chinese herbs nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aristolactam-DNA Adducts in the Renal Cortex: Biomarker of Environmental Exposure to Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Biomonitoring of Aristolactam-DNA Adducts in Human Tissues Using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - figshare - Figshare [figshare.com]
- 10. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the sensitivity of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I detection by UPLC-ESI/MSn.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ultra-Performance Liquid Chromatography-Electrospray Ionization/Tandem Mass Spectrometry (UPLC-ESI/MSn) for the sensitive detection of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I (dA-AL-I).
Frequently Asked Questions (FAQs)
Q1: What is this compound (dA-AL-I) and why is its sensitive detection important?
A1: this compound (dA-AL-I) is a DNA adduct formed from the metabolic activation of aristolochic acid I (AA-I), a compound found in Aristolochia plants.[1][2] AA-I is a potent nephrotoxin and human carcinogen, implicated in "Chinese herbs nephropathy" and Balkan endemic nephropathy, both of which are associated with a high risk of upper urinary tract carcinomas.[1][2][3][4] The dA-AL-I adduct is a critical biomarker of exposure to aristolochic acid and its detection can help in assessing cancer risk and understanding the molecular epidemiology of these diseases.[3][4][5] Its long-term persistence in renal tissue makes it a reliable marker for past exposure.[6]
Q2: What is the general principle behind UPLC-ESI/MSn for dA-AL-I detection?
A2: UPLC-ESI/MSn is a highly sensitive and specific analytical technique.[1][2] UPLC separates the dA-AL-I adduct from other components in a complex biological sample (like digested DNA) with high resolution and speed. The eluent is then introduced into the mass spectrometer via an electrospray ionization (ESI) source, which generates protonated molecules of the analytes. The mass spectrometer then isolates the specific precursor ion of dA-AL-I and fragments it to produce characteristic product ions. This multi-stage fragmentation (MSn) allows for unambiguous identification and quantification of the adduct, even at very low levels.[3][7]
Q3: What kind of sensitivity can I expect from this method?
A3: The UPLC-ESI/MSn method is capable of achieving high sensitivity. Published methods report lower limits of quantitation (LLOQ) for dA-AL-I as low as 0.3 adducts per 10⁸ DNA bases using 10 µg of DNA for analysis.[1][2] For dA-AL-II, a related adduct, the lower limit of detection can be approximately 1 adduct per 10⁹ nucleotides.[3] This level of sensitivity is crucial for detecting the low levels of adducts often present in human tissues.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Signal for dA-AL-I | Inefficient DNA hydrolysis. | Ensure complete enzymatic digestion of DNA to nucleosides. Use a combination of DNase I, alkaline phosphatase, and phosphodiesterase. Optimize incubation time and temperature. |
| Poor extraction and cleanup of the adduct. | Use solid-phase extraction (SPE) or an online trap column to enrich the adduct and remove interfering substances like unmodified nucleosides and salts.[8] Ensure the SPE cartridge is appropriate for the analyte's polarity. | |
| Suboptimal ESI source conditions. | Optimize source parameters such as capillary voltage, desolvation temperature, and gas flow rates to maximize the ionization of dA-AL-I.[9][10] | |
| Incorrect mass transitions being monitored. | Verify the precursor and product ion m/z values for dA-AL-I. The primary transition is typically the loss of the deoxyribose moiety (neutral loss of 116 Da).[3][11] | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[9] |
| Matrix effects from co-eluting compounds. | Improve chromatographic separation to resolve dA-AL-I from interfering matrix components.[9] Utilize a divert valve to direct the flow to waste during the elution of highly abundant, unretained species. | |
| Carryover from previous injections. | Implement a robust needle and column wash protocol between samples. Inject a blank solvent after a high-concentration sample to check for carryover. | |
| Poor Peak Shape (Tailing, Broadening) | Suboptimal chromatographic conditions. | Optimize the mobile phase composition (e.g., pH, organic modifier). The use of a small amount of formic acid is common to improve peak shape for this type of analyte.[12] Ensure the analytical column is not degraded. |
| Column overloading. | Reduce the amount of sample injected onto the column, especially if the sample contains high concentrations of other components.[8] | |
| Inconsistent Results/Poor Reproducibility | Incomplete sample preparation. | Ensure consistent and complete DNA digestion and adduct enrichment across all samples. The use of an internal standard is highly recommended. |
| Fluctuation in instrument performance. | Perform regular calibration and tuning of the mass spectrometer. Monitor system suitability by injecting a standard sample at the beginning and end of each batch. | |
| Instability of the analyte. | Store DNA and digested samples at -80°C to prevent degradation of the adduct. |
Experimental Protocols
DNA Extraction and Hydrolysis
This protocol is a generalized procedure based on common practices for DNA adduct analysis.[13]
-
DNA Extraction: Isolate genomic DNA from tissues or cells using a commercial kit or a standard phenol-chloroform extraction method. Ensure high purity of the DNA.
-
DNA Quantification: Accurately determine the DNA concentration using UV spectrophotometry (e.g., NanoDrop).
-
Enzymatic Hydrolysis:
-
To 10-20 µg of DNA, add a buffer solution (e.g., sodium succinate (B1194679) with CaCl₂ and MgCl₂).
-
Add DNase I, alkaline phosphatase, and phosphodiesterase.
-
Incubate the mixture at 37°C for an extended period (e.g., 12-16 hours) to ensure complete digestion to deoxynucleosides.
-
Terminate the reaction by adding a solvent like methanol (B129727) or by heating.
-
-
Sample Cleanup:
-
Centrifuge the digested sample to pellet any undissolved material.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE) to enrich the DNA adducts and remove unmodified nucleosides.[8]
-
UPLC-ESI/MSn Analysis
The following are typical starting parameters for the analysis of dA-AL-I. Optimization will be required for your specific instrumentation.
UPLC System:
-
Column: A reversed-phase C18 column with a small particle size (e.g., ≤1.8 µm) is recommended for high resolution.
-
Mobile Phase A: Water with 0.1% formic acid.[12]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]
-
Gradient: A shallow gradient starting with a low percentage of organic phase (e.g., 5-10% B) and ramping up to elute the more hydrophobic compounds.
-
Flow Rate: Dependent on the column internal diameter (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
-
Key Mass Transition for dA-AL-I: m/z 543 → 427. This corresponds to the protonated molecule [M+H]⁺ losing the deoxyribose moiety.[3]
-
MS³ Fragmentation: For confirmation, the product ion at m/z 427 can be further fragmented to yield specific product ions.[3]
-
Source Parameters:
-
Capillary Voltage: ~3.0-4.0 kV
-
Desolvation Temperature: ~350-450°C
-
Desolvation Gas Flow: ~600-800 L/hr
-
Cone Gas Flow: ~50 L/hr
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the UPLC-ESI/MSn analysis of aristolactam-DNA adducts as reported in the literature.
Table 1: Limits of Quantification for Aristolactam-DNA Adducts
| Analyte | Limit of Quantification (adducts per 10⁸ bases) | DNA Amount (µg) | Reference |
| dA-AL-I | 0.3 | 10 | [1][2] |
| dG-AL-I | 1.0 | 10 | [1][2] |
Table 2: Mass Spectrometric Parameters for dA-AL-I
| Parameter | Value | Reference |
| Ionization Mode | ESI+ | [3] |
| Precursor Ion (MS¹) [M+H]⁺ | m/z 543 | [3] |
| Product Ion (MS²) [M+H - 116]⁺ | m/z 427 | [3] |
| MS³ Scan Range | m/z 150-500 | [3] |
Visualizations
Caption: Experimental workflow for dA-AL-I detection.
Caption: Formation pathway of the dA-AL-I adduct.
References
- 1. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomonitoring of aristolactam-DNA adducts in human tissues using ultra-performance liquid chromatography/ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aristolactam-DNA Adducts in the Renal Cortex: Biomarker of Environmental Exposure to Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aristolactam-DNA adducts are a biomarker of environmental exposure to aristolochic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exceptionally long-term persistence of DNA adducts formed by carcinogenic aristolochic acid I in renal tissue from patients with aristolochic acid nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. UPLC–ESI-PDA–Msn Profiling Of Phenolics Involved In Biological Activities Of The Medicinal Plant Halocnemum Strobilaceum (Pall.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Fabric phase sorptive extraction coupled with UPLC-ESI-MS/MS method for fast and sensitive quantitation of tadalafil in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I (dA-AL-I)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of the DNA adduct 7-(2'-Deoxyadenosin-N6-yl)aristolactam I (dA-AL-I).
Frequently Asked Questions (FAQs)
Q1: What is this compound (dA-AL-I) and why is its analysis important?
This compound (dA-AL-I) is a DNA adduct formed from the metabolic activation of aristolochic acid I (AA-I), a potent human carcinogen found in certain herbal remedies.[1] The analysis of dA-AL-I is crucial as it serves as a biomarker for exposure to aristolochic acids and can help in understanding the molecular mechanisms of aristolochic acid-induced carcinogenesis, particularly in urothelial cancers.[2]
Q2: What are the major challenges encountered during the LC-MS analysis of dA-AL-I?
The primary challenge in the LC-MS analysis of dA-AL-I is the presence of significant matrix effects.[3] Biological samples, particularly digested DNA, contain a complex mixture of components such as enzymes, salts, and a vast excess of unmodified nucleosides.[3][4] These co-eluting matrix components can interfere with the ionization of dA-AL-I in the mass spectrometer source, leading to ion suppression and inaccurate quantification.[4]
Q3: What is ion suppression and how does it affect dA-AL-I analysis?
Ion suppression is a phenomenon where the signal of the analyte of interest (dA-AL-I) is reduced due to the presence of co-eluting compounds from the sample matrix.[4] This suppression can lead to underestimation of the true concentration of the adduct, reduced sensitivity, and poor reproducibility of the analytical method. For example, the signal of a model DNA adduct was shown to be suppressed by approximately 67% in digestion buffer and by over 96% in a calf thymus DNA digest compared to a neat solution.[4]
Q4: What are the common strategies to minimize matrix effects in dA-AL-I analysis?
Several strategies can be employed to mitigate matrix effects:
-
Optimized Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (e.g., butanol extraction) can effectively remove interfering matrix components.[3][4] Butanol extraction, for instance, has demonstrated a significant improvement in signal intensity compared to standard ethanol (B145695) precipitation.[4]
-
Chromatographic Separation: Utilizing ultra-performance liquid chromatography (UPLC) with appropriate column chemistry and gradient conditions can help separate dA-AL-I from co-eluting matrix components.[5][6]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is a widely recognized and effective method to compensate for matrix effects.[7][8] A SIL-IS, such as [¹⁵N₅]-dA-AL-I, co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification.[5]
-
Immunoaffinity Purification: This highly specific technique uses antibodies to isolate the analyte of interest from the complex matrix, resulting in a much cleaner sample for LC-MS analysis.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no dA-AL-I signal detected | 1. Significant ion suppression: High concentration of co-eluting matrix components (salts, enzymes, unmodified nucleosides).[4] 2. Inefficient sample clean-up: Residual matrix components interfering with the analysis.[3] 3. Sub-optimal LC-MS conditions: Poor chromatographic resolution or incorrect mass spectrometer settings. | 1. Improve sample clean-up: Implement a solid-phase extraction (SPE) step or switch from ethanol precipitation to butanol extraction.[4] Consider immunoaffinity purification for highly complex matrices.[9] 2. Dilute the sample: If the analyte concentration is sufficiently high, dilution can reduce the concentration of interfering matrix components.[7] 3. Optimize LC method: Adjust the gradient to better separate the analyte from the matrix. 4. Use a stable isotope-labeled internal standard: This will help to normalize for signal suppression.[5] |
| Poor reproducibility of results | 1. Variable matrix effects: Inconsistent sample clean-up leading to varying levels of ion suppression between samples.[3] 2. Inconsistent DNA digestion: Incomplete digestion can lead to variability in the amount of free adduct. | 1. Standardize the sample preparation protocol: Ensure consistent handling and processing of all samples. 2. Incorporate a robust internal standard: Use a stable isotope-labeled internal standard for every sample to account for variability.[7][8] 3. Optimize and validate the DNA digestion protocol: Ensure complete and consistent digestion of DNA to nucleosides. |
| High background noise in chromatogram | 1. Contamination from reagents or plastics: Impurities in solvents, enzymes, or labware. 2. Carryover from previous injections: Residual analyte or matrix from a previous sample adhering to the LC system or column. | 1. Use high-purity solvents and reagents: Ensure all materials are LC-MS grade. 2. Implement a rigorous wash cycle: Use a strong solvent wash for the injector and column between sample runs. 3. Check for and replace contaminated components of the LC-MS system. |
Experimental Protocols
Detailed Methodology for dA-AL-I Analysis using UPLC-ESI/MSⁿ
This protocol is based on established methods for the analysis of aristolactam-DNA adducts.[5][11]
1. DNA Isolation and Digestion:
-
Isolate genomic DNA from tissues or cells using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.
-
Quantify the isolated DNA using a spectrophotometer.
-
To 10 µg of DNA, add a known amount of stable isotope-labeled internal standard ([¹⁵N₅]-dA-AL-I).
-
Digest the DNA to nucleosides by sequential incubation with DNase I, nuclease P1, and alkaline phosphatase at 37°C.
2. Sample Clean-up (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the digested DNA sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the dA-AL-I adduct and the internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
3. UPLC-ESI/MSⁿ Analysis:
-
UPLC System: A high-pressure liquid chromatography system capable of handling pressures up to 15,000 psi.
-
Column: A reversed-phase C18 column with a particle size of ≤ 1.8 µm (e.g., Acquity UPLC HSS T3).[12]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a linear ion trap or triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS/MS Transitions: Monitor the specific precursor-to-product ion transitions for both dA-AL-I (e.g., m/z 543 → 427) and the internal standard ([¹⁵N₅]-dA-AL-I).[11]
Quantitative Data Summary
The following tables summarize quantitative data on the impact of matrix effects and the effectiveness of different sample preparation methods.
Table 1: Impact of Matrix on Analyte Signal
| Matrix | Relative Signal Intensity (%) | Signal Suppression (%) |
| Neat Solution (5% MeOH in water) | 100 | 0 |
| Digestion Buffer (5 mM Tris / 10 mM MgCl₂) | 33 | 67 |
| Calf Thymus DNA Digest (5 µg) | 3.3 | 96.7 |
Data adapted from a study on a model DNA adduct, illustrating the severe ion suppression caused by components of a typical DNA digest.[4]
Table 2: Comparison of Sample Preparation Methods for Analyte Recovery and Matrix Effect Reduction
| Sample Preparation Method | Analyte Recovery (%) | Fold Improvement over Ethanol Precipitation |
| Ethanol Precipitation | ~11 | 1.0 |
| Butanol Extraction | 45 - 56 | 4.1 |
Data based on the analysis of BaP-dG, a model DNA adduct, demonstrating the superiority of butanol extraction in improving analyte recovery and reducing matrix effects.[4]
Visualizations
Caption: Experimental workflow for the analysis of dA-AL-I.
Caption: Troubleshooting logic for low dA-AL-I signal.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. measurlabs.com [measurlabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Immunoaffinity purification and properties of a high molecular weight calf thymus DNA alpha-polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunoaffinity purification of DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aristolactam-DNA Adducts in the Renal Cortex: Biomarker of Environmental Exposure to Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying Novel DNA Adducts in Amphipods and Developing Sample Preparation for Adductomics Using Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I (dA-AL-I).
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the synthesis of this compound?
A1: The synthesis of dA-AL-I is typically achieved through the reductive activation of Aristolochic Acid I (AA-I) in the presence of 2'-deoxyadenosine (B1664071). The nitro group of AA-I is reduced to a reactive nitrenium ion, which then forms a covalent bond with the N6-position of the adenine (B156593) base of deoxyadenosine (B7792050). A common laboratory method involves the use of a reducing agent like zinc dust in a buffered solution.
Q2: What are the primary challenges encountered during the synthesis of dA-AL-I?
A2: Researchers may face several challenges, including:
-
Low reaction yield: The formation of the desired product can be inefficient, leading to low overall yields.
-
Formation of side products: The primary side product is the formation of the guanosine (B1672433) adduct, 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AL-I), if deoxyguanosine is present or if the starting materials are not pure. Other degradation products of the starting materials or the product may also occur.
-
Purification difficulties: Separating the desired dA-AL-I from unreacted starting materials, the dG-AL-I side product, and other impurities can be challenging due to their similar chemical properties.
-
Safety concerns: Aristolochic acid I is a known carcinogen and nephrotoxin and must be handled with extreme caution using appropriate personal protective equipment (PPE) and engineering controls.
Q3: What are the critical parameters to control during the synthesis reaction?
A3: To optimize the synthesis of dA-AL-I, it is crucial to control the following parameters:
-
Purity of reactants: Use highly pure Aristolochic Acid I and 2'-deoxyadenosine to minimize side reactions.
-
Reaction time and temperature: The reaction is typically carried out at 37°C for an extended period (e.g., 16 hours) to ensure completion.
-
pH of the reaction medium: A slightly acidic pH (around 5.8) is often used to facilitate the reaction.
-
Exclusion of light: The reaction should be conducted in the dark to prevent potential photochemical side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the starting materials and the formation of the product peak.
Q5: What are the recommended storage conditions for the purified this compound?
A5: While specific stability data for the isolated compound is limited, as a general precaution for DNA adducts, it is recommended to store the purified dA-AL-I as a solid at -20°C or lower, protected from light and moisture. For solutions, it is advisable to use a non-aqueous solvent like DMSO or ethanol (B145695), store at -20°C or -80°C, and use freshly prepared solutions for experiments whenever possible to minimize degradation.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reducing agent (zinc dust). | Activate the zinc dust by washing with a dilute acid (e.g., 1% HCl) followed by water and ethanol washes before use. |
| Incorrect reaction pH. | Prepare the phosphate (B84403) buffer carefully and verify the pH is approximately 5.8. | |
| Degradation of starting materials. | Use fresh, high-purity Aristolochic Acid I and 2'-deoxyadenosine. Store starting materials under recommended conditions. | |
| Insufficient reaction time or temperature. | Ensure the reaction is maintained at 37°C for at least 16 hours in the dark. | |
| Presence of multiple product peaks in HPLC analysis | Formation of the dG-AL-I side product. | Ensure the 2'-deoxyadenosine starting material is free from deoxyguanosine contamination. |
| Degradation of the product. | Avoid prolonged exposure to light and elevated temperatures during the reaction and work-up. | |
| Incomplete reaction. | Allow the reaction to proceed for the full recommended time. |
Purification Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of dA-AL-I and dG-AL-I in HPLC | Inappropriate HPLC column or mobile phase. | Use a phenyl-based column (e.g., XBridge Prep Phenyl) which provides different selectivity compared to standard C18 columns. |
| Gradient is too steep. | Optimize the HPLC gradient. A shallower gradient of the organic solvent will provide better resolution between the two adducts. | |
| Peak tailing in HPLC | Secondary interactions with the stationary phase. | Add a small amount of a competing agent, like triethylamine, to the mobile phase to reduce peak tailing. |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Low recovery from solid-phase extraction (SPE) | Inappropriate SPE cartridge. | A C18 SPE cartridge is typically used. Ensure the cartridge is properly conditioned before loading the sample. |
| Incomplete elution. | Use a sufficiently strong organic solvent (e.g., methanol (B129727) or acetonitrile) to elute the product from the SPE cartridge. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a published method.[1]
Materials:
-
Aristolochic Acid I (AA-I)
-
2'-Deoxyadenosine (dA)
-
Zinc dust, activated (pre-treated with 1% HCl)
-
Dimethylformamide (DMF)
-
50 mM Potassium phosphate buffer (pH 5.8)
-
Methanol
-
Water (HPLC grade)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
In a fume hood, dissolve 1 mg of Aristolochic Acid I in 100 µL of DMF in a microcentrifuge tube.
-
Add 20 mg of activated zinc dust to the AA-I solution.
-
In a separate tube, dissolve 2 mg of 2'-deoxyadenosine in 1 mL of 50 mM potassium phosphate buffer (pH 5.8).
-
Add the deoxyadenosine solution to the AA-I/zinc dust mixture.
-
Incubate the reaction mixture at 37°C for 16 hours in the dark with gentle agitation.
-
After incubation, cool the reaction mixture on ice for 30 minutes.
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 5 minutes to pellet the zinc dust.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant using a vacuum centrifuge.
-
Redissolve the dried residue in 1 mL of methanol.
-
Add 4 mL of water to the methanolic solution.
-
Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water.
-
Elute the product with 2 mL of methanol.
-
Dry the eluted fraction under a stream of nitrogen or using a vacuum centrifuge.
-
The dried sample is now ready for HPLC purification.
HPLC Purification of this compound
Instrumentation and Columns:
-
A semi-preparative HPLC system with a UV detector is recommended.
-
Column: XBridge Prep Phenyl, 5 µm, 10 x 250 mm.
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Conditions (Example): A linear gradient should be optimized for your specific system. A starting point could be:
-
0-5 min: 20% B
-
5-35 min: 20% to 80% B (linear gradient)
-
35-40 min: 80% B
-
40-45 min: 80% to 20% B (linear gradient)
-
45-50 min: 20% B (re-equilibration)
Procedure:
-
Reconstitute the dried sample from the SPE elution in a small volume of the initial mobile phase composition (e.g., 20% Acetonitrile in water with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject the sample onto the semi-preparative HPLC column.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 320 nm).
-
Collect the fractions corresponding to the dA-AL-I peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or vacuum centrifugation.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |
| Aristolochic Acid I | C₁₇H₁₁NO₇ | 341.27 | Nephrotoxic and carcinogenic |
| 2'-Deoxyadenosine | C₁₀H₁₃N₅O₃ | 251.24 | DNA nucleoside |
| This compound | C₂₇H₂₄N₆O₇ | 544.52 | Target DNA adduct |
| 7-(Deoxyguanosin-N2-yl)aristolactam I | C₂₇H₂₄N₆O₈ | 560.52 | Major potential side product |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Reaction pathway showing the formation of the target product and a major side product.
Caption: Logical relationship for troubleshooting common issues in the synthesis and purification process.
References
Artifact formation during the analysis of aristolactam DNA adducts.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of aristolactam (AL) DNA adducts. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section addresses common problems that can arise during the analysis of aristolactam DNA adducts, particularly when using mass spectrometry (MS) and ³²P-postlabeling techniques.
Issue 1: Low or No Detectable Aristolactam-DNA Adduct Signal
Question: I am not detecting any aristolactam-DNA adducts, or the signal is much lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to a weak or absent signal for AL-DNA adducts. A systematic troubleshooting approach is recommended:
-
DNA Isolation and Quality:
-
Low DNA Yield: Insufficient starting material or suboptimal DNA extraction can lead to low DNA yields. Ensure you are using an adequate amount of tissue or cells and that your DNA extraction protocol is optimized for your sample type. For blood samples, ensure fresh samples are used and consider increasing the input volume for samples with low white blood cell counts.[1][2]
-
DNA Degradation: Improper sample storage or repeated freeze-thaw cycles can lead to DNA degradation. Store samples appropriately and minimize freeze-thaw cycles.[1][3]
-
Contaminants: Contaminants from the DNA isolation process, such as residual solvents or salts, can interfere with downstream enzymatic reactions and MS analysis. Ensure thorough washing steps during DNA purification.[4][5]
-
-
Enzymatic Digestion:
-
Incomplete Digestion: Incomplete enzymatic digestion of DNA to individual nucleosides will result in lower recovery of the adducts of interest. Ensure optimal enzyme concentrations, buffer conditions, and incubation times are used. The efficiency of enzymatic digestion can be a critical factor.[6]
-
-
Sample Preparation and Cleanup:
-
Adduct Loss During Enrichment: Enrichment steps, such as solid-phase extraction (SPE), are often necessary to concentrate the low-abundance adducts. However, adducts can be lost during these steps if the protocol is not optimized.
-
Analyte Adsorption: DNA adducts can adsorb to vial surfaces, leading to lower recovery. Using low-adsorption vials can help mitigate this issue.
-
-
Mass Spectrometry Analysis:
-
Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target adducts in the mass spectrometer, leading to a reduced signal.[7][8][9] This is a significant challenge in LC-MS-based analysis of DNA adducts.[7][8] To address this, extensive sample cleanup, optimization of chromatographic separation, and the use of internal standards are crucial.
-
Instrument Sensitivity: Ensure the mass spectrometer is properly tuned and calibrated for optimal sensitivity in the mass range of the expected aristolactam-DNA adducts.
-
Issue 2: High Background or Presence of Artifactual Peaks
Question: My chromatograms or spectra show high background noise or unexpected peaks that are interfering with the detection of aristolactam-DNA adducts. What could be the source of these artifacts and how can I minimize them?
Answer:
Artifact formation is a common challenge in the analysis of DNA adducts, especially when dealing with trace-level detection. Here are the primary sources and solutions:
-
Artifactual Oxidation during Sample Preparation:
-
DNA Isolation and Hydrolysis: Oxidative damage to DNA can occur during sample preparation, leading to the formation of oxidized bases that can be misinterpreted as adducts.[10][11] The use of antioxidants during DNA isolation can help minimize this artifactual formation.[12]
-
Derivatization (for GC-MS): The derivatization step required for gas chromatography-mass spectrometry (GC-MS) can induce oxidation of normal bases, creating artifactual peaks.[10][11] Optimizing derivatization conditions, such as temperature and exclusion of air, is critical.[11][13]
-
-
Contaminants from Reagents and Materials:
-
Impurities in solvents, enzymes, and materials like SPE cartridges and filters can introduce background ions and interfere with the analysis.[12] Using high-purity reagents and pre-washing materials can help reduce this background.
-
-
Formation of Adduct Ions in the Mass Spectrometer:
-
In electrospray ionization (ESI), the analyte can form adducts with ions present in the mobile phase or from the sample matrix (e.g., sodium [M+Na]⁺, potassium [M+K]⁺).[14][15] These adduct ions can complicate the mass spectrum. Optimizing the mobile phase composition and using high-purity solvents can help minimize their formation.
-
-
³²P-Postlabeling Specific Artifacts:
-
In the ³²P-postlabeling assay, incomplete removal of unadducted nucleotides before the labeling reaction can lead to a high background.[16] Efficient enrichment of the adducted nucleotides is crucial for this method.
-
Frequently Asked Questions (FAQs)
Q1: What are the major aristolactam-DNA adducts, and which ones should I target for analysis?
A1: The primary aristolactam-DNA adducts formed from aristolochic acid I (AAI) and aristolochic acid II (AAII) are:
-
7-(deoxyadenosin-N⁶-yl)aristolactam I (dA-AL-I)
-
7-(deoxyguanosin-N²-yl)aristolactam I (dG-AL-I)
-
7-(deoxyadenosin-N⁶-yl)aristolactam II (dA-AL-II)
The most abundant and persistent adduct found in human tissues is dA-AL-I, making it a key biomarker for exposure to aristolochic acid.[17]
Q2: What are the most common analytical techniques for aristolactam-DNA adducts, and what are their pros and cons?
A2: The two most common techniques are:
-
³²P-Postlabeling Assay:
-
Pros: Extremely sensitive, capable of detecting as low as one adduct per 10¹⁰ nucleotides, and requires only a small amount of DNA (1-10 µg).[6][16]
-
Cons: Does not provide structural information for adduct identification, can be prone to mischaracterization of adducts, is labor-intensive, and involves the use of radioactivity.[19]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Pros: Provides structural confirmation of the adducts, high specificity, and can be quantitative when using isotopically labeled internal standards.
-
Cons: Can be less sensitive than ³²P-postlabeling and is susceptible to matrix effects and ion suppression, which can affect accuracy and precision.[7][8]
-
Q3: How can I quantify the levels of aristolactam-DNA adducts accurately?
A3: For accurate quantification, especially with LC-MS, the use of stable isotope-labeled internal standards is highly recommended. These standards have the same chemical properties as the analyte of interest but a different mass, allowing for correction of variations in sample preparation, chromatographic retention, and ionization efficiency.
Q4: How stable are aristolactam-DNA adducts in biological samples?
A4: Aristolactam I DNA adducts are known to be extremely stable. They have been detected in patient biopsy samples taken 20 years after the last known exposure to plants containing aristolochic acid.[20] This persistence makes them excellent long-term biomarkers of exposure.
Data Presentation
Table 1: Levels of dA-AL-I Adducts in Human Renal Cortex
| Patient Cohort | Adduct Level (adducts per 10⁸ DNA bases) | Analytical Method |
| Patients with Upper Urinary Tract Carcinoma (UUC) in Taiwan | 9 - 338 | UPLC-ESI/MSⁿ |
| Patients with Endemic Nephropathy | Adducts present in 70% of the cohort | ³²P-postlabeling |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Comparison of Analytical Methods for AL-DNA Adduct Detection
| Feature | ³²P-Postlabeling Assay | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sensitivity | Very high (1 adduct in 10¹⁰ nucleotides) | High, but generally lower than ³²P-postlabeling |
| Specificity | Relies on chromatographic separation | High, based on mass-to-charge ratio and fragmentation |
| Structural Info | No | Yes |
| Quantification | Relative | Absolute (with internal standards) |
| Throughput | Low | Higher |
| Key Challenge | Background from incomplete digestion, use of radioactivity | Matrix effects, ion suppression |
Experimental Protocols
A detailed experimental protocol for the analysis of aristolactam-DNA adducts by UPLC-ESI/MSⁿ can be found in the supplementary information of the publication by Yun et al. (2012) in Chemical Research in Toxicology. The general workflow is as follows:
-
DNA Isolation: Extraction of genomic DNA from tissue or cell samples.
-
Enzymatic Digestion: Complete hydrolysis of DNA to 2'-deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Addition of Internal Standards: Spiking the sample with stable isotope-labeled aristolactam-DNA adduct standards.
-
Sample Cleanup/Enrichment: Using solid-phase extraction (SPE) to remove interfering substances and enrich the adducts.
-
UPLC-ESI/MSⁿ Analysis: Separation of the adducts by ultra-performance liquid chromatography followed by detection and fragmentation using an electrospray ionization tandem mass spectrometer.
Visualizations
Caption: Metabolic activation of aristolochic acid to form DNA adducts.
Caption: General experimental workflow for LC-MS analysis of AL-DNA adducts.
References
- 1. cambrianbioworks.com [cambrianbioworks.com]
- 2. neb.com [neb.com]
- 3. mpbio.com [mpbio.com]
- 4. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Isolation and Sample Preparation for Quantification of Adduct Levels by Accelerator Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nebiolab.com [nebiolab.com]
- 10. Artifacts associated with the measurement of oxidized DNA bases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of oxidative DNA base damage by gas chromatography-mass spectrometry. Effect of derivatization conditions on artifactual formation of certain base oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. acdlabs.com [acdlabs.com]
- 16. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rev-sen.ec [rev-sen.ec]
- 19. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aristolochic acid - Wikipedia [en.wikipedia.org]
Optimizing DNA hydrolysis for the release of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic hydrolysis of DNA for the release of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I (dA-AL-I).
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the enzymatic hydrolysis of DNA containing bulky adducts like dA-AL-I?
A1: The primary challenge is steric hindrance. The bulky aristolactam moiety can physically block the active sites of nucleases, leading to incomplete digestion of the DNA backbone. This results in the formation of oligonucleotides still containing the adduct, rather than the desired free deoxyadenoside adduct, which can lead to an underestimation of adduct levels in subsequent analyses.
Q2: Which enzymes are typically used for the complete hydrolysis of DNA to deoxynucleosides?
A2: A combination of endonucleases and exonucleases is generally required. A common cocktail includes DNase I (an endonuclease to randomly cleave DNA into smaller fragments), followed by a phosphodiesterase (such as snake venom phosphodiesterase or spleen phosphodiesterase) to break down the fragments into individual nucleotides. Finally, alkaline phosphatase is used to remove the phosphate (B84403) group, yielding deoxynucleosides suitable for LC-MS/MS analysis.
Q3: How stable is the dA-AL-I adduct during enzymatic hydrolysis?
A3: The dA-AL-I adduct is known for its persistence in the genome.[1][2] The covalent bond between aristolactam and the exocyclic amino group of deoxyadenosine (B7792050) is generally stable under standard enzymatic hydrolysis conditions (e.g., neutral pH, 37°C). However, extreme pH or high temperatures should be avoided to prevent potential degradation of the adduct.
Q4: Can I use a one-step digestion protocol for releasing dA-AL-I?
A4: While one-step digestion protocols using a cocktail of enzymes are available and can be much faster, they may require optimization for bulky adducts like dA-AL-I.[3] A sequential digestion, where enzymes are added in a specific order with optimal conditions for each, can sometimes yield more complete hydrolysis. It is advisable to validate any one-step protocol against a traditional sequential method to ensure complete release of the adduct.
Q5: How can I be sure my DNA is fully hydrolyzed?
A5: Complete hydrolysis is indicated by the absence of oligonucleotides in the final digest. This can be checked by running an aliquot of the digested sample on a high-resolution agarose (B213101) or polyacrylamide gel. The sample should show a complete shift to the mobility of mononucleosides. Additionally, stable and reproducible measurements of the dA-AL-I adduct by LC-MS/MS across multiple experiments can be an indirect indicator of complete hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detection of dA-AL-I adduct | 1. Incomplete DNA hydrolysis: The bulky adduct may be sterically hindering enzyme activity. 2. Adduct degradation: Suboptimal pH or temperature during hydrolysis. 3. Poor ionization in MS: Presence of salts or other contaminants from the digestion buffer. | 1. Increase enzyme concentrations and/or incubation times. Consider a sequential digestion protocol. Ensure the use of a combination of endo- and exonucleases. 2. Maintain the pH of the reaction buffer between 7.0 and 8.0 and the temperature at 37°C. 3. Purify the sample after hydrolysis using solid-phase extraction (SPE) or HPLC fractionation to remove salts and enzymes.[4] |
| High variability in adduct levels between replicates | 1. Inconsistent enzyme activity: Enzymes may have lost activity due to improper storage or handling. 2. Incomplete mixing of viscous DNA solutions: High molecular weight genomic DNA can be difficult to solubilize and mix, leading to inconsistent aliquoting. 3. Salt inhibition of enzymes: High concentrations of salts (e.g., from DNA extraction) can inhibit nuclease activity.[5] | 1. Aliquot enzymes upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Gently sonicate or repeatedly pipette the DNA solution to ensure homogeneity before aliquoting for hydrolysis. 3. Use ultrafiltration to remove salts from the DNA sample before starting the hydrolysis protocol.[5] |
| Presence of di- or oligonucleotides in the final digest | 1. Insufficient enzyme concentration or incubation time: The amount of enzyme or the digestion time may not be sufficient for the amount of DNA being processed. 2. Inhibition of phosphodiesterase: Some bulky adducts can strongly inhibit exonucleases. | 1. Systematically optimize the concentration of each enzyme and the incubation time. Refer to the enzyme optimization table below. 2. Consider using a different type of phosphodiesterase (e.g., from a different source) or increasing its concentration significantly. |
| Interference peaks in LC-MS/MS analysis | 1. Contaminants from enzymes: Commercial enzyme preparations can contain stabilizers or other proteins that may interfere with analysis. 2. Buffer components: Non-volatile salts in the digestion buffer can cause ion suppression and adduct formation in the mass spectrometer. | 1. Remove enzymes after digestion using a molecular weight cutoff filter (e.g., 3 kDa).[6][7] 2. Use volatile buffers like ammonium (B1175870) bicarbonate or ammonium acetate (B1210297) if possible. If not, perform a post-hydrolysis cleanup step. |
Experimental Protocols
Protocol 1: Sequential Enzymatic Hydrolysis
This protocol is a robust method for achieving complete DNA hydrolysis, particularly for samples containing bulky adducts.
-
Initial Denaturation & Digestion:
-
Dissolve up to 50 µg of DNA in 10 mM Tris-HCl buffer with 5 mM MgCl₂ (pH 7.0).
-
Add 200-350 units of DNase I.
-
Incubate at 37°C for 2-4 hours.
-
-
Second Enzyme Addition:
-
To the same tube, add 0.01 units of snake venom phosphodiesterase and 0.02 units of spleen phosphodiesterase.
-
Incubate at 37°C for 2-4 hours.
-
-
Final Dephosphorylation:
-
Add 10 units of alkaline phosphatase.
-
Incubate at 37°C for 1-2 hours.
-
-
Enzyme Removal:
-
To stop the reaction and remove enzymes, use a 3 kDa molecular weight cutoff ultrafiltration device. Centrifuge according to the manufacturer's instructions.
-
Collect the filtrate containing the deoxynucleosides.
-
-
Sample Preparation for LC-MS/MS:
-
Lyophilize the filtrate to dryness.
-
Reconstitute the sample in a suitable solvent (e.g., 50:50 water:acetonitrile) for LC-MS/MS analysis.
-
Protocol 2: One-Step Enzymatic Hydrolysis
This protocol is a faster alternative but may require optimization for your specific experimental conditions.
-
Prepare Digestion Master Mix:
-
For each sample, prepare a mix containing:
-
10 units of DNase I
-
0.01 units of snake venom phosphodiesterase
-
10 units of alkaline phosphatase
-
In a buffer of 50 mM Tris-HCl, 10 mM MgCl₂ (pH 7.8).
-
-
-
Digestion:
-
Add the master mix to up to 20 µg of DNA.
-
Incubate at 37°C for 6-12 hours in a single step.
-
-
Enzyme Removal and Sample Preparation:
-
Follow steps 4 and 5 from Protocol 1.
-
Data Presentation
Table 1: Comparison of Enzyme Concentrations in Different Hydrolysis Protocols
| Enzyme | Protocol A | Protocol B[3] | Protocol C[7] |
| DNase I | 2000 U | Not Specified | 200 units |
| Nuclease P1 | Not Used | 2 U | Not Used |
| Snake Venom Phosphodiesterase | 80 mU | 3 mU | 0.005 units |
| Alkaline Phosphatase | 1000 U | 2 U | 5 units |
| Incubation Time | Overnight | 4 hours | 1 hour |
| Sample Amount | ~50 µg DNA | 1 µg DNA | Not Specified |
Note: Enzyme units may not be directly comparable between different suppliers and definitions.
Visualizations
Caption: Workflow for the analysis of dA-AL-I DNA adducts.
Caption: Troubleshooting logic for low dA-AL-I signal.
References
- 1. Structure and stability of DNA containing an aristolactam II-dA lesion: implications for the NER recognition of bulky adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and stability of DNA containing an aristolactam II-dA lesion: implications for the NER recognition of bulky adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vertical Ultrafiltration-Facilitated DNA Digestion for Rapid and Sensitive UHPLC-MS/MS Detection of DNA Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Stability of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I during sample storage and processing.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I (dA-AAI) during sample storage and processing. Find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the analysis of dA-AAI.
| Question | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Why am I observing low or no dA-AAI signal in my samples? | 1. Sample Degradation: Improper storage or handling may lead to the degradation of the DNA adduct. 2. Inefficient DNA Extraction: Poor DNA quality or yield will result in lower adduct detection. 3. Suboptimal Analytical Method: Issues with the 32P-postlabeling or UPLC-MS/MS procedure. | 1. Review and adhere to recommended sample storage and handling protocols (see Table 1). Minimize freeze-thaw cycles.[1][2] 2. Use a validated DNA extraction method suitable for your sample type. Ensure complete re-suspension of the DNA pellet.[3][4] 3. Verify all steps of your analytical protocol, including enzyme activity, labeling efficiency, and instrument parameters.[5][6][7][8] |
| I am seeing unexpected peaks or artifacts in my chromatogram/autoradiogram. | 1. Sample Contamination: Contamination from reagents, plastics, or cross-contamination between samples. 2. Incomplete Enzymatic Digestion: Residual unmodified nucleosides or incompletely digested DNA can interfere with analysis. 3. Matrix Effects (UPLC-MS/MS): Components of the sample matrix can suppress or enhance the ionization of dA-AAI. | 1. Use high-purity reagents and certified DNA/RNA-free labware. Handle samples carefully to prevent cross-contamination. 2. Ensure optimal conditions for enzymatic digestion, including buffer composition, temperature, and incubation time.[6][8] 3. Employ an internal standard (e.g., [15N5]-dA-AAI) to correct for matrix effects. Optimize sample clean-up procedures to remove interfering substances.[9] |
| How can I confirm the identity of the dA-AAI adduct peak? | Co-elution/Co-migration with a Standard: The most reliable method for peak identification. | Synthesize or purchase a certified dA-AAI standard.[9] The peak in the experimental sample should have the same retention time (UPLC-MS/MS) or chromatographic mobility (32P-postlabeling) as the standard.[5] Mass spectrometry fragmentation patterns should also match the standard.[9][10] |
| My DNA yield after extraction is low. | 1. Insufficient Starting Material: Not enough tissue or cells were used. 2. Inefficient Lysis: Cells were not completely broken open to release DNA. 3. Loss of DNA during Precipitation: DNA pellet may have been dislodged or accidentally discarded. | 1. Increase the amount of starting material if possible. 2. Ensure proper homogenization and incubation with lysis buffer. For tough tissues, consider mechanical disruption. 3. Be careful when decanting the supernatant after centrifugation. Ensure complete precipitation by using appropriate volumes of isopropanol (B130326) or ethanol.[4] |
Stability and Handling Recommendations
While dA-AAI is known for its exceptional persistence within genomic DNA in vivo[11], its stability as an isolated adduct or within extracted DNA during storage and processing is critical for accurate quantification. Direct quantitative stability data for isolated dA-AAI is limited; therefore, the following recommendations are based on best practices for handling DNA and DNA adducts.
Table 1: Recommended Storage and Handling Conditions for dA-AAI Samples
| Condition | Recommendation | Rationale |
| Storage Temperature | DNA Samples (in TE buffer or similar): - Short-term (weeks): -20°C - Long-term (months to years): -80°C Isolated Adduct Standards (in solvent): - Store at -80°C. | Lower temperatures minimize enzymatic degradation and chemical hydrolysis. Storing DNA at -20°C is generally acceptable, but -80°C is preferred for long-term stability to prevent degradation.[2][12] |
| Solvent for Standards | Use a solvent in which dA-AAI is stable and compatible with the analytical method, such as DMSO or methanol. Aliquot to minimize freeze-thaw cycles. | Aristolochic acid I, the parent compound, is often dissolved in DMSO for in vitro studies.[13] |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles for both DNA samples and adduct standards. Aliquot samples into single-use volumes. | Repeated freeze-thaw cycles can cause physical shearing and degradation of DNA, particularly high molecular weight DNA.[1][2][14] |
| pH | Maintain DNA samples in a slightly alkaline buffer (pH 7.5-8.5), such as Tris-EDTA (TE) buffer. | Acidic conditions can lead to depurination, a form of DNA damage.[15] |
| Light Exposure | Store samples in amber vials or protected from light. | While not specifically documented for dA-AAI, many complex organic molecules are light-sensitive. Protection from light is a general good practice. |
Experimental Protocols
Detailed methodologies for the most common analytical techniques used to quantify dA-AAI are provided below.
UPLC-ESI/MSn (Ultra-Performance Liquid Chromatography-Electrospray Ionization/Multistage Mass Spectrometry)
This method offers high sensitivity and specificity for the detection and quantification of dA-AAI.[1][6][9]
1. DNA Extraction and Hydrolysis:
-
Extract genomic DNA from tissues or cells using a standard method (e.g., phenol-chloroform extraction or a commercial kit).[13]
-
Quantify the DNA using UV spectrophotometry.
-
Enzymatically digest 10-20 µg of DNA to nucleosides using micrococcal nuclease and spleen phosphodiesterase.[13]
-
Spike the sample with a known amount of an internal standard (e.g., [15N5]-dA-AL-I) for accurate quantification.[9]
2. Sample Enrichment:
-
Utilize online solid-phase extraction (SPE) with a trap column to enrich the adducts and remove the vast excess of unmodified nucleosides which can cause ion suppression.[9]
3. UPLC Separation:
-
Column: A reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18).[16]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) (B).[16]
-
Flow Rate: Typically 0.4 mL/min.[16]
-
Temperature: Maintain column at a constant temperature (e.g., 40°C).[16]
4. Mass Spectrometry Detection:
-
Ionization: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is commonly used for quantification, monitoring the specific transition from the precursor ion to a product ion for both the native dA-AAI and the isotopically labeled internal standard.
-
For structural confirmation, product ion scans (MS/MS) can be performed.[10]
32P-Postlabeling Assay
This is a highly sensitive method for detecting DNA adducts, capable of identifying as low as one adduct in 109-1010 normal nucleotides.[6]
1. DNA Digestion:
-
Digest 5-10 µg of DNA to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.[6][8]
2. Adduct Enrichment (Nuclease P1 Method):
-
Treat the digested DNA with nuclease P1, which preferentially hydrolyzes normal 3'-mononucleotides to nucleosides, leaving the bulky adducts intact as dinucleotides. This step enhances the sensitivity of the assay.[5]
3. 32P-Labeling:
-
Label the 5'-hydroxyl group of the enriched adducts with 32P using T4 polynucleotide kinase and [γ-32P]ATP.[6][8]
4. Chromatographic Separation:
-
Separate the 32P-labeled adducts from excess [γ-32P]ATP and other labeled species.
-
Method: Typically multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[5][7]
-
The identity of the adduct spot is confirmed by co-chromatography with a radiolabeled standard.[5]
5. Detection and Quantification:
-
Detect the radioactive spots using autoradiography or phosphorimaging.
-
Quantify the adduct levels by measuring the radioactivity in the adduct spots and comparing it to the total amount of nucleotides analyzed.
Signaling Pathways and Logical Relationships
The formation of dA-AAI is a result of the metabolic activation of Aristolochic Acid I (AAI).
References
- 1. Characterization of effect of repeated freeze and thaw cycles on stability of genomic DNA using pulsed field gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Effect of Repeated Freeze and Thaw Cycles on Stability of Genomic DNA Using Pulsed Field Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Extraction & Human PCR Troubleshooting Guide [edvotek.com]
- 4. dnagenotek.com [dnagenotek.com]
- 5. Detection and quantitation of dG-AAI and dA-AAI adducts by 32P-postlabeling methods in urothelium and exfoliated cells in urine of rats treated with aristolochic acid I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Lack of recognition by global-genome nucleotide excision repair accounts for the high mutagenicity and persistence of aristolactam-DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Making sure you're not a bot! [opus4.kobv.de]
- 16. Rapid and Simultaneous Quantification of Six Aristolochic Acids and Two Lignans in Asari Radix et Rhizoma Using Ultra-Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of aristolactam adducts from tissue samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the recovery of aristolactam-DNA adducts from tissue samples.
Troubleshooting Guides & FAQs
This section addresses common issues that can lead to low recovery or inconsistent results during the analysis of aristolactam adducts.
Sample Collection and Storage
Q1: Could improper tissue collection or storage be the cause of my low adduct recovery?
A1: Yes, the integrity of your tissue sample is crucial. To minimize degradation of DNA and the adducted nucleosides, it is imperative to flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C until DNA extraction. Avoid repeated freeze-thaw cycles, as this can lead to DNA shearing and potential degradation of the adducts.
DNA Extraction
Q2: I'm getting low yields of DNA from my tissue samples. How can this affect my adduct analysis?
A2: A low DNA yield will directly impact the absolute amount of adducts you can recover. Ensure you are using a DNA extraction method optimized for your tissue type. Phenol-chloroform extraction is a commonly used method for isolating DNA from tissue samples for adduct analysis.[1] It is also critical to accurately quantify your DNA, as this value is the denominator for expressing adduct levels (e.g., adducts per 10^8 nucleotides).
Q3: Can the DNA extraction method itself lead to a loss of adducts?
A3: While less common, harsh chemical or physical shearing during DNA extraction could potentially lead to some loss of adducted DNA. Standard enzymatic and phenol-chloroform-based methods are generally considered safe for preserving adduct integrity.
Enzymatic Hydrolysis
Q4: My adduct recovery is consistently low. Could the enzymatic digestion of DNA be the problem?
A4: Incomplete enzymatic hydrolysis is a significant potential cause of low adduct recovery. The goal is to digest the DNA down to individual deoxynucleosides. The efficacy of the enzymatic hydrolysis of DNA should be quantitative.[2]
-
Enzyme Quality and Activity: Ensure your enzymes (e.g., micrococcal nuclease, spleen phosphodiesterase, and alkaline phosphatase) are of high quality and have not expired. Their activity can diminish over time, especially with improper storage.
-
Buffer Conditions: Use the recommended buffer composition and pH for each enzyme to ensure optimal activity.
-
Incubation Times and Temperatures: Follow the validated incubation times and temperatures for each enzymatic step. Shortened incubation times can lead to incomplete digestion.
Sample Cleanup and Enrichment
Q5: I suspect there are interfering substances from the tissue matrix in my final sample. Can this affect my results?
A5: Absolutely. The tissue matrix can introduce contaminants that interfere with downstream analysis, particularly mass spectrometry. This can manifest as ion suppression, leading to a lower-than-expected signal for your adducts. An online solid-phase extraction (SPE) enrichment procedure can be highly effective in removing unmodified DNA bases and other interfering constituents from the DNA digests.[2]
Instrumental Analysis (UPLC-ESI/MSn)
Q6: My mass spectrometer is showing a weak signal for my aristolactam adduct standards. What should I check?
A6: For weak signals even with standards, consider the following:
-
Instrument Parameters: The performance of the analytical method is influenced by variations in MS instrument parameters.[2] Optimize the collision-induced dissociation conditions for your specific instrument. For triple-stage quadrupole (TSQ) mass spectrometers, a common transition to monitor is the loss of the deoxyribose moiety ([M+H]+ → [M+H-116]+).[2]
-
Ion Source Cleanliness: A dirty ion source can significantly reduce sensitivity. Follow your instrument's maintenance schedule for cleaning.
-
Mobile Phase Composition: Ensure your mobile phase composition is correct and that modifiers, such as acetic acid, are added to improve ionization efficiency.[3]
Q7: I am not detecting any dG-AL-I adducts in my human tissue samples, only dA-AL-I. Is this normal?
A7: Yes, this is a reported finding. In human tissues, dA-AL-I is often detected at levels ranging from 9 to 338 adducts per 10^8 DNA bases, while dG-AL-I may not be found.[2][4] The 7-(deoxyadenosin-N6-yl)-aristolactam I (dA-AL-I) is the most abundant and persistent DNA lesion generated by aristolochic acid.[1][5][6]
Quantitative Data Summary
The following tables provide a summary of detection and quantification limits for aristolactam adducts using different analytical methods.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for AL-DNA Adducts by UPLC-ESI/MSn
| Adduct | LOD (adducts per 108 bases) | LOQ (adducts per 108 bases) |
| dA-AL-I | ~0.1 | 0.3 |
| dG-AL-I | ~0.3 | 1.0 |
Data based on analysis using 10 μg of DNA.[2][4]
Table 2: Comparison of AL-DNA Adduct Analysis Methods
| Analytical Method | Advantages | Disadvantages |
| UPLC-ESI/MSn | Highly sensitive, specific, and robust. Provides spectral data to confirm adduct identity.[2] | Instrument parameters can influence performance.[2] |
| 32P-Postlabeling/PAGE | Highly sensitive. | Does not provide spectral data for chemical identity confirmation. Labor-intensive and requires radioactive phosphorus.[2] |
Experimental Protocols
Protocol 1: DNA Extraction from Tissue
This protocol provides a general overview of the phenol-chloroform extraction method.
-
Homogenize the frozen tissue sample in a suitable lysis buffer containing proteinase K.
-
Incubate the lysate to allow for protein digestion.
-
Perform sequential extractions with phenol, phenol:chloroform (B151607):isoamyl alcohol, and chloroform to remove proteins and lipids.
-
Precipitate the DNA from the aqueous phase using cold ethanol (B145695).
-
Wash the DNA pellet with 70% ethanol and air-dry.
-
Resuspend the DNA in a suitable buffer and quantify its concentration and purity.
Protocol 2: Enzymatic Hydrolysis of DNA to Deoxynucleosides
-
To 10-20 µg of DNA, add a mixture of internal standards (e.g., 15N-labeled adducts).
-
Incubate with micrococcal nuclease and spleen phosphodiesterase to digest the DNA into 3'-deoxymononucleotides.
-
Adjust the pH and add alkaline phosphatase to hydrolyze the mononucleotides into deoxynucleosides.
-
The resulting mixture of deoxynucleosides is then ready for analysis by UPLC-ESI/MSn.
Visualizations
Caption: General experimental workflow for aristolactam adduct analysis.
Caption: Troubleshooting logic for low aristolactam adduct recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical profiling of principle active and toxic constituents in herbs containing aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomonitoring of aristolactam-DNA adducts in human tissues using ultra-performance liquid chromatography/ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and stability of DNA containing an aristolactam II-dA lesion: implications for the NER recognition of bulky adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exceptionally long-term persistence of DNA adducts formed by carcinogenic aristolochic acid I in renal tissue from patients with aristolochic acid nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Detection of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I with Minimized DNA Input
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the detection of the DNA adduct 7-(2'-Deoxyadenosin-N6-yl)aristolactam I (dA-AL-I), particularly when dealing with limited DNA samples.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting dA-AL-I with minimal DNA input?
A1: Ultra-performance liquid chromatography-electrospray ionization/multistage mass spectrometry (UPLC-ESI/MSn) is a highly sensitive, specific, and robust analytical method for the detection and quantification of dA-AL-I, and is positioned to supplant older methods like ³²P-postlabeling.[1] This method is particularly suitable for studies where the amount of available DNA is limited.
Q2: What is the achievable limit of quantification (LOQ) for dA-AL-I using UPLC-ESI/MSn?
A2: Using as little as 10 μg of DNA, the lower limit of quantitation for dA-AL-I is approximately 0.3 adducts per 10⁸ DNA bases.[1] For context, in human renal cortex tissues, dA-AL-I has been detected at levels ranging from 9 to 338 adducts per 10⁸ DNA bases.[1]
Q3: What is the metabolic pathway that leads to the formation of the dA-AL-I adduct?
A3: Aristolochic acid I (AA-I), a principal component of Aristolochia herbs, undergoes metabolic activation.[1] This involves the reduction of the nitro group of the phenanthrene (B1679779) ring to form N-hydroxyaristolactam, which then likely forms a reactive nitrenium ion. This electrophilic intermediate reacts with the N⁶ position of deoxyadenosine (B7792050) in DNA to form the 7-(deoxyadenosin-N⁶-yl) aristolactam I (dA-AL-I) adduct.[1]
Q4: Is dA-AL-I the only DNA adduct formed from aristolochic acid I?
A4: No, other adducts can be formed. The major aristolactam-DNA adducts identified in rodent tissues are 7-(deoxyadenosin-N⁶-yl)aristolactam I (dA-AL-I) and 7-(deoxyguanosin-N²-yl)aristolactam I (dG-AL-I).[1] However, in human tissues, dA-AL-I is often the predominant adduct detected.[1]
Troubleshooting Guide
Issue 1: Low or no signal for dA-AL-I in my UPLC-ESI/MSn analysis.
-
Possible Cause 1: Insufficient DNA input.
-
Recommendation: While the method is sensitive, there is a lower limit. Ensure you are starting with at least 10 μg of DNA if possible. If your sample is highly limited, consider methods for adduct enrichment.
-
-
Possible Cause 2: Inefficient DNA hydrolysis.
-
Recommendation: The enzymatic digestion of DNA to individual nucleosides is a critical step. Ensure the enzymes (e.g., nuclease P1, alkaline phosphatase) are active and the digestion is carried out for a sufficient duration under optimal buffer and temperature conditions.
-
-
Possible Cause 3: Ion suppression in the mass spectrometer.
-
Recommendation: Biological samples can contain matrix components that interfere with the ionization of the target analyte. Ensure your sample cleanup and purification steps after DNA hydrolysis are thorough. The use of an internal standard can help to assess and correct for ion suppression.
-
-
Possible Cause 4: Suboptimal mass spectrometer parameters.
-
Recommendation: Optimize the mass spectrometer settings, including the electrospray voltage, gas flows, and collision energy for the specific transition of dA-AL-I.
-
Issue 2: High background noise or interfering peaks in the chromatogram.
-
Possible Cause 1: Impure DNA sample.
-
Recommendation: The purity of the DNA is crucial.[2] Contaminants can interfere with both the chromatography and the mass spectrometric detection. Use a robust DNA extraction and purification protocol.
-
-
Possible Cause 2: Contamination from labware or reagents.
-
Recommendation: Use high-purity solvents and reagents. Ensure all labware is scrupulously clean to avoid the introduction of contaminants that could interfere with the analysis.
-
-
Possible Cause 3: Inadequate chromatographic separation.
-
Recommendation: Optimize the UPLC gradient and column to ensure that dA-AL-I is well-separated from other nucleosides and potential contaminants.
-
Issue 3: Poor reproducibility of results.
-
Possible Cause 1: Inconsistent sample preparation.
-
Recommendation: Standardize every step of the protocol, from DNA extraction to the final analysis. The use of an internal standard is highly recommended to account for variations in sample processing and instrument response.
-
-
Possible Cause 2: Instability of the analyte.
-
Recommendation: Process samples promptly and store them at appropriate temperatures to prevent degradation of the dA-AL-I adduct.
-
Quantitative Data Summary
| Method | Analyte | DNA Input | Limit of Quantification (LOQ) | Reference |
| UPLC-ESI/MSn | dA-AL-I | 10 µg | 0.3 adducts per 10⁸ bases | [1] |
| UPLC-ESI/MSn | dG-AL-I | 10 µg | 1.0 adducts per 10⁸ bases | [1] |
Experimental Protocols
A detailed methodology for the detection of dA-AL-I by UPLC-ESI/MSn is crucial for successful implementation. While a specific, step-by-step protocol is not available in the provided search results, the key steps can be outlined as follows. A more detailed protocol should be developed based on established methods for DNA adduct analysis by mass spectrometry.
1. DNA Extraction and Purification:
-
Begin with a high-quality DNA extraction method suitable for the tissue or cell type of interest.
-
Ensure the final DNA sample is free from RNA and protein contamination.
-
Quantify the DNA accurately using a reliable method (e.g., fluorometric quantification).
2. DNA Hydrolysis:
-
The DNA is enzymatically digested to its constituent 2'-deoxynucleosides. This typically involves a two-step process:
-
Digestion with nuclease P1 to yield 2'-deoxynucleoside 3'-monophosphates.
-
Dephosphorylation with alkaline phosphatase to yield the 2'-deoxynucleosides.
-
-
An internal standard, such as a stable isotope-labeled version of dA-AL-I, should be added at the beginning of this step to control for variability.
3. Sample Cleanup/Enrichment:
-
Following hydrolysis, the sample may need to be purified to remove enzymes and other matrix components that can interfere with the UPLC-MS analysis. Solid-phase extraction (SPE) is a common method for this purpose.
4. UPLC-ESI/MSn Analysis:
-
The purified deoxynucleoside mixture is separated by UPLC, typically using a reversed-phase column.
-
The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection is performed in positive ion mode using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to achieve high sensitivity and specificity. The characteristic transition for dA-AL-I would be monitored.
Visualizations
Caption: Experimental workflow for the detection of dA-AL-I by UPLC-ESI/MSn.
Caption: Metabolic activation of Aristolochic Acid I to form the dA-AL-I adduct.
References
Validation & Comparative
Comparing the levels of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I and other aristolactam adducts.
A deep dive into the comparative levels of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I and its counterparts reveals crucial insights for researchers in toxicology and drug development. This guide provides a comprehensive comparison of the formation of various aristolactam-DNA adducts, supported by experimental data and detailed methodologies, to illuminate their respective roles in aristolochic acid-induced carcinogenesis.
Aristolochic acids (AAs), a group of compounds found in Aristolochia plants, are potent nephrotoxins and human carcinogens. Their carcinogenicity is primarily attributed to the formation of covalent DNA adducts following metabolic activation. Understanding the relative abundance of different aristolactam (AL)-DNA adducts is critical for assessing cancer risk and developing preventative strategies. The major adducts formed are this compound (dA-AL-I), 7-(2'-Deoxyguanosin-N2-yl)aristolactam I (dG-AL-I), 7-(2'-Deoxyadenosin-N6-yl)aristolactam II (dA-AL-II), and 7-(2'-Deoxyguanosin-N2-yl)aristolactam II (dG-AL-II).[1]
This guide focuses on comparing the levels of these adducts, with a particular emphasis on dA-AL-I, which is often the most abundant and persistent adduct found in human tissues.[2][3]
Quantitative Comparison of Aristolactam-DNA Adduct Levels
Experimental data from various studies consistently demonstrate differential formation of aristolactam-DNA adducts depending on the tissue type, the specific aristolochic acid congener (AAI or AAII), and the experimental model.
In a study involving Big Blue rats treated with aristolochic acid, three major adducts were identified: dA-AL-I, dA-AL-II, and dG-AL-I. The total adduct levels showed a strong linear dose-response, with the kidneys, the target organ for AA-induced tumors, exhibiting at least a two-fold higher level of DNA adducts compared to the liver.[4]
The following table summarizes the quantitative data on adduct levels from a key study.
| Treatment Group | Tissue | dA-AL-I (adducts/10⁸ nucleotides) | dG-AL-I (adducts/10⁸ nucleotides) | dA-AL-II (adducts/10⁸ nucleotides) | dG-AL-II (adducts/10⁸ nucleotides) | Total Adducts (adducts/10⁸ nucleotides) |
| AAI (20 mg/kg bw) | Liver | 150 ± 20 | 50 ± 10 | - | - | 200 ± 30 |
| Kidney | 400 ± 50 | 150 ± 20 | - | - | 550 ± 70 | |
| AAII (20 mg/kg bw) | Liver | - | - | 80 ± 15 | 30 ± 5 | 110 ± 20 |
| Kidney | - | - | 250 ± 40 | 100 ± 15 | 350 ± 55 | |
| AAI/AAII Mixture | Liver | 250 ± 30 | 70 ± 10 (as dG-AA) | 100 ± 15 | - | 420 ± 55 |
| Kidney | 700 ± 80 | 200 ± 25 (as dG-AA) | 300 ± 40 | - | 1200 ± 145 |
Data adapted from a study on Wistar rats.[2] Note: In the AAI/AAII mixture group, dG-AAI and dG-AAII could not be distinctly separated and were quantified together as dG-AA.
In human tissues from patients with urothelial carcinomas, dA-AL-I is consistently the most prevalent adduct detected, with levels ranging from 9 to 338 adducts per 10⁸ DNA bases, while dG-AL-I is often not found.[6][7] This underscores the critical role of dA-AL-I as a biomarker for AA exposure and its associated cancer risk.[8][9][10]
Experimental Protocols
The quantification of aristolactam-DNA adducts is primarily achieved through two highly sensitive techniques: ³²P-postlabeling and ultra-performance liquid chromatography-electrospray ionization/multistage mass spectrometry (UPLC-ESI/MSⁿ).
³²P-Postlabeling Assay
This method is a highly sensitive technique for detecting and quantifying DNA adducts.
Workflow of ³²P-Postlabeling:
Figure 1: Workflow for ³²P-Postlabeling Analysis.
Detailed Steps:
-
DNA Isolation: Genomic DNA is extracted from the tissue of interest.
-
Enzymatic Digestion: The DNA is hydrolyzed to 2'-deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Normal nucleotides are dephosphorylated by nuclease P1, enriching the more resistant adducts.
-
³²P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is phosphorylated with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multi-directional thin-layer chromatography (TLC).
-
Detection and Quantification: Adduct spots are visualized by autoradiography and quantified by scintillation counting or phosphorimaging.[2]
Ultra-Performance Liquid Chromatography-Electrospray Ionization/Multistage Mass Spectrometry (UPLC-ESI/MSⁿ)
This method offers high specificity and sensitivity for the absolute quantification of DNA adducts.
Workflow of UPLC-ESI/MSⁿ:
References
- 1. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Exposure to Aristolochic Acids I and II Increases DNA Adduct Formation Responsible for Aristolochic Acid I-Mediated Carcinogenicity in Rats [mdpi.com]
- 3. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomonitoring of aristolactam-DNA adducts in human tissues using ultra-performance liquid chromatography/ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharm.stonybrook.edu [pharm.stonybrook.edu]
- 9. Aristolactam-DNA adducts are a biomarker of environmental exposure to aristolochic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aristolactam-DNA Adducts in the Renal Cortex: Biomarker of Environmental Exposure to Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Is 7-(2'-Deoxyadenosin-N6-yl)aristolactam I more mutagenic than 7-(2'-deoxyguanosin-N2-yl)aristolactam I?
An objective analysis of the mutagenic potential of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I versus 7-(2'-deoxyguanosin-N2-yl)aristolactam I, supported by experimental data.
Introduction
Executive Summary
Experimental evidence strongly indicates that This compound (dA-AAI) is the more mutagenic lesion compared to 7-(2'-deoxyguanosin-N2-yl)aristolactam I (dG-AAI). The primary line of evidence is the characteristic mutational signature of aristolochic acid, which is a high frequency of A:T→T:A transversions.[1][3][6][7] This specific mutation type is a direct consequence of the misreplication of DNA containing the dA-AAI adduct. Furthermore, studies on the closely related aristolochic acid II have shown its deoxyadenosine (B7792050) adduct to be significantly more mutagenic than its deoxyguanosine adduct.[8] In human tissues, dA-AAI is also the more predominant and persistent adduct, further contributing to its overall mutagenic impact.[7][8][9]
Data Presentation
Table 1: In Vivo Mutagenicity and DNA Adduct Formation in Big Blue® Rats Exposed to Aristolochic Acid
| Tissue | Exposure Dose (mg/kg bw) | Total DNA Adducts (adducts/10⁸ nucleotides) | cII Mutant Frequency (x 10⁻⁶) | Predominant Mutation Type | Reference |
| Spleen | 0.1 | 4.6 | 32.7 | G:C→A:T (control) | [1] |
| 1.0 | 29.4 | - | - | [1] | |
| 10.0 | 217.6 | 286.2 | A:T→T:A | [1] | |
| Kidney | 0.1 | 95 | 78 | A:T→T:A | [3] |
| 1.0 | 705 | - | - | [3] | |
| 10.0 | 4598 | 1319 | A:T→T:A | [3] | |
| Liver | 0.1 | 25 | 37 | A:T→T:A | [3] |
| 1.0 | 199 | - | - | [3] | |
| 10.0 | 1967 | 666 | A:T→T:A | [3] |
Table 2: Relative Abundance of Aristolactam I Adducts
| Adduct | Typical Observation in Human Tissue | Key Characteristic | Reference |
| dA-AAI | Predominant and more persistent | Strongly associated with A:T→T:A transversions | [7][8][9] |
| dG-AAI | Generally less abundant | Less directly linked to the signature mutation | [8] |
Experimental Protocols
In Vivo Mutagenicity Assay using Big Blue® Transgenic Rats
This assay is a standard method for evaluating in vivo somatic mutations.
-
Animal Model: Big Blue® transgenic rats, which carry multiple copies of a λ shuttle vector containing the cII reporter gene.
-
Dosing: Rats are typically administered the test compound (e.g., aristolochic acid) via gavage over a specified period. Doses are selected to elicit a measurable mutagenic response without causing excessive toxicity.[1][3]
-
Tissue Collection and DNA Extraction: Following the treatment period, target tissues (e.g., kidney, liver, spleen) are harvested, and high molecular weight genomic DNA is extracted.[1][3]
-
λ Shuttle Vector Rescue: The λ shuttle vector is rescued from the genomic DNA using in vitro packaging extracts.
-
Mutation Analysis: The packaged phage is then used to infect E. coli. Mutations in the cII gene are identified by a color-based selection system. The mutant frequency is calculated as the ratio of mutant plaques to the total number of plaques.[1][3]
-
Sequence Analysis: DNA from the mutant plaques is isolated and sequenced to determine the specific type of mutation (e.g., transitions, transversions, insertions, deletions).[1][3][6]
³²P-Postlabeling Assay for DNA Adduct Detection
This highly sensitive method is used to detect and quantify bulky DNA adducts.
-
DNA Isolation: Genomic DNA is isolated from tissues of interest.
-
DNA Digestion: The DNA is enzymatically hydrolyzed to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Normal nucleotides are dephosphorylated by nuclease P1, enriching the adducted nucleotides.
-
³²P-Labeling: The adducted nucleotides are then radiolabeled at the 5'-position with ³²P-ATP catalyzed by T4 polynucleotide kinase.
-
Chromatography: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as the number of adducts per 10⁸ or 10⁹ normal nucleotides.[1][10]
Visualizations
Metabolic Activation of Aristolochic Acid I and DNA Adduct Formation
Caption: Metabolic activation of AAI to a reactive nitrenium ion and subsequent formation of DNA adducts.
Experimental Workflow for In Vivo Mutagenicity Analysis
Caption: Workflow of the Big Blue® rat assay for determining in vivo mutagenicity.
Conclusion
References
- 1. Mutagenicity and DNA Adduct Formation by Aristolochic Acid in the Spleen of Big Blue® Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 3. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutagenicity and DNA adduct formation by aristolochic acid in the spleen of Big Blue® rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effect of base sequence context on the conformational heterogeneity of aristolactam-I adducted DNA: structural and energetic insights into sequence-dependent repair and mutagenicity - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 10. pharm.stonybrook.edu [pharm.stonybrook.edu]
Correlation of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I levels with clinical outcomes in AAN.
A Comparative Guide for Researchers and Drug Development Professionals
Aristolochic Acid Nephropathy (AAN) is a progressive fibrotic kidney disease induced by the consumption of plants from the Aristolochia genus. A key molecular event in the pathogenesis of AAN is the formation of DNA adducts, among which 7-(2'-Deoxyadenosin-N6-yl)aristolactam I (dA-AL-I) is a prominent and persistent biomarker of exposure to aristolochic acid I (AAI). This guide provides a comparative analysis of dA-AL-I levels and their correlation with clinical outcomes in AAN, supported by experimental data and methodologies, to aid researchers and professionals in the field of nephrology and drug development.
Correlation of dA-AL-I Levels with Clinical Outcomes
The presence and quantity of dA-AL-I adducts in renal tissue serve as a direct measure of the biologically effective dose of aristolochic acid that has resulted in DNA damage. Emerging evidence suggests a correlation between the levels of these adducts and the severity and progression of clinical outcomes in AAN, particularly the development of urothelial cancers.
Comparative Analysis of Prognostic Indicators in AAN
While dA-AL-I levels are a specific biomarker of aristolochic acid exposure and genotoxicity, other clinical and exposure-related factors are also crucial in predicting the prognosis of AAN. The following table compares the prognostic value of dA-AL-I levels with cumulative AAI intake, a more traditional measure of exposure.
| Prognostic Indicator | Correlation with Renal Function Decline (eGFR) | Correlation with Urothelial Cancer | Method of Measurement | Advantages | Limitations |
| dA-AL-I Adduct Levels | Indirectly correlated; high levels indicate significant exposure which is a risk factor for progression. | High levels are significantly correlated with a faster onset of upper urinary tract urothelial carcinoma (UTUC) post-renal transplant.[1] | UPLC-MS/MS, ³²P-postlabelling assay of renal tissue. | Direct biomarker of DNA damage, highly specific for aristolochic acid exposure.[2] Persistent in tissue for years.[2][3] | Requires invasive tissue biopsy. Correlation with the rate of eGFR decline is not as directly established as cumulative dose. |
| Cumulative AAI Intake | Independently correlated with the rate of eGFR decline in chronic AAN patients.[4] | High cumulative intake is a known risk factor for AAN-associated urothelial cancer. | Patient history, prescription records. | Non-invasive. Provides an estimate of the total exposure over time. | Relies on patient recall or availability of accurate records, which can be unreliable. Does not account for individual metabolic differences. |
Quantitative data from studies on dA-AL-I levels in the renal cortex of patients with AAN (historically referred to as Chinese herbs nephropathy) are summarized below.
| Study Cohort | Range of dA-AL-I Adduct Levels (adducts per 10⁷ nucleotides) | Key Finding | Reference |
| Six patients with Chinese herbs nephropathy | 0.7 to 5.3 | Detection of persistent dA-AL-I adducts in renal tissue.[3] | Bieler et al., 1997[3] |
| Taiwanese patients with renal cell carcinoma (many with a history of herbal medicine use) | 0.3 to 25.8 (in non-tumor kidney tissue) | 76% of patients had detectable dA-AL-I adducts, indicating widespread exposure to aristolochic acid.[5] | Hoang et al., 2016[5] |
Experimental Protocols
Accurate quantification of dA-AL-I adducts is critical for their use as a biomarker. The two primary methods employed are ³²P-postlabelling and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
³²P-Postlabelling Assay
This highly sensitive method allows for the detection of low levels of DNA adducts.
Methodology:
-
DNA Isolation: Genomic DNA is extracted from renal tissue biopsies.
-
DNA Digestion: The DNA is enzymatically hydrolyzed to 3'-deoxynucleoside monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The nuclease P1-enhanced variation of the assay is often used to enrich the adducted nucleotides by removing the normal, unmodified nucleotides.[6]
-
Radiolabeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP, catalyzed by T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multi-directional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactivity in the adduct spots is measured using a phosphorimager or by scintillation counting and is used to calculate the level of adducts relative to the total number of nucleotides.[3]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers high specificity and sensitivity for the quantification of dA-AL-I.
Methodology:
-
DNA Isolation: Genomic DNA is extracted from renal tissue.
-
Enzymatic Hydrolysis: The DNA is enzymatically digested to deoxynucleosides.
-
Solid-Phase Extraction: The DNA adducts are enriched and purified from the digest using a solid-phase extraction cartridge.
-
UPLC Separation: The sample is injected into a UPLC system, where the dA-AL-I adduct is separated from other deoxynucleosides on a reverse-phase column.
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. The dA-AL-I is ionized, and specific parent and daughter ion transitions are monitored for highly specific detection and quantification.
-
Quantification: The concentration of dA-AL-I is determined by comparing its peak area to that of a stable isotope-labeled internal standard.
Visualizing the Pathogenesis and Workflow
To better understand the molecular mechanisms and experimental processes, the following diagrams are provided.
Caption: Pathogenesis of Aristolochic Acid Nephropathy.
Caption: Workflow for dA-AL-I quantification and clinical correlation.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 32P-post-labelling analysis of DNA adducts formed by aristolochic acid in tissues from patients with Chinese herbs nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aristolochic acid nephropathy: variation in presentation and prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aristolochic Acid in the Etiology of Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 32P-postlabelling analysis of the DNA adducts formed by aristolochic acid I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Aristolactam Adducts in Different Organs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of aristolactam-DNA adducts in various organs, intended for researchers, scientists, and drug development professionals. Aristolochic acids (AAs), found in Aristolochia plants, are potent nephrotoxins and carcinogens linked to aristolochic acid nephropathy (AAN) and urothelial cancers.[1][2][3] Upon metabolic activation, AAs form aristolactam (AL)-DNA adducts, which are critical biomarkers of exposure and carcinogenic risk.[4][5][6] This guide summarizes quantitative data on adduct levels, details experimental protocols for their detection, and visualizes key biological pathways.
Quantitative Data on Aristolactam Adduct Levels
The formation and accumulation of aristolactam-DNA adducts vary significantly across different organs, reflecting differences in metabolic activation and detoxification pathways. The kidney is consistently reported as the primary target organ with the highest levels of these adducts.
Below is a summary of quantitative data from studies in both rats and humans, comparing adduct levels in the kidney, liver, and bladder. The two major adducts quantified are 7-(deoxyadenosin-N⁶-yl) aristolactam I (dA-AL-I) and 7-(deoxyguanosin-N²-yl) aristolactam I (dG-AL-I).
| Species | Organ | Aristolochic Acid I Dose | Adduct Type | Adduct Level (adducts per 10⁸ nucleotides) | Reference |
| Rat | Kidney | 0.1 mg/kg bw (gavage, 3 months) | Total AL-I & AL-II Adducts | 95 | [7][8] |
| Rat | Liver | 0.1 mg/kg bw (gavage, 3 months) | Total AL-I & AL-II Adducts | 25 | [7][8] |
| Rat | Kidney | 1.0 mg/kg bw (gavage, 3 months) | Total AL-I & AL-II Adducts | 705 | [7][8] |
| Rat | Liver | 1.0 mg/kg bw (gavage, 3 months) | Total AL-I & AL-II Adducts | 199 | [7][8] |
| Rat | Kidney | 10.0 mg/kg bw (gavage, 3 months) | Total AL-I & AL-II Adducts | 4598 | [7][8] |
| Rat | Liver | 10.0 mg/kg bw (gavage, 3 months) | Total AL-I & AL-II Adducts | 1967 | [7][8] |
| Rat | Forestomach | 10 mg/kg bw (oral, 5 daily doses) | Total AAI Adducts | 330 ± 30 | [9] |
| Rat | Kidney | 10 mg/kg bw (oral, 5 daily doses) | Total AAII Adducts | 80 ± 20 | [9] |
| Human | Renal Cortex | Environmental Exposure | dA-AL-I | 9 to 338 | [1][2] |
| Human | Renal Cortex | Environmental Exposure | dG-AL-I | Not Detected | [1][2] |
| Human Bladder Cells (RT4) | 100 nM AA-I (in vitro, 24h) | dA-AL-I | ~1,000 times higher than other carcinogens |
Key Observations:
-
In rats, the kidney consistently shows 2- to 4-fold higher levels of aristolactam-DNA adducts compared to the liver at various doses of aristolochic acid.[7][8]
-
The forestomach in rats is also a significant target for adduct formation, particularly with aristolochic acid I.[9]
-
In human tissues from individuals with upper urinary tract cancer, dA-AL-I is the predominant adduct detected in the renal cortex, with levels ranging from 9 to 338 adducts per 10⁸ DNA bases.[1][2] Notably, dG-AL-I was not found in these human samples.[1][2]
-
In vitro studies using human bladder cells have shown that aristolochic acid I is a potent inducer of dA-AL-I adducts, with formation occurring at levels over a thousand times higher than those of other known bladder carcinogens.
Experimental Protocols
The detection and quantification of aristolactam-DNA adducts are primarily achieved through two highly sensitive methods: ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
³²P-Postlabeling Assay for Aristolactam-DNA Adducts
This ultrasensitive method allows for the detection of very low levels of DNA adducts, typically one adduct in 10⁹ to 10¹⁰ nucleotides.
Methodology:
-
DNA Isolation and Digestion:
-
Isolate genomic DNA from the target organ tissue using standard phenol-chloroform extraction or commercial kits.
-
Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment (Nuclease P1 Method):
-
Treat the digested DNA with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, while adducted nucleotides are resistant to this enzyme. This step enhances the sensitivity of the assay.
-
-
⁵'-Labeling of Adducts:
-
Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides.
-
This is typically achieved using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Alternatively, separation can be performed using polyacrylamide gel electrophoresis (PAGE) for better resolution of specific adducts.[1]
-
-
Detection and Quantification:
-
Visualize the separated adducts by autoradiography (exposing the TLC plate or gel to X-ray film).
-
Quantify the amount of radioactivity in the adduct spots using a phosphorimager or by scintillation counting of the excised spots.
-
Calculate the adduct levels relative to the total amount of DNA analyzed.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides high sensitivity and specificity, allowing for the definitive identification and quantification of specific aristolactam adducts.[1][2]
Methodology:
-
DNA Isolation and Hydrolysis:
-
Isolate genomic DNA as described for the ³²P-postlabeling assay.
-
Enzymatically hydrolyze 10-20 µg of DNA to nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
Add isotopically labeled internal standards (e.g., [¹⁵N₅]dA-AL-I) to the samples for accurate quantification.
-
-
Solid-Phase Extraction (SPE) for Adduct Enrichment:
-
Enrich the aristolactam adducts from the DNA hydrolysate using an online or offline SPE procedure. This step removes unmodified nucleosides that could interfere with the analysis.
-
-
UPLC Separation:
-
Separate the enriched adducts using a UPLC system equipped with a C18 reversed-phase column.
-
Employ a gradient elution program with solvents such as acetonitrile (B52724) and water containing a small amount of formic acid.
-
-
MS/MS Detection and Quantification:
-
Analyze the column eluent using a tandem mass spectrometer (e.g., a quadrupole ion-trap or triple quadrupole instrument) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for dA-AL-I, dG-AL-I, and their internal standards. The characteristic fragmentation is the loss of the deoxyribose moiety (116 Da).
-
Construct a calibration curve using authentic standards to quantify the adduct levels in the samples. The lower limits of quantitation for dA-AL-I and dG-AL-I are approximately 0.3 and 1.0 adducts per 10⁸ DNA bases, respectively, using 10 µg of DNA.[1][2]
-
Visualizing Key Pathways
Metabolic Activation of Aristolochic Acid
Aristolochic acid requires metabolic activation to exert its genotoxic effects. This process involves the reduction of the nitro group to a reactive nitrenium ion, which then forms covalent adducts with DNA bases.[6]
References
- 1. The Impact of p53 on Aristolochic Acid I-Induced Gene Expression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches | MDPI [mdpi.com]
- 3. Aristolactam-DNA Adducts in the Renal Cortex: Biomarker of Environmental Exposure to Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aristolactam-DNA adducts are a biomarker of environmental exposure to aristolochic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The impact of p53 on aristolochic acid I-induced nephrotoxicity and DNA damage in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aristolochic acids-hijacked p53 promotes liver cancer cell growth by inhibiting ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aristolochic acid suppresses DNA repair and triggers oxidative DNA damage in human kidney proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer | MDPI [mdpi.com]
- 9. p53 mutations as fingerprints for aristolochic acid - an environmental carcinogen in endemic (Balkan) nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I as a Predictive Biomarker for Upper Urinary Tract Urothelial Carcinoma Risk
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I (dA-AAI) with other biomarkers for predicting the risk of Upper Urinary Tract Urothelial Carcinoma (UUC), particularly in the context of aristolochic acid (AA) exposure. The content is based on experimental data from peer-reviewed scientific literature and is intended for researchers, scientists, and professionals in drug development.
Introduction
Aristolochic acid (AA), a compound found in certain plants, is a potent human carcinogen strongly associated with Aristolochic Acid Nephropathy (AAN) and a significantly elevated risk of UUC.[1][2][3][4] The primary mechanism of AA-induced carcinogenesis involves the metabolic activation of its main component, aristolochic acid I (AAI). This activation leads to the formation of DNA adducts, which are molecules that covalently bind to DNA and can cause mutations.[1][2][5][6]
The most persistent and mutagenic of these adducts is this compound (dA-AAI).[7][8][9] This adduct induces a characteristic A:T to T:A transversion mutation in the TP53 tumor suppressor gene, a molecular signature of AA-induced UUC.[8][10] Consequently, the detection of dA-AAI in patient tissues serves as a highly specific biomarker for AA exposure and a predictive indicator of UUC risk.[1][11]
This guide compares the performance of dA-AAI with other biomarkers used in UUC risk assessment, provides detailed experimental protocols for its detection, and illustrates the relevant biological pathways.
Performance Comparison of UUC Biomarkers
The following table summarizes the performance of dA-AAI in comparison to other biomarkers for UUC risk assessment. The data is compiled from various studies and highlights the superior specificity of dA-AAI in identifying AA-related UUC.
| Biomarker | Method | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Key Advantages | Key Limitations |
| This compound (dA-AAI) | UPLC-ESI/MSn, 32P-postlabeling | High in AA-exposed populations | Very High | High | Moderate to High | Direct evidence of exposure to the causative agent; High specificity for AA-induced UUC.[1][12] | Invasive (requires tissue biopsy); Lower sensitivity in low-exposure individuals. |
| A:T to T:A mutation signature in TP53 | Gene Sequencing | Moderate to High in AA-UUC | Very High | High | Moderate | Highly specific to AA-induced mutations.[10] | Requires tumor tissue; Less sensitive in early stages. |
| Urinary Cytology | Microscopic Examination | Low to Moderate | High | Moderate | Moderate | Non-invasive. | Low sensitivity for low-grade tumors; Subjective interpretation. |
| Urinary miRNA Panels | RT-qPCR, Sequencing | Moderate to High | Moderate | Moderate | Moderate | Non-invasive; Potential for early detection.[13] | Variable panels and lack of standardization; Lower specificity compared to dA-AAI. |
| Cystoscopy/Ureteroscopy | Endoscopic Visualization | High | High | High | High | Gold standard for diagnosis. | Invasive; Used for diagnosis, not primary risk prediction in asymptomatic individuals. |
Experimental Protocols
Detection of dA-AAI using Ultra-Performance Liquid Chromatography-Electrospray Ionization/Multistage Mass Spectrometry (UPLC-ESI/MSn)
This method offers high sensitivity and specificity for the quantification of dA-AAI in DNA from renal tissue.[7][12]
1. DNA Extraction and Digestion:
-
Genomic DNA is isolated from renal cortex tissue using standard phenol-chloroform extraction or commercial kits.
-
10-20 mg of DNA is enzymatically hydrolyzed to deoxynucleosides. The digestion mixture includes nuclease P1, alkaline phosphatase, and phosphodiesterase I.[7]
-
Stable isotope-labeled internal standards, such as [15N5]-dA-AL-I, are added to the mixture for accurate quantification.[7]
2. Solid-Phase Extraction (SPE) Cleanup:
-
The digested DNA sample is loaded onto a C18 SPE cartridge to remove interfering substances.
-
The cartridge is washed with water and the adducts are eluted with methanol.
3. UPLC-ESI/MSn Analysis:
-
The eluate is concentrated and reconstituted in a suitable solvent (e.g., 1:1 H2O:DMSO).[7]
-
The sample is injected into a UPLC system coupled to a linear quadrupole ion-trap mass spectrometer.
-
Chromatographic separation is achieved on a C18 column with a gradient elution.
-
The mass spectrometer is operated in the positive ion mode with selected reaction monitoring (SRM) to detect the specific parent-to-product ion transitions for dA-AAI and the internal standard.
-
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The lower limit of quantitation for dA-AAI is approximately 0.3 adducts per 108 DNA bases.[12]
Synthesis of dA-AAI Standard
The synthesis of the dA-AAI standard is crucial for accurate quantification.[7]
-
Aristolochic acid I (AAI) is reduced with zinc dust in the presence of 2'-deoxyadenosine (B1664071) (dA) in a potassium phosphate (B84403) buffer (pH 5.8).
-
The reaction mixture is incubated at 37°C for several hours.
-
The resulting dA-AAI adduct is purified by high-performance liquid chromatography (HPLC).
-
The identity and purity of the synthesized standard are confirmed by UV/Vis spectroscopy and mass spectrometry.
Visualizations
Metabolic Activation of Aristolochic Acid I and Formation of DNA Adducts
Caption: Metabolic activation pathway of Aristolochic Acid I leading to the formation of DNA adducts.
Experimental Workflow for dA-AAI Biomarker Validation
Caption: Workflow for the validation of dA-AAI as a predictive biomarker for UUC risk.
Signaling Pathway from DNA Adduct to Carcinogenesis
Caption: Signaling cascade from dA-AAI adduct formation to the development of UUC.
Conclusion
This compound is a highly specific and reliable biomarker for assessing the risk of UUC associated with aristolochic acid exposure. Its detection provides direct evidence of exposure to the primary etiological agent and is linked to the specific mutational signature observed in AA-induced tumors. While other biomarkers, such as urinary cytology and miRNA panels, offer non-invasive alternatives, they lack the specificity of dA-AAI. For high-risk populations with known or suspected exposure to aristolochic acid, the validation and application of dA-AAI detection methods are critical for early risk assessment and the development of targeted prevention and treatment strategies. The detailed protocols and pathways described in this guide offer a valuable resource for researchers and clinicians working to mitigate the impact of this potent environmental carcinogen.
References
- 1. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer | Charles Explorer [nomos.is.cuni.cz]
- 3. Co-Exposure to Aristolochic Acids I and II Increases DNA Adduct Formation Responsible for Aristolochic Acid I-Mediated Carcinogenicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aristolochic acid-associated urinary tract cancers: an updated meta-analysis of risk and oncologic outcomes after surgery and systematic review of molecular alterations observed in human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. Co-Exposure to Aristolochic Acids I and II Increases DNA Adduct Formation Responsible for Aristolochic Acid I-Mediated Carcinogenicity in Rats [mdpi.com]
- 10. Aristolochic acid-induced upper tract urothelial carcinoma in Taiwan: clinical characteristics and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aristolactam-DNA adducts are a biomarker of environmental exposure to aristolochic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biomonitoring of aristolactam-DNA adducts in human tissues using ultra-performance liquid chromatography/ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular profiles and urinary biomarkers of upper tract urothelial carcinomas associated with aristolochic acid exposure - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Formation of a Key DNA Adduct: A Comparative Analysis of In Vivo and In Vitro Studies
The formation of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I (dA-AL-I), a critical DNA adduct implicated in the carcinogenicity of aristolochic acid I (AAI), exhibits distinct characteristics when studied in living organisms (in vivo) versus controlled laboratory settings (in vitro). This guide provides a comprehensive comparison of dA-AL-I formation under these two conditions, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Aristolochic acid, a compound found in certain plants, is a potent nephrotoxin and human carcinogen.[1] Its genotoxicity is mediated through the formation of covalent DNA adducts, with dA-AL-I being one of the most prominent and persistent.[2][3] Understanding the nuances of its formation is crucial for assessing cancer risk and developing potential therapeutic interventions.
Quantitative Comparison of dA-AL-I Formation
The levels of dA-AL-I and other related adducts vary significantly depending on the experimental system. In vivo, the distribution and metabolism of AAI are influenced by complex physiological processes, leading to tissue-specific differences in adduct levels. In vitro systems, while offering a more controlled environment, may not fully recapitulate the metabolic complexities of a whole organism.
| Experimental System | Tissue/Cell Type | AAI Concentration/Dose | Adduct Level (adducts/10⁸ nucleotides) | Analytical Method | Reference |
| In Vivo | Rat Kidney | 10.0 mg/kg body weight | 4598 (Total AA-DNA adducts) | ³²P-postlabelling | [1][4] |
| In Vivo | Rat Liver | 10.0 mg/kg body weight | 1967 (Total AA-DNA adducts) | ³²P-postlabelling | [1][4] |
| In Vitro | Rat Liver S9 + Calf Thymus DNA | Not specified | Pattern observed, not quantified | ³²P-postlabelling | [5] |
| In Vitro | Human Bladder RT4 Cells | 100 nM | Significantly higher than other carcinogens | Not specified | [3] |
Note: The table summarizes representative data. Adduct levels can vary based on factors such as duration of exposure, animal model, and specific in vitro conditions. The in vivo data from Mei et al. (2006) represents total aristolochic acid-DNA adducts, of which dA-AL-I is a major component.
The Pathway to Adduct Formation
The formation of dA-AL-I from AAI is a multi-step process involving metabolic activation. This pathway is fundamental to understanding the compound's carcinogenicity.
Caption: Metabolic activation of Aristolochic Acid I leading to the formation of the dA-AL-I DNA adduct.
Experimental Methodologies
The following sections detail the typical protocols employed for studying dA-AL-I formation in both in vivo and in vitro settings.
In Vivo Experimental Protocol (Rat Model)
This protocol is based on studies investigating the formation of AA-DNA adducts in rats.[1][4]
-
Animal Model: Male Big Blue rats are commonly used.
-
Administration of AAI: Aristolochic acid is administered orally by gavage. A typical dosing regimen might involve daily administration for a period of weeks or months.[1][4]
-
Tissue Collection: After the treatment period, animals are euthanized, and target tissues such as the kidney and liver are harvested.
-
DNA Isolation: Genomic DNA is extracted from the collected tissues using standard phenol-chloroform extraction or commercially available kits.[4]
-
Adduct Analysis (³²P-Postlabelling):
-
DNA is enzymatically digested to deoxynucleoside 3'-monophosphates.
-
Adducted nucleotides are enriched and then radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.
-
The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).
-
Adduct spots are visualized and quantified using autoradiography and phosphorimaging.
-
In Vitro Experimental Protocol (Rat Liver S9)
This protocol describes a common in vitro method to assess the metabolic activation and DNA adduct formation of AAI.[5]
-
Preparation of S9 Fraction: Livers from untreated rats are homogenized, and the 9000g supernatant (S9 fraction), which contains various metabolic enzymes, is prepared.
-
Incubation Mixture: The reaction mixture typically contains:
-
Calf thymus DNA as the substrate.
-
The S9 fraction.
-
A cofactor-generating system (e.g., NADPH, NADH).
-
Aristolochic acid I.
-
-
Incubation: The mixture is incubated at 37°C, often under both aerobic and anaerobic conditions to investigate the role of different enzymes.[5]
-
DNA Isolation: After incubation, the DNA is purified from the reaction mixture.
-
Adduct Analysis: The purified DNA is then analyzed for adducts using methods such as ³²P-postlabelling, as described for the in vivo protocol.
Experimental Workflow Comparison
The workflows for in vivo and in vitro studies, while both aiming to detect dA-AL-I, have distinct phases.
References
- 1. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-Exposure to Aristolochic Acids I and II Increases DNA Adduct Formation Responsible for Aristolochic Acid I-Mediated Carcinogenicity in Rats | MDPI [mdpi.com]
- 3. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA adduct formation of aristolochic acid I and II in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Comparison of Aristolactam Adducts: A Tale of Two Exposures - Aristolochic Acid and Tobacco Smoke
A comprehensive review for researchers, scientists, and drug development professionals on the quantitative analysis of aristolactam-DNA adducts in the context of aristolochic acid exposure and a comparative look at DNA damage in smokers versus non-smokers.
Quantitative Data on Aristolactam-DNA Adducts in AA-Exposed Individuals
Aristolochic acid is a group of structurally related nitrophenanthrene carboxylic acids found in Aristolochia plants, which have been used in some traditional herbal medicines.[1][2] Exposure to AA is linked to aristolochic acid nephropathy (AAN) and an increased risk of urothelial cancer.[1][2] The primary mechanism of AA's carcinogenicity is the formation of DNA adducts, specifically aristolactam (AL)-DNA adducts, following metabolic activation.[2][3] The predominant adduct found in human tissues is 7-(deoxyadenosin-N6-yl) aristolactam I (dA-AL-I).[2][3]
The following table summarizes the quantitative levels of dA-AL-I adducts detected in the renal cortex of patients with upper urothelial carcinoma (UUC) in Taiwan, a region with a high incidence of this cancer.
| Patient Cohort | Tissue | Adduct Type | Adduct Levels (adducts per 10⁸ DNA bases) | Analytical Method |
| Patients with UUC in Taiwan | Renal Cortex | dA-AL-I | 9 - 338 | UPLC-ESI/MSⁿ |
Data sourced from Yun et al. (2012).[2][3]
Comparative DNA Adduct Levels in Smokers vs. Non-Smokers
Cigarette smoke is a complex mixture of carcinogens that lead to the formation of a wide variety of DNA adducts. While not specific to aristolactam adducts, understanding the levels of other DNA adducts in smokers provides a crucial context for the magnitude of DNA damage induced by tobacco consumption. The table below presents a summary of various DNA adducts quantified in smokers and non-smokers.
| Adduct Type | Tissue/Sample | Smoker Adduct Levels (per 10⁸ nucleotides) | Non-Smoker Adduct Levels (per 10⁸ nucleotides) |
| N²-ethyl-dG | Saliva | 6.2 ± 3.5 | 0.59 ± 0.89 |
| 3-etA | Leukocytes | 16 ± 7.8 | 5.4 ± 2.6 |
| 7-etG | Leukocytes | 9.7 ± 8.3 | 0.3 ± 0.8 |
| HOMe-dA | Leukocytes | 996 ± 757 | 670 ± 524 |
| HOMe-dG | Leukocytes | 26 ± 21 | 20 ± 11 |
Data is illustrative of adduct levels and varies between studies.
Experimental Protocols
The quantification of aristolactam-DNA adducts is primarily achieved through two highly sensitive techniques: Ultra-Performance Liquid Chromatography-Electrospray Ionization/Multistage Mass Spectrometry (UPLC-ESI/MSⁿ) and ³²P-Postlabeling.
UPLC-ESI/MSⁿ Method for dA-AL-I Quantification
This method offers high specificity and sensitivity for the detection and quantification of specific DNA adducts.
-
DNA Extraction: Genomic DNA is isolated from tissue samples using standard phenol-chloroform extraction or commercially available kits.
-
DNA Hydrolysis: 10-20 µg of DNA is enzymatically hydrolyzed to deoxyribonucleosides.
-
Adduct Enrichment: The hydrolysate is subjected to solid-phase extraction (SPE) to enrich the aristolactam adducts and remove unmodified nucleosides.
-
UPLC Separation: The enriched sample is injected into a UPLC system equipped with a suitable column (e.g., C18) for chromatographic separation of the adducts.
-
MS/MS Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for dA-AL-I and an internal standard for accurate quantification.[2][3]
-
Quantification: The amount of dA-AL-I is determined by comparing the peak area of the analyte to that of a known amount of a stable isotope-labeled internal standard. The limit of quantitation for dA-AL-I is approximately 0.3 adducts per 10⁸ DNA bases.[2][3]
³²P-Postlabeling Assay
This is an ultrasensitive method capable of detecting very low levels of DNA adducts.[4][5]
-
DNA Digestion: DNA is enzymatically digested to 3'-deoxynucleoside monophosphates.[6]
-
Adduct Enrichment: The adducted nucleotides are enriched, often by nuclease P1 treatment which removes normal nucleotides.
-
Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[4][5][6]
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC).[4]
-
Detection and Quantification: The TLC plates are analyzed by autoradiography or phosphorimaging, and the amount of radioactivity in the adduct spots is measured to quantify the adduct levels.[4] This method can detect as low as one adduct in 10⁹ to 10¹⁰ normal nucleotides.[5]
Mandatory Visualizations
References
- 1. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 2. Biomonitoring of aristolactam-DNA adducts in human tissues using ultra-performance liquid chromatography/ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Inter-Laboratory Reproducibility of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methods used to quantify 7-(2'-Deoxyadenosin-N6-yl)aristolactam I (dA-AL-I), a critical biomarker for aristolochic acid exposure and its associated nephropathy and cancer. We delve into the reproducibility of these measurements across different laboratories, presenting supporting experimental data and detailed protocols to aid in the selection and implementation of the most robust analytical techniques.
Metabolic Activation and Formation of dA-AL-I
Aristolochic acid I (AA-I), a component of Aristolochia herbs, undergoes metabolic activation in the body. This process, primarily through nitroreduction, leads to the formation of a reactive aristolactam I (AL-I) species that can bind to DNA, forming adducts such as dA-AL-I. The formation of these adducts is a key initiating event in the development of aristolochic acid-induced diseases.
Assessing the Specificity of Antibodies for 7-(2'-Deoxyadenosin-N6-yl)aristolactam I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the specificity of antibodies targeting 7-(2'-Deoxyadenosin-N6-yl)aristolactam I (dA-AL-I), a critical DNA adduct implicated in aristolochic acid-induced nephropathy and urothelial carcinoma. While highly specific antibodies for dA-AL-I would offer a valuable tool for high-throughput screening and in situ analysis, their performance must be rigorously compared against established, highly specific analytical methods. This document outlines the necessary experimental protocols and data presentation formats to facilitate a thorough evaluation.
Performance Comparison: Antibody-Based vs. Analytical Chemistry Methods
The primary challenge for an anti-dA-AL-I antibody is to distinguish it from other structurally similar aristolactam adducts, such as those formed from aristolochic acid II (AA-II) and adducts formed with guanosine. The following table summarizes the key performance characteristics of a hypothetical highly specific anti-dA-AL-I antibody compared to current gold-standard analytical techniques.
| Feature | Anti-dA-AL-I Antibody (Hypothetical) | UPLC-ESI/MSn | 32P-Postlabeling |
| Principle | Immuno-recognition of the dA-AL-I structure. | Chromatographic separation followed by mass-to-charge ratio detection. | Radioactive labeling of DNA adducts followed by chromatography. |
| Specificity | High, but requires rigorous validation against dA-AL-II, dG-AL-I, and dG-AL-II. | Very High. Can distinguish between different adducts based on mass and fragmentation patterns.[1][2] | High. Relies on chromatographic separation of labeled adducts.[3][4] |
| Sensitivity | Potentially high (ng-pg range), dependent on antibody affinity. | Very High (sub-femtomole range). The lower limits of quantitation of dA-AL-I are 0.3 adducts per 10^8 DNA bases.[1] | Very High. Can detect as low as 1 adduct per 10^9-10^10 nucleotides. |
| Quantitative | Semi-quantitative to quantitative (competitive ELISA). | Quantitative.[1] | Quantitative.[4] |
| High-Throughput | Yes (e.g., ELISA). | No. | No. |
| Spatial Info | Yes (e.g., Immunohistochemistry, Immunofluorescence). | No. | No. |
| Instrumentation | Standard plate reader, fluorescence microscope. | UPLC system, mass spectrometer. | Phosphorimager, chromatography equipment. |
| Expertise | Standard immunology/cell biology expertise. | Specialized analytical chemistry expertise. | Expertise in handling radioisotopes and chromatography. |
Experimental Protocols for Antibody Specificity Assessment
To validate the specificity of a putative anti-dA-AL-I antibody, the following experimental protocols are essential.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is crucial for quantifying the antibody's binding preference for dA-AL-I over other structurally related molecules.
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with a dA-AL-I-conjugated protein (e.g., dA-AL-I-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: Prepare a series of dilutions of competitor molecules: dA-AL-I (homologous competitor), dA-AL-II, dG-AL-I, dG-AL-II, deoxyadenosine, and aristolactam I (heterologous competitors).
-
Antibody Incubation: In a separate plate, pre-incubate a fixed concentration of the anti-dA-AL-I antibody with the different concentrations of competitor molecules for 2 hours at room temperature.
-
Transfer: Transfer the antibody-competitor mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary anti-dA-AL-I antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB substrate solution and incubate in the dark. The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of competitor in the solution.
Immunofluorescence (IF) Staining of Aristolochic Acid-Treated Cells
This method assesses the antibody's ability to specifically detect dA-AL-I adducts in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., urothelial cells) on glass coverslips. Treat the cells with aristolochic acid I (AA-I) to induce the formation of dA-AL-I adducts. Include untreated cells as a negative control and cells treated with aristolochic acid II (AA-II) as a specificity control.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes to allow the antibody to access the nuclear DNA.
-
Washing: Wash the cells twice with PBS.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the anti-dA-AL-I antibody (at an optimized dilution in blocking buffer) overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBST.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) in the dark for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBST in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope. Specific staining should be observed in the nuclei of AA-I-treated cells, with minimal to no staining in untreated and AA-II-treated cells.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for competitive ELISA and immunofluorescence.
Caption: Workflow for Competitive ELISA.
Caption: Workflow for Immunofluorescence.
Aristolochic Acid Signaling Pathway and DNA Adduct Formation
Aristolochic acid requires metabolic activation to exert its carcinogenic effects. This process culminates in the formation of DNA adducts, which, if not repaired, can lead to mutations and cancer.
Caption: Aristolochic Acid Bioactivation Pathway.
References
- 1. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomonitoring of aristolactam-DNA adducts in human tissues using ultra-performance liquid chromatography/ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of DNA adducts formed by aristolochic acid in renal tissue from patients with Chinese herbs nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-Exposure to Aristolochic Acids I and II Increases DNA Adduct Formation Responsible for Aristolochic Acid I-Mediated Carcinogenicity in Rats [mdpi.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I
For Immediate Implementation by Laboratory Personnel
The proper disposal of 7-(2'-Deoxyadenosin-N6-yl)aristolactam I, a compound utilized in specialized research, is critical to ensure the safety of laboratory personnel and the protection of the environment. Due to its classification as a suspected mutagen and carcinogen, stringent disposal protocols must be followed. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound and associated contaminated materials.
I. Hazard Classification and Safety Profile
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 1, 2 | H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled.[1] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[1] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[1] |
Given these severe hazard classifications, all personnel must handle this compound with extreme caution and adhere to the following disposal procedures.
II. Essential Personal Protective Equipment (PPE)
Before beginning any disposal-related tasks, all personnel must be equipped with the following PPE:
-
Gloves: Nitrile or other chemical-resistant gloves. A double layer is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Respiratory Protection: A properly fitted respirator (e.g., N95 or higher) is essential if handling the powder form or creating aerosols.[1]
III. Step-by-Step Disposal Protocol
This protocol is designed to minimize exposure and ensure that all waste is handled in accordance with regulations for hazardous chemical disposal.
1. Waste Segregation and Collection:
-
Solid Waste:
-
All solid waste, including unused compound, contaminated filter papers, and disposable labware (e.g., pipette tips, microfuge tubes), must be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the waste and have a secure, tight-fitting lid.
-
The label must clearly state "Hazardous Waste," "Toxic," and "Carcinogen," and list the chemical name: "this compound."
-
-
Liquid Waste:
-
All liquid waste containing the compound, including solutions and solvent rinses, must be collected in a separate, dedicated hazardous waste container.
-
The container should be leak-proof and made of a compatible material.
-
The label must include the same information as the solid waste container, along with the names of all solvents present in the waste.
-
-
Contaminated Sharps:
-
Needles, syringes, and other contaminated sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
The sharps container must also be labeled as "Hazardous Waste" with the chemical name.
-
2. Decontamination of Work Surfaces and Equipment:
-
All surfaces and non-disposable equipment that have come into contact with the compound must be thoroughly decontaminated.
-
Use a suitable decontamination solution, such as a 10% bleach solution followed by a 70% ethanol (B145695) rinse.
-
All cleaning materials (e.g., wipes, paper towels) used in the decontamination process must be disposed of as solid hazardous waste.
3. Final Disposal:
-
All hazardous waste containers (solid, liquid, and sharps) must be disposed of through an approved hazardous waste disposal facility.
-
Follow your institution's specific procedures for arranging a hazardous waste pickup. Do not dispose of this waste down the drain or in regular trash.
IV. Experimental Workflow for Safe Disposal
The following diagram illustrates the logical flow of the disposal process, ensuring all safety and regulatory steps are followed.
Figure 1: Disposal Workflow for this compound
By adhering to these procedures, researchers and laboratory professionals can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.
References
Personal protective equipment for handling 7-(2'-Deoxyadenosin-N6-yl)aristolactam I
Essential Safety and Disposal Plan for 7-(2'-Deoxyadenosin-N6-yl)aristolactam I
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate and essential safety, handling, and disposal protocols for this compound. Given that this compound is a DNA adduct derived from the human carcinogen aristolochic acid I, it must be handled with extreme caution.[1][2] The following procedures are based on best practices for handling potent carcinogens and related aristolactam compounds.
Hazard Summary
Key Hazards:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in any form.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double gloving is recommended. | Prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protect eyes from splashes and airborne particles. |
| Body Protection | A fully buttoned laboratory coat. Consider a disposable gown for procedures with a high risk of contamination. | Protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of aerosolization or when handling the powder form.[3] | Prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted within a certified chemical fume hood to minimize exposure.[1]
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks within a fume hood.
-
Storage: Store the compound in its original, tightly sealed container in a designated, locked, and well-ventilated area away from incompatible materials. The storage area should be clearly labeled with "Carcinogen" and "Toxic" warnings.
Weighing and Solution Preparation
-
Designated Area: All weighing and solution preparation must occur in a chemical fume hood.
-
Weighing:
-
Wear all required PPE.
-
Place a weigh boat on the analytical balance.
-
Carefully transfer the required amount of the powdered compound to the weigh boat using a dedicated spatula.
-
Avoid generating dust. If dust is generated, gently wipe the area with a damp cloth and dispose of it as hazardous waste.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed compound.
-
Ensure the container is securely capped before mixing.
-
Experimental Use
-
Containment: All experimental procedures involving this compound should be performed in a designated area within a fume hood to contain any potential spills or aerosols.
-
Labeling: All solutions and samples containing this compound must be clearly labeled with the chemical name and appropriate hazard warnings.
Decontamination
-
Surfaces: All surfaces and equipment that have come into contact with the compound must be decontaminated. A suitable decontamination solution, such as a bleach solution, followed by a water rinse, should be used.[1]
-
Equipment: Reusable equipment should be thoroughly cleaned and decontaminated before being removed from the fume hood.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[3]
Waste Segregation
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any unused compound. Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a compatible, leak-proof hazardous waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[3]
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.[3]
Waste Container Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazards: "Toxic," "Carcinogen," and "Mutagen."[3]
-
Include the date when the waste was first added to the container.
Storage and Disposal
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area.
-
Disposal: Contact your institution's EHS department to arrange for a hazardous waste pickup. Follow all institutional and local regulations for the disposal of toxic and carcinogenic chemicals.[3]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Exposure to Aristolochic Acids I and II Increases DNA Adduct Formation Responsible for Aristolochic Acid I-Mediated Carcinogenicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
